5-Hydroxyuracil
Description
Properties
IUPAC Name |
5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJNVANOCZHTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174667 | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-41-3 | |
| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Formation of 5-Hydroxyuracil from Cytosine Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative damage to DNA is a constant threat to genomic integrity and a key etiological factor in a range of human pathologies, including cancer and neurodegenerative diseases. One of the significant lesions arising from the oxidative degradation of cytosine is 5-hydroxyuracil (5-OHU). This technical guide provides a comprehensive overview of the formation of this compound from cytosine oxidation, its biological implications, and the analytical methodologies for its detection and quantification. We delve into the chemical mechanisms, the role of reactive oxygen species (ROS), the cellular repair pathways, and detailed experimental protocols relevant to the study of this critical DNA lesion.
Introduction: The Significance of this compound
This compound is a mutagenic lesion that arises from the oxidative damage of cytosine residues in DNA.[1] Its formation is a critical event in molecular toxicology and carcinogenesis, as it can lead to G:C to A:T transition mutations if not properly repaired.[1] The presence of 5-OHU in DNA is a biomarker of oxidative stress and has significant implications for the development of therapeutic strategies targeting DNA repair pathways. This guide serves as a technical resource for professionals engaged in research and drug development in the fields of cancer biology, aging, and neurodegenerative diseases.
Chemical Mechanism of this compound Formation
The formation of this compound from cytosine is a multi-step process initiated by the attack of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), on the C5-C6 double bond of cytosine.[2]
The key steps in this pathway are:
-
Hydroxyl Radical Attack: The hydroxyl radical adds to the C5 or C6 position of the cytosine base, forming a transient radical adduct.[3]
-
Formation of Cytosine Glycol: In the presence of oxygen, this radical intermediate is converted to a hydroperoxide, which is subsequently reduced to the unstable cytosine glycol.
-
Deamination and Dehydration: Cytosine glycol can undergo two key reactions: deamination to form uracil glycol or dehydration to yield 5-hydroxycytosine.[4] this compound is then formed through the deamination of 5-hydroxycytosine or the dehydration of uracil glycol.[5] The ratio of dehydration to deamination of cytosine glycols has been reported to be approximately 5:1.[4]
The overall reaction scheme highlights the conversion of a primary DNA base into a highly mutagenic lesion through a cascade of oxidative reactions.
Role in DNA Damage and Mutagenesis
This compound is a potent premutagenic lesion. Due to its structural similarity to thymine, it preferentially pairs with adenine during DNA replication, leading to G:C to A:T transition mutations.[1] Studies have shown a high mutation frequency for this compound, with reports of up to 83% C → T transitions in vivo.[6] This high mutagenic potential underscores the importance of efficient repair mechanisms to maintain genomic stability. The mispairing specificity of this compound can be sequence context-dependent.[7][8]
Cellular Repair of this compound: The Base Excision Repair Pathway
The primary cellular defense against this compound is the Base Excision Repair (BER) pathway. This intricate multi-enzyme process removes the damaged base and restores the correct DNA sequence.
The key steps in the BER of this compound are:
-
Recognition and Excision: DNA glycosylases, such as NEIL1 (Nei-like DNA glycosylase 1) and SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1), recognize the this compound lesion and cleave the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
AP Site Processing: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the 5' side of the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap and removes the 5'-dRP residue. Finally, DNA ligase III seals the nick in the DNA backbone, completing the repair process.
Experimental Protocols for the Analysis of this compound
Accurate detection and quantification of this compound in biological samples are crucial for studying its role in disease. The two primary analytical techniques employed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-MS/MS Protocol
HPLC-MS/MS is a highly sensitive and specific method for the direct measurement of this compound and its corresponding deoxynucleoside, 5-hydroxy-2'-deoxyuridine.
5.1.1. Sample Preparation (DNA Extraction and Enzymatic Hydrolysis)
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit to ensure high purity and minimize artificial oxidation.
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 2-4 hours to ensure complete digestion to individual deoxynucleosides.
-
Include an internal standard (e.g., isotopically labeled 5-hydroxy-2'-deoxyuridine) at the beginning of the digestion to correct for variations in sample processing and instrument response.
-
-
Protein Removal: Precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
5.1.2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 2% B
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) for specific transitions of 5-hydroxy-2'-deoxyuridine and its internal standard.
GC-MS Protocol
GC-MS is another powerful technique for quantifying this compound, but it requires derivatization to increase the volatility of the analyte. A significant challenge with GC-MS is the potential for degradation of this compound during the acid hydrolysis step often used to release the free base.[9][10] Therefore, enzymatic hydrolysis followed by derivatization is the preferred method.
5.2.1. Sample Preparation (Enzymatic Hydrolysis and Derivatization)
-
DNA Extraction and Enzymatic Hydrolysis: Follow the same procedure as for HPLC-MS/MS (Section 5.1.1).
-
Drying: After enzymatic digestion and protein removal, the sample must be completely dried under vacuum.
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
-
Heat the sample at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and amine groups.
-
5.2.2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and its internal standard.
Quantitative Data on this compound Formation
The yield of this compound can vary significantly depending on the nature of the oxidative stress and the experimental conditions. Below are tables summarizing available quantitative data.
Table 1: Mutagenicity of Oxidized Cytosine Derivatives in E. coli
| Oxidized Cytosine Lesion | Mutation Frequency (%) | Predominant Mutation |
| 5-Hydroxycytosine | 0.05 | C → T |
| This compound | 83 | C → T |
| Uracil Glycol | 80 | C → T |
| Data from Kreutzer & Essigmann (1998)[6] |
Table 2: Relative Yields of Oxidized Deoxyribonucleosides from Different Oxidative Treatments
| Oxidized Deoxyribonucleoside | Gamma-Irradiation (relative yield) | Fe(II)-EDTA (Fenton-like) (relative yield) | Fe(II)-NTA (Fenton-like) (relative yield) |
| 5-Hydroxydeoxycytidine | Major Product | - | Major Product |
| 5-Formyldeoxyuridine | - | - | Major Product |
| 8-Hydroxydeoxyguanosine | + | + | + |
| 2-Hydroxydeoxyadenosine | Not Detected | Major Product | - |
| Adapted from Inoue et al. (1997). Note: This study measured 5-hydroxydeoxycytidine, a precursor to this compound. The relative yields indicate the product distribution under different oxidative conditions.[11] |
Conclusion
This compound is a significant and highly mutagenic DNA lesion formed from the oxidative degradation of cytosine. Its propensity to cause G:C to A:T transition mutations highlights its importance in the etiology of diseases associated with oxidative stress. The Base Excision Repair pathway plays a crucial role in mitigating the deleterious effects of this lesion. The analytical methods detailed in this guide, particularly HPLC-MS/MS and GC-MS, provide the necessary tools for researchers and drug development professionals to accurately quantify this compound and investigate its role in disease pathogenesis and as a potential therapeutic target. A thorough understanding of the formation, biological consequences, and repair of this compound is essential for advancing our knowledge of DNA damage and for the development of novel interventions against oxidative stress-related diseases.
References
- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of oxidation products from DNA components by gamma-irradiation and Fenton-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 5-Hydroxyuracil in DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine.[1] As a stable product of oxidative DNA damage, its presence in the genome is a constant threat to genetic integrity.[2] Reactive oxygen species (ROS), generated as by-products of normal aerobic metabolism and through exposure to exogenous agents like ionizing radiation, can directly modify DNA bases, with cytosine being a primary target.[1][2] The formation of 5-OHU is a critical event, as this lesion is premutagenic and has been implicated in the etiology of various diseases, including cancer.[1][2] This technical guide provides an in-depth examination of the formation, mutagenic potential, cellular repair mechanisms, and analytical methods related to 5-OHU, offering a comprehensive resource for professionals in the fields of molecular biology, toxicology, and drug development.
Formation of this compound
The primary pathway for the formation of 5-OHU in DNA is through the oxidative damage of cytosine. Hydroxyl radicals (•OH), a potent form of ROS, attack the C5-C6 double bond of the cytosine ring.[2] This leads to the formation of unstable intermediates, such as cytosine glycol.[1][3] This intermediate can subsequently undergo deamination and dehydration to yield the more stable this compound lesion.[1] This process effectively converts a cytosine base into a derivative of uracil, setting the stage for potential mutations during DNA replication. The steady-state level of 5-hydroxycytosine (a related lesion) in DNA from normal tissue is comparable to that of the well-studied oxidative lesion, 8-oxoguanine, highlighting its prevalence.[2]
Caption: Formation of this compound from Cytosine via Oxidative Damage.
Mutagenic Potential and Biological Consequences
The structural similarity of 5-OHU to thymine allows it to be misread by DNA polymerases during replication, leading to significant mutagenic outcomes. When 5-OHU arises from a cytosine, it is originally paired with guanine (G). If not repaired before DNA replication, polymerases can erroneously incorporate an adenine (A) opposite the 5-OHU lesion.[1] In the subsequent round of replication, this 'A' will correctly template the insertion of a thymine (T), completing a G:C to A:T transition mutation.[1] This specific transition is one of the most frequent base substitution mutations observed in aerobic organisms and is a common finding in the point mutations of oncogenes and tumor suppressor genes.[1]
While adenine is a common insertion opposite 5-OHU, the outcome is dependent on the specific DNA polymerase and the local sequence context.[2][4] Some polymerases have been shown to preferentially incorporate guanine opposite the lesion.[1] For instance, DNA polymerase ι (pol ι) inserts G with a 26-fold preference over A.[1] This action would be error-free, restoring the original G:C pair after repair, thereby reducing the mutagenic potential of 5-OHU.[1] The ability of 5-OHU to form stable, albeit mismatched, base pairs with all four canonical bases has been demonstrated through NMR and UV melting experiments.[1][5][6]
Data Presentation: Mispairing and Stability
Table 1: Nucleotide Incorporation Opposite this compound by DNA Polymerases
| DNA Polymerase | Preferred Nucleotide Incorporation | Outcome | Reference |
|---|---|---|---|
| E. coli DNA Pol I (Klenow) | A or G (sequence dependent) | Mutagenic (C→T) or Error-Free | [1][2] |
| Human DNA Pol ι | G (26-fold preference over A) | Primarily Error-Free |[1] |
Table 2: Relative Stability of 5-OHU Base Pairs
| Base Pair | Relative Stability (Melting Temp.) | % Hyperchromicity | Energetic Favorability | Reference |
|---|---|---|---|---|
| 5-OHU:G | Most Stable | 16% | 1.6 kcal/mol more stable than 5-OHU:A | [1] |
| 5-OHU:A | High Stability | 14% | Watson-Crick like pairing | [1] |
| 5-OHU:T | Moderate Stability | 9% | - | [1] |
| 5-OHU:C | Least Stable | 2% | Destabilizes duplex |[1] |
Caption: Mutagenic Pathway of this compound Leading to G:C to A:T Transition.
Cellular Repair Mechanisms
To counteract the deleterious effects of 5-OHU, cells have evolved a robust defense system, primarily the Base Excision Repair (BER) pathway.[7][8] BER is initiated by a class of enzymes called DNA glycosylases that recognize and excise the damaged base.
Several DNA glycosylases have been shown to process 5-OHU and related lesions:
-
Human Uracil-DNA Glycosylase (UNG): This enzyme efficiently removes uracil from DNA and also recognizes and excises 5-OHU.[9][10]
-
E. coli Glycosylases: In prokaryotes, enzymes such as MutM, Nei, and Nth have demonstrated glycosylase activity against 5-hydroxymethyluracil (a related thymine oxidation product), particularly when it is mispaired with guanine.[11]
-
Human NEIL1: The human Nei-like glycosylase 1 (NEIL1) also excises 5-OHU. Its activity is dependent on the DNA context (e.g., single-stranded vs. duplex) and the base paired opposite the lesion.[12][13] Interestingly, RNA editing of NEIL1 pre-mRNA can alter the enzyme's substrate specificity and efficiency, suggesting a layer of regulatory control over DNA repair.[13][14] The unedited (UE) form of NEIL1 is generally more efficient at removing 5-OHU paired with G, T, or C than the edited (Ed) form.[13][14]
Following the excision of 5-OHU by a glycosylase, an apurinic/apyrimidinic (AP) site is created. This site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone. DNA polymerase β then fills the single-nucleotide gap, and the final nick is sealed by a DNA ligase, restoring the original DNA sequence.
Data Presentation: Repair Enzyme Kinetics
Table 3: Kinetic and Efficiency Data for 5-OHU DNA Glycosylases
| Enzyme | Organism | Substrate | K_m (nM) | Relative Excision Efficiency | Reference |
|---|---|---|---|---|---|
| Human UDG | Human | 5-OHU | ~450 | - | [9] |
| Human UDG | Human | Isodialuric Acid | ~530 | - | [9] |
| Human UDG | Human | Alloxan | ~660 | - | [9] |
| NEIL1 (Unedited) | Human | 5-OHU:G/T/C | - | Faster and more complete than Edited NEIL1 | [13][14] |
| NEIL1 (Edited) | Human | 5-OHU:G/C | - | Higher affinity (binding) than Unedited NEIL1 | [13][14] |
| MutM | E. coli | 5hmU:G vs 5hmU:A | - | ~58x more efficient on 5hmU:G | [11] |
| Nei | E. coli | 5hmU:G vs 5hmU:A | - | ~5x more efficient on 5hmU:G | [11] |
| Nth | E. coli | 5hmU:G vs 5hmU:A | - | ~37x more efficient on 5hmU:G |[11] |
Note: Data for E. coli enzymes is for 5-hydroxymethyluracil (5hmU), a structurally similar lesion.
Caption: The Base Excision Repair (BER) Pathway for this compound.
Experimental Protocols
Protocol: Quantification of this compound in DNA by GC/MS
This protocol is adapted from methodologies that emphasize maximizing the recovery of hydroxylated bases, which are susceptible to degradation during sample preparation.[15]
-
DNA Isolation: Extract high-quality genomic DNA from the tissue or cell sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is free of RNA and protein contaminants.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., ¹⁵N₂, ¹³C₉-5-hydroxy-2'-deoxyuridine) to the purified DNA sample. This controls for variations in hydrolysis, derivatization efficiency, and instrument response.[15]
-
Enzymatic Hydrolysis:
-
Resuspend the DNA in a suitable buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).
-
Perform sequential digestion using nuclease P1 followed by alkaline phosphatase. Incubate with nuclease P1 at 37°C for 2 hours to digest DNA into deoxynucleoside monophosphates.
-
Adjust the pH to ~8.0 with Tris buffer and add alkaline phosphatase. Incubate at 37°C for another 2 hours to dephosphorylate the nucleosides. Enzymatic hydrolysis is critical to avoid the degradation of 5-OHU that occurs with acid hydrolysis.[15]
-
-
Derivatization:
-
Lyophilize the sample to complete dryness.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine) to the dried sample.
-
Heat the reaction at 100°C for 30 minutes to convert the nucleosides into their volatile trimethylsilyl derivatives.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).
-
Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized nucleosides.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized 5-OHU and the isotopically labeled internal standard.
-
Calculate the amount of 5-OHU in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically expressed as the number of 5-OHU lesions per 10⁵ or 10⁶ normal bases.[15]
-
Protocol: DNA Glycosylase/AP Lyase Trapping Assay
This assay identifies and characterizes the activity of DNA glycosylases that form a transient Schiff base intermediate with the DNA substrate.[11]
-
Oligonucleotide Substrate Preparation:
-
Synthesize two complementary oligonucleotides, one containing a site-specific 5-OHU lesion.
-
Label the 5'-end of the lesion-containing strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or with a fluorescent tag for non-radioactive detection.
-
Anneal the labeled, lesion-containing strand with its unlabeled complementary strand to form a DNA duplex. Purify the duplex using native polyacrylamide gel electrophoresis (PAGE).
-
-
Trapping Reaction:
-
Prepare a reaction mixture containing the purified DNA glycosylase (e.g., MutM, Nei, or Nth), the labeled DNA substrate, and a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT).
-
Add sodium borohydride (NaBH₄) to the reaction to a final concentration of ~50-100 mM. NaBH₄ is a reducing agent that will covalently trap the Schiff base intermediate formed between the enzyme's active site amine and the C1' of the deoxyribose at the abasic site.[11]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Analysis of Covalent Complex:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the results by autoradiography (for ³²P) or fluorescence imaging. A band corresponding to the molecular weight of the enzyme-DNA covalent complex will indicate that the enzyme has activity on the 5-OHU substrate.[11] The intensity of this band can be used to quantify the enzyme's activity.
-
Implications in Disease and Therapeutics
The link between oxidative DNA damage, mutagenesis, and cancer is well-established.[1] Given that 5-OHU is a direct consequence of oxidative stress and a potent premutagenic lesion, its accumulation can contribute to the genomic instability that drives carcinogenesis.
This also presents opportunities for therapeutic intervention:
-
Biomarker of Oxidative Stress: Measuring the levels of 5-OHU in DNA or urine can serve as a biomarker for systemic oxidative stress, which is relevant in cancer, neurodegenerative diseases, and aging.[16]
-
Targeting DNA Repair Pathways: Cancer cells often have altered DNA repair capacities. Inhibiting the specific glycosylases that remove 5-OHU or related lesions could potentiate the effects of ROS-inducing cancer therapies (e.g., radiation, certain chemotherapies). For example, inhibiting uracil DNA glycosylase (UDG) has been shown to sensitize cancer cells to treatment with fluoropyrimidines like 5-fluorouracil (5-FU), which can be incorporated into DNA.[10][17] The persistence of these uracil analogs in DNA, due to the inhibition of their repair, leads to replication fork collapse and enhanced cell death.[17]
-
Inducing Synthetic Lethality: In cancers with specific DNA repair deficiencies, targeting a compensatory pathway can induce synthetic lethality. While not yet fully explored for 5-OHU, understanding its precise repair network could unveil new therapeutic targets.
Conclusion
This compound is a biologically significant DNA lesion that serves as a critical link between oxidative stress and mutagenesis. Its formation from cytosine, its propensity to cause G:C to A:T transition mutations, and its recognition by a suite of cellular DNA repair enzymes underscore its importance in maintaining genome stability. For researchers and clinicians, 5-OHU is more than just a damaged base; it is a biomarker of disease, a potential trigger for carcinogenesis, and a prospective target for novel therapeutic strategies aimed at modulating DNA repair pathways. A thorough understanding of its biochemistry and cellular processing is essential for advancing the fields of cancer biology, toxicology, and drug development.
References
- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.org [escholarship.org]
- 11. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA editing of the human DNA glycosylase NEIL1 alters its removal of this compound lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of 5‑Hydroxyuracil Lesions in DNA [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. oncotarget.com [oncotarget.com]
The Role of 5-Hydroxyuracil in Oxidative DNA Damage: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth examination of 5-hydroxyuracil (5-OHU), a significant lesion arising from oxidative DNA damage. It covers the mechanisms of its formation, its mutagenic potential, the cellular repair pathways that address it, and the analytical techniques for its detection and quantification. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to support advanced research and therapeutic development.
Introduction to this compound and Oxidative Stress
Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and through exposure to exogenous agents like ionizing radiation, are a constant threat to genomic integrity.[1][2] These species can induce a wide array of DNA lesions, including base modifications, strand breaks, and crosslinks. Among the most common and biologically significant lesions is this compound (5-OHU), an oxidized pyrimidine derivative.
5-OHU is primarily formed from the oxidative damage of cytosine.[1][2] Its presence in DNA is problematic as it can be misread by DNA polymerases during replication, leading to mutations. Specifically, it is a major chemical precursor for G:C to A:T transition mutations, one of the most frequent base substitutions observed in aerobic organisms and a common mutation found in oncogenes and tumor suppressor genes.[2] The cellular response to 5-OHU involves the Base Excision Repair (BER) pathway, which employs a specialized set of DNA glycosylases to recognize and excise the damaged base.[1][3] Given its role in mutagenesis and its status as an indicator of oxidative stress, 5-OHU is a critical molecule of study in cancer research, aging, and neurodegenerative diseases.[2][4] Its quantification in biological samples can serve as a valuable biomarker for assessing the extent of oxidative DNA damage and the efficacy of repair mechanisms.[4][5]
Formation of this compound
The principal pathway for 5-OHU formation begins with the oxidation of a cytosine base in DNA. The interaction with hydroxyl radicals (•OH), a potent ROS, leads to the formation of an unstable intermediate, cytosine glycol.[6][7] This intermediate can then undergo deamination (loss of an amine group) and dehydration to yield the more stable 5-OHU lesion.[1][2][7] This process effectively converts a cytosine base into a derivative of uracil, which has different base-pairing properties.
Another pathway involves the oxidation of the thymine methyl group, which results in the formation of 5-(hydroxymethyl)uracil (5-hmU), a related but distinct lesion.[8] It is the oxidative deamination of cytosine, however, that is the primary source of the mutagenic 5-OHU lesion.[2]
Caption: Formation of this compound from cytosine via oxidative damage.
Mutagenic Potential and Miscoding
The mutagenicity of 5-OHU stems from its ambiguous base-pairing properties. While the original cytosine base pairs exclusively with guanine (G), 5-OHU can form stable base pairs with all four canonical DNA bases.[9] During DNA replication, DNA polymerases may misinterpret the 5-OHU lesion. Although it can pair correctly with guanine, preventing a mutation, it frequently pairs with adenine (A).[2]
If 5-OHU is paired with an adenine during replication, a G:C to A:T transition mutation will be fixed in the subsequent round of replication.[2] Studies have shown that the specificity of nucleotide incorporation opposite 5-OHU is dependent on the DNA sequence context.[10][11] In some contexts, adenine is the principal nucleotide incorporated, while in others, even cytosine can be incorporated opposite the lesion.[10] This context-dependent mispairing suggests that 5-OHU can potentially lead to both C→T transitions and C→G transversions.[10]
Data Presentation: Nucleotide Incorporation Opposite 5-OHU
The following table summarizes findings from in vitro primer extension assays, demonstrating the nucleotides preferentially incorporated opposite 5-OHU by the Klenow fragment of E. coli DNA polymerase I in different sequence contexts.
| Sequence Context | Primary Nucleotide Incorporated | Other Nucleotides Incorporated | Implied Mutation | Reference |
| Context 1 | dA | dG | C → T | [10][11] |
| Context 2 | dC | - | C → G | [10][11] |
Note: The specific oligonucleotide sequences define "Context 1" and "Context 2" in the cited literature.
Cellular Repair of this compound
The primary defense against the mutagenic potential of 5-OHU is the Base Excision Repair (BER) pathway.[3][12][13] BER is initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific damaged or inappropriate bases by cleaving the N-glycosidic bond that links the base to the DNA sugar-phosphate backbone.[14] This action creates an apurinic/apyrimidinic (AP) site.
Several DNA glycosylases have been identified in mammalian cells that can recognize and remove 5-OHU. These include:
-
NEIL1 (Nei-like DNA glycosylase 1): Considered the major DNA glycosylase for processing 5-OHU, especially in complex situations where the lesion is near a single-strand break.[1][3]
-
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): Capable of excising 5-OHU and may serve as a backup to NEIL1.[1][14] Its activity can be influenced by the lesion's proximity to a strand break.[1]
-
UNG (Uracil-DNA Glycosylase): The major human UDG has been shown to recognize and excise 5-OHU from DNA.[15]
-
NTHL1 (Endonuclease III-like protein 1): This enzyme also acts on oxidized pyrimidines, including 5-OHU.[16]
Following excision of 5-OHU by a glycosylase, the BER pathway proceeds with the incision of the DNA backbone at the resulting AP site by an AP endonuclease. A DNA polymerase then fills the gap with the correct nucleotide, and the strand is sealed by a DNA ligase, restoring the original DNA sequence.
Caption: The Base Excision Repair (BER) pathway for this compound.
Data Presentation: Kinetic Parameters of 5-OHU Repair Enzymes
This table presents the Michaelis-Menten constant (Km) for human uracil DNA N-glycosylase (UNG) with 5-OHU and related substrates, indicating the enzyme's affinity for these lesions. Lower Km values signify higher affinity.
| Enzyme | Substrate | Apparent Km (nM) | Reference |
| Human UNG | This compound | ~450 | [15] |
| Human UNG | Isodialuric acid | ~530 | [15] |
| Human UNG | Alloxan | ~660 | [15] |
Analytical Detection Methods
Accurate detection and quantification of 5-OHU are essential for its study as a biomarker of oxidative stress. The primary methods employed are based on mass spectrometry coupled with a chromatographic separation step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a foundational technique for quantifying DNA damage products.[8][17] The protocol typically involves hydrolysis of DNA to release the bases, derivatization to make them volatile, and then separation and detection. A major challenge with GC-MS is that the acid hydrolysis step required can cause significant degradation of 5-OHU, potentially leading to an underestimation of its levels by up to an order of magnitude.[8] The use of enzymatic hydrolysis can avoid this degradation.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of modified nucleosides. It offers high sensitivity and specificity and generally uses milder, enzymatic hydrolysis methods, preserving the integrity of the lesion.[18] The method involves enzymatic digestion of DNA into nucleosides, separation by HPLC, and detection by MS/MS using multiple reaction monitoring (MRM) for precise quantification.[18][19]
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Detailed Experimental Protocols
Protocol: Quantification of 5-OHU in DNA via LC-MS/MS
This protocol provides a generalized procedure for the sensitive quantification of 5-OHU as its deoxynucleoside (5-OHdU) from biological samples.
Materials:
-
DNA sample (extracted from tissue, cells, etc.)
-
Nuclease P1, Alkaline Phosphatase
-
Isotope-labeled internal standard (e.g., [¹⁵N₂,¹³C]-5-OHdU)
-
HPLC system with a reversed-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase: e.g., Ammonium acetate and methanol in water[18][19]
Procedure:
-
DNA Extraction: Isolate genomic DNA from the biological source using a standard, high-purity extraction kit or protocol. Ensure the procedure minimizes artefactual oxidation.
-
Enzymatic Digestion: a. Resuspend 10-20 µg of DNA in a suitable buffer. b. Add Nuclease P1 and incubate at 37°C for 1-2 hours to digest DNA into deoxynucleoside 5'-monophosphates. c. Add Alkaline Phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.
-
Internal Standard Spiking: Add a known amount of the isotope-labeled 5-OHdU internal standard to the digested sample. This controls for variations in sample handling and instrument response.
-
Sample Cleanup (Optional): Use ultrafiltration or solid-phase extraction to remove enzymes and other high-molecular-weight components that could interfere with the analysis.
-
LC Separation: a. Inject the sample onto a C18 HPLC column. b. Perform a gradient elution using a mobile phase system (e.g., starting with high aqueous content and ramping up the organic solvent like methanol) to separate 5-OHdU from other nucleosides.[18]
-
MS/MS Detection: a. Analyze the HPLC eluent using an ESI-equipped tandem mass spectrometer operating in positive or negative ion mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both native 5-OHdU and the isotope-labeled internal standard.
-
Quantification: Calculate the amount of 5-OHU in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard calibration curve.
Protocol: In Vitro Mutagenicity (Primer Extension) Assay
This assay determines which nucleotide a specific DNA polymerase incorporates opposite a 5-OHU lesion.
Materials:
-
Oligonucleotide template containing a site-specific 5-OHU lesion.
-
A shorter, radiolabeled (e.g., ³²P) or fluorescently labeled primer that anneals adjacent to the lesion.
-
High-fidelity DNA polymerase (e.g., Klenow fragment, exo-).
-
A mixture of all four dNTPs (dATP, dGTP, dCTP, dTTP), and separate tubes each containing only one dNTP.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Annealing: Anneal the labeled primer to the 5-OHU-containing template oligonucleotide in a suitable reaction buffer.
-
Primer Extension Reaction: a. Divide the annealed primer-template duplex into five reaction tubes. b. To four of the tubes, add DNA polymerase and only one of the four dNTPs (one tube for dATP, one for dGTP, etc.). c. To the fifth tube (control), add DNA polymerase and an equimolar mixture of all four dNTPs. d. Incubate all tubes at the optimal temperature for the polymerase to allow for nucleotide incorporation.
-
Reaction Termination: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: a. Denature the samples by heating. b. Separate the reaction products on a high-resolution denaturing polyacrylamide gel. The gel can resolve DNA strands differing by a single nucleotide in length.
-
Analysis: a. Visualize the separated DNA fragments (e.g., by autoradiography for ³²P or fluorescence imaging). b. The incorporation of a nucleotide opposite 5-OHU will extend the primer by one base. The lane corresponding to the specific dNTP that produced this extended product indicates which base was incorporated. c. The "all dNTPs" lane will show the efficiency of full-length product formation (translesion synthesis). Pauses in synthesis opposite the lesion can also be observed.[6][10]
Conclusion and Future Directions
This compound is a key product of oxidative DNA damage with significant mutagenic potential, primarily driving G:C to A:T transitions. Its formation from cytosine oxidation and its subsequent mispairing during replication underscore its importance in the etiology of diseases linked to oxidative stress. The cellular defense against 5-OHU is robust, relying on the efficient Base Excision Repair pathway initiated by several DNA glycosylases.
For researchers and drug development professionals, 5-OHU serves multiple roles:
-
A Biomarker: Urinary or cellular levels of 5-OHU can be used to monitor systemic oxidative stress and the impact of therapeutic interventions.[5]
-
A Mechanistic Probe: Studying the repair of 5-OHU provides insight into the fundamental processes of DNA repair and genomic maintenance. Deficiencies in these pathways can be exploited for targeted cancer therapies.
-
A Therapeutic Target: Inhibiting the repair of lesions like 5-OHU in cancer cells, which often have elevated levels of oxidative stress, could be a strategy to enhance the efficacy of chemo- or radiotherapy.
Future research will likely focus on the nuanced roles of different DNA glycosylases in repairing 5-OHU in various cellular contexts, the interplay between 5-OHU and other DNA lesions, and the development of more sensitive and high-throughput methods for its detection in clinical settings. A deeper understanding of 5-OHU metabolism will continue to be vital in the ongoing effort to combat diseases associated with oxidative damage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEIL1 is the major DNA glycosylase that processes this compound in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical Insights into Oxidative and Nitrative Modifications of DNA [mdpi.com]
- 8. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fiveable.me [fiveable.me]
- 13. DNA repair - Wikipedia [en.wikipedia.org]
- 14. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 15. Novel activities of human uracil DNA N-glycosylase for cytosine-derived products of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Hydroxyuracil as an Endogenous DNA Damage Product
Executive Summary
This compound (5-OHU) is a significant and mutagenic DNA lesion that arises endogenously from oxidative damage to DNA bases. Primarily formed through the oxidative deamination of cytosine, it represents a critical threat to genomic integrity. If left unrepaired, 5-OHU preferentially mispairs with adenine during DNA replication, leading to a high frequency of G:C to A:T transition mutations, one of the most common somatic mutations observed in human cancers.[1] The cellular defense against this lesion is primarily orchestrated by the Base Excision Repair (BER) pathway, which employs a suite of specialized DNA glycosylases to recognize and excise the damaged base. This guide provides a comprehensive overview of the formation, mutagenic consequences, and repair of 5-OHU. It includes quantitative data on lesion stability and repair, detailed experimental protocols for its detection and analysis, and visualizations of the key biochemical pathways involved.
Formation of this compound
The generation of 5-OHU in DNA is a direct consequence of oxidative stress. Reactive oxygen species (ROS), produced during normal metabolic activities or from exposure to exogenous agents like ionizing radiation, attack the DNA bases.[1]
There are two main pathways for its formation:
-
Oxidative Deamination of Cytosine: This is considered the major pathway. The C5-C6 double bond of cytosine is susceptible to attack by hydroxyl radicals (•OH), forming an unstable intermediate, cytosine glycol. This glycol can subsequently deaminate to form uracil glycol or undergo both deamination and dehydration to yield this compound.[1][2] This process results in a 5-OHU lesion opposite a guanine (5-OHU:G).
-
Oxidation of Thymine: While the primary product of thymine methyl group oxidation is 5-hydroxymethyluracil (5-hmU), this compound can also be a product of oxidative attack on thymine, though this is a less emphasized pathway in the literature compared to its origin from cytosine.[3][4]
The formation of 5-OHU from cytosine is particularly pernicious as it changes the base's coding potential, transforming a cytosine that pairs with guanine into a lesion that can pair with adenine.
Mutagenic Potential and Consequences
The mutagenicity of 5-OHU is a direct result of its altered base-pairing properties. While it originates from cytosine (which pairs with guanine), the resulting 5-OHU can stably pair with adenine during DNA replication.[1][5] This mispairing event, if not corrected before the next round of replication, will result in the incorporation of a thymine opposite the adenine, completing the G:C to A:T transition mutation.[6]
Studies have shown that 5-OHU can form stable base pairs with all four canonical bases, but the 5-OHU:A pair is the key precursor to its characteristic mutagenic outcome.[5][7] Interestingly, some DNA polymerases, like human polymerase ι (pol ι), preferentially insert guanine opposite 5-OHU, which is an error-free bypass mechanism that mitigates its mutagenic potential.[1] However, this is not the universal outcome, and the high frequency of G:C to A:T transitions in oxidative damage-related cancers underscores the biological relevance of 5-OHU's mispairing with adenine.[1]
Data Presentation
Quantitative data on 5-OHU is crucial for understanding its stability, repair kinetics, and utility as a biomarker.
Table 1: Base Pairing Stability of 5-OHU in a DNA Duplex Data derived from thermal melting (Tm) experiments, indicating the temperature at which 50% of the DNA duplex is dissociated. Higher Tm suggests greater stability.
| Base Pair with 5-OHU | Relative Stability (ΔTm) | Implication |
| 5-OHU:G | Most Stable | Error-free replication bypass possible.[1] |
| 5-OHU:A | Stable | Leads to G:C → A:T transition mutations.[1] |
| 5-OHU:T | Less Stable | Potential for transversion mutations.[5] |
| 5-OHU:C | Least Stable | Highly destabilizing to the DNA duplex.[1] |
Table 2: Relative Excision Activity of Human DNA Glycosylases on 5-OHU This table provides a qualitative summary of the primary enzymes responsible for initiating BER for 5-OHU.
| DNA Glycosylase | Substrate Preference | Context/Notes |
| SMUG1 | 5-OHU:A, 5-OHU:G | Broadly active on 5-OHU.[6] |
| TDG | 5-OHU:G | Strong preference for the mismatch with guanine.[3] |
| NEIL1 | 5-OHU in various contexts | Particularly efficient at removing 5-OHU near single-strand breaks (SSBs), a common feature of ionizing radiation damage.[6][8] |
| NTH1 | 5-OHU | Also excises 5-OHU, but less efficiently than NEIL1 in the context of nearby SSBs.[6] |
DNA Repair of this compound
The primary cellular defense against 5-OHU is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the correct DNA sequence.
The BER pathway for 5-OHU proceeds as follows:
-
Recognition and Excision: A DNA glycosylase (e.g., SMUG1, TDG, NEIL1) recognizes the 5-OHU lesion.[6] The enzyme cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing 5-OHU and creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (primarily APE1 in humans) cleaves the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.
-
DNA Synthesis and dRP Removal: DNA Polymerase β (Pol β) synthesizes a single nucleotide into the gap and uses its dRP lyase activity to remove the 5'-dRP flap.
-
Ligation: DNA Ligase (I or III) seals the remaining nick in the DNA backbone, completing the repair process.
The presence of multiple glycosylases capable of excising 5-OHU highlights its biological importance as a threatening lesion.[1] The efficiency of these enzymes can be context-dependent; for instance, NEIL1 is particularly adept at removing lesions in complex damage clusters, such as a 5-OHU lesion near a single-strand break.[8]
Experimental Protocols
Detection of 5-OHU in DNA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts, including 5-OHU.
Methodology:
-
DNA Isolation: Extract high-purity genomic DNA from the tissue or cell sample of interest using standard phenol-chloroform extraction or a commercial kit. RNA must be removed by RNase treatment.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides. This is preferable to acid hydrolysis, which can degrade 5-OHU.
-
Incubate DNA with nuclease P1, followed by alkaline phosphatase.
-
-
Sample Preparation: Add an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hydroxy-2'-deoxyuridine) to the digested sample for accurate quantification.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., water/methanol with formic acid) to separate the deoxynucleosides.
-
MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-hydroxy-2'-deoxyuridine and its internal standard.
-
-
Quantification: Calculate the amount of 5-OHU in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically expressed as the number of lesions per 10⁶ or 10⁷ normal bases.
DNA Glycosylase Activity Assay
This assay measures the ability of a purified enzyme to excise 5-OHU from a DNA substrate.
Methodology:
-
Substrate Preparation: Synthesize a short single-stranded oligonucleotide containing a single, site-specific 5-OHU lesion.
-
Radiolabeling: Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Duplex Formation: Anneal the labeled strand to its complementary unlabeled strand to create a double-stranded DNA substrate.
-
Enzymatic Reaction:
-
Incubate the DNA substrate with the purified DNA glycosylase (e.g., recombinant NEIL1) in an appropriate reaction buffer at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching & Cleavage: Stop the reaction. If the glycosylase is monofunctional (lacks lyase activity), the resulting AP site must be cleaved. This can be done by heating with piperidine or by adding APE1. Bifunctional glycosylases will cleave the backbone themselves.
-
Gel Electrophoresis: Separate the reaction products (full-length substrate vs. cleaved product) on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using autoradiography or a phosphorimager. Quantify the percentage of cleaved product at each time point to determine the enzyme's excision efficiency.[9]
DNA Damage Signaling
The formation of 5-OHU and its subsequent processing by the BER pathway can intersect with broader DNA Damage Response (DDR) signaling. While a single lesion is typically handled discreetly by BER, high levels of damage can lead to more significant cellular consequences.
Excessive BER activity, particularly in response to high loads of lesions like 5-OHU or its analogue 5-hmU, can lead to an accumulation of repair intermediates, such as single-strand breaks (SSBs).[10] If the repair process is overwhelmed, these SSBs can be converted into highly toxic double-strand breaks (DSBs) during replication. DSBs are potent activators of major DDR kinases like ATM and ATR.[11] Activation of these pathways can lead to:
-
Cell Cycle Arrest: Checkpoint activation (e.g., via Chk1/Chk2) halts cell cycle progression to allow time for repair.
-
Apoptosis: If the damage is deemed too severe to be repaired, the cell may be directed to undergo programmed cell death to prevent the propagation of mutations.[10]
Therefore, while BER is a protective pathway, its over-activation in the face of extensive oxidative damage can itself become a source of cytotoxic stress, linking 5-OHU to cell fate decisions.
References
- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 5. This compound can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NEIL1 is the major DNA glycosylase that processes this compound in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
The Discovery and Enduring Significance of 5-Hydroxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine. Its discovery and subsequent characterization have been pivotal in advancing our understanding of DNA damage, mutagenesis, and cellular repair mechanisms. This technical guide provides a comprehensive overview of the history, formation, biological implications, and repair of 5-OHU. It includes detailed experimental protocols for its synthesis and detection, quantitative data on its mutagenic potential and cellular levels, and visualizations of the key biochemical pathways involved. This document serves as an in-depth resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.
Discovery and History
The journey to understanding this compound is intrinsically linked to the broader history of research into oxidative DNA damage. While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its recognition emerged from the collective efforts of scientists studying the effects of reactive oxygen species (ROS) on nucleic acids.
Early Investigations into Oxidative DNA Damage: In the mid-20th century, the deleterious effects of ionizing radiation and oxidizing agents on biological systems became a major area of scientific inquiry. Early studies focused on the chemical modifications of DNA bases, laying the groundwork for the identification of specific lesions. It was established that the pyrimidine bases, particularly cytosine and thymine, were susceptible to oxidative attack.
Identification as a Product of Cytosine Oxidation: Through the work of numerous researchers, it was determined that one of the major stable products of cytosine oxidation is this compound.[1][2] This occurs through a pathway involving the formation of unstable intermediates like cytosine glycol, which can subsequently deaminate to form this compound.[1][3] This discovery was crucial as it identified a direct chemical link between oxidative stress and a specific, stable modification in the DNA sequence.
Elucidation of Mutagenic Properties: A pivotal moment in the history of this compound research was the characterization of its mutagenic potential. It was established that this compound preferentially mispairs with adenine during DNA replication. This mispairing leads to a G•C to A•T transition mutation, providing a molecular basis for the observed mutagenicity of oxidative damage.[1][4] Seminal studies demonstrated the high frequency of this transition, cementing this compound's role as a significant endogenous mutagen.[5]
Discovery of Repair Mechanisms: The existence of a dedicated repair pathway for this lesion underscored its biological importance. The Base Excision Repair (BER) pathway was identified as the primary mechanism for the removal of this compound from DNA. The discovery of specific DNA glycosylases, namely Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Nei-like DNA glycosylase 1 (NEIL1), that recognize and excise this compound, was a major breakthrough in understanding how cells maintain genomic integrity in the face of oxidative stress.[6][7] The initial identification of SMUG1 was made in 1999 by the Verdine group.[8]
Formation and Mutagenicity of this compound
This compound arises in DNA primarily through the oxidative deamination of cytosine residues. This process is initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals, on the C5-C6 double bond of cytosine.
The resulting this compound lesion is particularly mutagenic because it can adopt a tautomeric form that readily base-pairs with adenine. During DNA replication, DNA polymerase frequently incorporates adenine opposite this compound, leading to a G•C to A•T transition mutation in the subsequent round of replication.
References
- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of this compound Lesions in DNA [pubmed.ncbi.nlm.nih.gov]
- 6. NEIL1 is the major DNA glycosylase that processes this compound in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-Hydroxyuracil: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyuracil, a significant product of cytosine oxidation, plays a crucial role in DNA damage and mutagenesis, primarily implicated in GC to AT transition mutations. This technical guide provides an in-depth exploration of the chemical properties, structural features, and biological significance of this compound. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented, alongside a summary of its key quantitative data. Visual diagrams generated using Graphviz illustrate its formation pathway and mutagenic mechanism, offering a clear visual representation of its biological context. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of DNA repair, cancer biology, and therapeutic development.
Chemical Properties of this compound
This compound, also known by its IUPAC name 2,4,5-Pyrimidinetriol, is a pyrimidine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,5-Pyrimidinetriol | [1] |
| Other Names | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione, Isobarbituric acid | [1][2] |
| CAS Number | 496-76-4 | [1][2] |
| Chemical Formula | C₄H₄N₂O₃ | [1] |
| Molecular Weight | 128.09 g/mol | [2] |
| Melting Point | >300 °C (decomposes) | |
| pKa (predicted) | 8.55 ± 0.10 | |
| Density (predicted) | 1.605 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in aqueous base, DMSO, and Methanol |
Structure and Tautomerism
The structure of this compound is characterized by a pyrimidine ring with hydroxyl and keto substitutions. A key feature of its structure is the existence of tautomeric forms. While it can exist in a keto-enol tautomerism, the enol form at the 5th position is favored due to the conjugation of the enolic double bond, which allows for the formation of an intramolecular hydrogen bond.[1] At the 2nd and 4th positions, the keto form is the more stable and predominant tautomer.[1]
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for elucidating the detailed structure and electronic properties of this compound.
Biological Significance and Mutagenic Pathway
This compound is a major product of the oxidative deamination of cytosine in DNA, a process initiated by reactive oxygen species (ROS).[1] This modification is of significant biological interest as it does not distort the DNA double helix and can be bypassed by DNA polymerases during replication.[1] However, it has a high propensity to mispair with adenine, leading to GC to AT transition mutations, which are one of the most common types of mutations observed in aerobic organisms.[1]
Formation of this compound from Cytosine Oxidation
The formation of this compound from cytosine is a multi-step process initiated by oxidative stress. The pathway involves the formation of unstable intermediates which then lead to the more stable this compound.
Mutagenic Pathway: GC to AT Transition
The presence of this compound in a DNA strand can lead to a point mutation during DNA replication. Its ability to stably base-pair with adenine is the primary mechanism for the observed GC to AT transitions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of related 5-substituted uracils, such as the hydroxymethylation of uracil followed by appropriate modification or starting from a pre-functionalized precursor like 5-bromouracil.
Materials:
-
Uracil or 5-bromouracil
-
Appropriate reagents for hydroxylation (e.g., a source of hydroxyl radicals or a suitable nucleophilic substitution strategy)
-
Solvents (e.g., water, acetic acid)
-
Catalysts (if required)
-
Buffers for pH control
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure (Conceptual):
-
Reaction Setup: Dissolve the starting material (e.g., 5-bromouracil) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Reagent Addition: Slowly add the hydroxylating agent. The reaction conditions (temperature, time) will be dependent on the specific chemical route chosen. For instance, hydrolysis of 5-bromouracil might be achieved under basic conditions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled, and the crude product is isolated. This may involve neutralization, extraction, and solvent evaporation.
-
Purification: The crude this compound is purified, typically by recrystallization or column chromatography on silica gel to yield the pure compound.
Spectroscopic Characterization
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Conceptual):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters (Conceptual):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
Objective: To identify the functional groups present in this compound by analyzing the vibrational frequencies of its chemical bonds.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, a thin film can be prepared by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound, which is characteristic of its electronic structure.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or buffer). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.
-
Use a quartz cuvette for measurements in the UV range.
Data Acquisition:
-
Record a baseline spectrum of the solvent-filled cuvette.
-
Fill the cuvette with the sample solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the λmax from the resulting spectrum.
Experimental and Characterization Workflow
The overall workflow for the synthesis and characterization of this compound is a systematic process to ensure the purity and correct identification of the final product.
Conclusion
This compound is a chemically and biologically important molecule that lies at the intersection of DNA damage, repair, and mutagenesis. A thorough understanding of its chemical properties and structure is essential for researchers in molecular biology, oncology, and medicinal chemistry. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the roles of this compound in various cellular processes and for the development of novel therapeutic strategies targeting DNA repair pathways.
References
5-Hydroxyuracil Tautomerism: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyuracil (5-OHU) is a significant product of oxidative DNA damage, arising primarily from the deamination of cytosine. Its presence in DNA is mutagenic, contributing to C→T transitions and C→G transversions, thus implicating it in carcinogenesis and other pathological conditions. The biological activity of 5-OHU is intrinsically linked to its tautomeric properties. This technical guide provides an in-depth exploration of this compound tautomerism, its biological implications, and the experimental and computational methodologies used to study this phenomenon. Quantitative data on tautomer stability and enzymatic repair are summarized, and key biological pathways are visualized to offer a comprehensive resource for researchers in molecular biology, medicinal chemistry, and drug development.
Introduction
Oxidative stress is a constant threat to genomic integrity. Reactive oxygen species (ROS) can induce a variety of DNA lesions, among which this compound (5-OHU) is a prominent and highly mutagenic product.[1] Formed through the oxidative deamination of cytosine, 5-OHU can mispair with DNA bases during replication, leading to point mutations that are associated with various diseases, including cancer.[1][2]
The mutagenic potential of 5-OHU is fundamentally influenced by its ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond. For this compound, the keto-enol tautomerism is of primary importance, as the different forms present distinct hydrogen bonding patterns to DNA polymerases and repair enzymes. Understanding the equilibrium between these tautomers and the factors that influence it is crucial for elucidating the mechanisms of 5-OHU-induced mutagenesis and the cellular response to this form of DNA damage.
This guide will delve into the tautomeric landscape of this compound, present quantitative data on the stability of its tautomers, and discuss the profound biological implications of its existence within the genome. Furthermore, detailed experimental and computational protocols for the investigation of 5-OHU are provided to facilitate further research in this critical area.
Tautomerism of this compound
This compound can exist in several tautomeric forms, with the most significant being the keto and enol forms. The equilibrium between these tautomers is influenced by the surrounding environment, including solvent polarity and interactions within the DNA double helix.
Tautomeric Forms
The principal tautomeric forms of this compound are the diketo, keto-enol, and dienol forms. Computational studies on uracil and its derivatives consistently show that the diketo form is the most stable in the gas phase and in aqueous solution.[3] However, the presence of the hydroxyl group at the C5 position can influence the relative stability of the enol forms.
dot
Caption: Tautomeric forms of this compound.
Tautomer Stability
Table 1: Calculated Relative Energies of Uracil Tautomers
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Diketo (u1) | 0.0 | 0.0 |
| 2-hydroxy-4-oxo (u2) | 9.6 | 7.5 |
| 4-hydroxy-2-oxo (u3) | 10.5 | 8.0 |
| 2,4-dihydroxy (dienol) | 17.9 | 15.0 |
Data adapted from computational studies on uracil derivatives. The relative energies are indicative of the general trends for this compound.[2][3]
Biological Implications of this compound
The presence of 5-OHU in DNA has significant biological consequences, primarily related to its mutagenic nature and the cellular mechanisms that have evolved to repair this lesion.
Mutagenesis
This compound is a premutagenic lesion that can lead to C to T transition mutations.[2] During DNA replication, the different tautomeric forms of 5-OHU can present ambiguous hydrogen bonding faces to DNA polymerase, resulting in the misincorporation of adenine opposite the lesion. The specificity of nucleotide incorporation opposite 5-OHU has been shown to be dependent on the sequence context.[2]
dot
Caption: Mutagenic pathway of this compound.
DNA Repair
The primary defense against the mutagenic effects of 5-OHU is the Base Excision Repair (BER) pathway.[4][5] Several DNA glycosylases have been identified that can recognize and excise 5-OHU from the DNA backbone.
-
Uracil-DNA Glycosylase (UNG): While primarily responsible for removing uracil from DNA, UNG also exhibits activity against 5-OHU.[6]
-
Single-strand selective Monofunctional Uracil-DNA Glycosylase (SMUG1): SMUG1 is a key enzyme in the repair of 5-OHU.[7]
-
Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is particularly efficient at removing 5-OHU, especially in the context of single-strand breaks.[8][9]
Once 5-OHU is excised, the resulting abasic (AP) site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
dot
Caption: Base Excision Repair (BER) of this compound.
Table 2: Kinetic Parameters of DNA Glycosylases for this compound
| Enzyme | Kd (nM) for 5-OHU:C | kg' (min-1) for 5-OHU:C | Kd (nM) for 5-OHU:G |
| NEIL1 (Unedited) | 0.3 ± 0.1 | 1.8 | 6.3 ± 0.2 |
| NEIL1 (Edited) | 0.2 ± 0.1 | 0.33 | 1.8 ± 0.6 |
Data from a study on edited and unedited NEIL1 isoforms. Kinetic parameters can vary depending on the specific experimental conditions and the opposing base.[10]
Experimental and Computational Protocols
A variety of techniques are employed to study the tautomerism and biological effects of this compound.
Experimental Protocols
Objective: To determine the predominant tautomeric form of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a synthesized and purified sample of this compound in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 5-10 mM.
-
NMR Data Acquisition: Acquire one-dimensional 1H and 13C NMR spectra, as well as two-dimensional spectra such as HSQC and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts and coupling constants. The chemical shifts of the protons and carbons attached to the pyrimidine ring are sensitive to the tautomeric state. For example, the presence of a hydroxyl group in an enol form will result in a characteristic downfield shift for the attached proton.
-
Equilibrium Determination: If multiple tautomers are present in significant populations, the relative integrals of their distinct NMR signals can be used to estimate the equilibrium constant.[11][12]
Objective: To measure the kinetic parameters of a DNA glycosylase for the excision of this compound.
Methodology:
-
Substrate Preparation: Synthesize a short single-stranded or double-stranded DNA oligonucleotide containing a single this compound residue. The 5' end of the oligonucleotide is typically labeled with a fluorescent dye or a radioisotope (e.g., 32P).
-
Enzyme Reaction: Incubate the labeled DNA substrate with a purified DNA glycosylase in a suitable reaction buffer at 37°C.
-
Reaction Quenching: At various time points, quench the reaction by adding a stop solution (e.g., containing NaOH) to denature the enzyme and cleave the DNA backbone at the resulting abasic site.
-
Product Separation: Separate the cleaved product from the full-length substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Kinetic Analysis: Quantify the amount of product formed at each time point using a phosphorimager or fluorescence scanner. Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.[13]
Objective: To investigate the mutagenic potential of this compound at a specific site in a gene.
Methodology:
-
Plasmid Preparation: Clone the target gene into a suitable plasmid vector.
-
Mutagenic Primer Design: Design a primer that contains this compound at the desired position and anneals to the target gene.
-
PCR Amplification: Perform PCR using the mutagenic primer and a high-fidelity DNA polymerase to generate copies of the plasmid containing 5-OHU.
-
Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.
-
Transformation and Sequencing: Transform the newly synthesized, 5-OHU-containing plasmids into E. coli. Isolate the plasmids from individual colonies and sequence the target gene to identify the mutations that have occurred at the site of the 5-OHU lesion.[14][15][16][17]
Computational Protocols
Objective: To calculate the relative energies of this compound tautomers.
Methodology:
-
Structure Generation: Generate the 3D structures of the different tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable quantum chemistry method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[18]
-
Energy Calculation: Calculate the single-point electronic energy of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Solvation Effects: To model the aqueous environment, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[3]
-
Relative Energy Determination: Calculate the relative energies of the tautomers by subtracting the energy of the most stable tautomer from the energies of the others.
dot
Caption: Workflow for computational analysis of tautomer stability.
Conclusion
This compound is a critical DNA lesion with significant implications for genomic stability and human health. Its mutagenic potential is intimately linked to its tautomeric properties, which dictate its base-pairing preferences during DNA replication. The cellular response to 5-OHU, primarily through the Base Excision Repair pathway, is essential for mitigating its deleterious effects. This technical guide has provided a comprehensive overview of this compound tautomerism, its biological consequences, and the methodologies used for its investigation. The presented quantitative data and detailed protocols serve as a valuable resource for researchers dedicated to unraveling the complexities of DNA damage and repair, and for those involved in the development of therapeutic strategies targeting these pathways. Further research into the precise tautomeric equilibria of 5-OHU within different DNA sequence contexts and in the active sites of polymerases and repair enzymes will undoubtedly provide deeper insights into its mutagenic mechanisms and the intricate processes that safeguard our genome.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical and Kinetic Perspective on Base Excision Repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A chemical and kinetic perspective on base excision repair of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and specificity of the vertebrate anti-mutator uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEIL1 is the major DNA glycosylase that processes this compound in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. RNA editing of the human DNA glycosylase NEIL1 alters its removal of this compound lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. A Protocol for Site-Directed Mutagenesis Employing a Uracil-Containing Phagemid Template | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.stanford.edu [web.stanford.edu]
The In Vivo Mutagenic Potential of 5-Hydroxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine, a process implicated in mutagenesis and carcinogenesis. This technical guide provides a comprehensive overview of the in vivo mutagenic potential of 5-OHU, detailing its formation, the cellular mechanisms for its repair, and the consequences of its persistence in the genome. Quantitative data from key studies are summarized, and detailed protocols for relevant in vivo mutagenicity assays are provided. Furthermore, this guide includes visualizations of the critical biochemical pathways and experimental workflows to facilitate a deeper understanding of the subject.
Introduction: The Formation and Significance of this compound
This compound arises in DNA primarily through the reactive oxygen species (ROS)-mediated oxidative deamination of cytosine. This lesion is of significant biological concern as it can form stable base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine), leading to a high potential for misincorporation during DNA replication and subsequent mutations if not repaired.[1] The mutagenic threat of 5-OHU underscores the importance of efficient DNA repair mechanisms to maintain genomic integrity.
Mutagenic Potential and Spectrum of this compound
In vivo studies have demonstrated the potent mutagenic nature of this compound. A key study utilizing an M13 viral genome replicated in Escherichia coli revealed a high frequency of mutations arising from a single, site-specifically incorporated 5-OHU lesion.
Table 1: In Vivo Mutagenicity of this compound in E. coli
| Lesion | Mutation Frequency (%) | Predominant Mutation | Reference |
| This compound | 83 | C → T | [2][3] |
| Uracil Glycol | 80 | C → T | [2][3] |
| 5-Hydroxycytosine | 0.05 | C → T | [2][3] |
| Unmodified Cytosine | 0.003 | - | [2][3] |
The data clearly indicates that this compound is a highly mutagenic lesion, with the vast majority of mutations being C → T transitions.[2][3] This high mutagenic potential is attributed to its ability to mimic thymine during DNA replication, leading to the erroneous insertion of adenine opposite the lesion.
Cellular Repair of this compound: The Base Excision Repair Pathway
The primary defense against the mutagenic effects of this compound in vivo is the Base Excision Repair (BER) pathway. This intricate process involves a series of enzymatic activities to recognize, excise, and replace the damaged base.
Key DNA Glycosylases in this compound Repair
Several DNA glycosylases have been identified to recognize and initiate the removal of 5-OHU from DNA. These enzymes exhibit some overlapping specificity but also have distinct efficiencies and substrate preferences.
-
NEIL1 (Nei-like DNA glycosylase 1): Considered a major DNA glycosylase for processing 5-OHU, especially in the context of clustered DNA damage where the lesion is near a single-strand break.[4]
-
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): Also capable of excising 5-OHU.
-
NTHL1 (Endonuclease III-like protein 1): Demonstrates activity towards 5-OHU.[5]
The efficiency of these glycosylases can be influenced by various factors, including the local DNA sequence context and post-translational modifications. For instance, RNA editing of NEIL1 can alter its efficiency in removing 5-OHU lesions.[6][7][8]
The Step-by-Step Base Excision Repair Process
The BER pathway for this compound can be summarized in the following steps:
-
Recognition and Excision: A DNA glycosylase (e.g., NEIL1) recognizes the 5-OHU lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.
-
DNA Synthesis and dRP Excision: DNA polymerase β (Pol β) fills the single-nucleotide gap by inserting the correct nucleotide (cytosine) and removes the 5'-dRP moiety.
-
Ligation: DNA ligase III seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.
Experimental Protocols for In Vivo Mutagenicity Assessment
Several well-established in vivo models are available to assess the mutagenic potential of DNA lesions like this compound. Transgenic rodent (TGR) assays are particularly valuable for their ability to detect mutations in any tissue of interest.
Transgenic Rodent (TGR) Mutation Assays: An Overview
TGR models, such as the Muta™Mouse, Big Blue® mouse/rat, and gpt delta mouse/rat, carry multiple copies of a bacterial reporter gene (e.g., lacZ, cII, or gpt) integrated into their genome.[9][10] After exposure to a potential mutagen, genomic DNA is isolated from various tissues, the reporter gene is recovered, and mutations are scored in a bacterial system.
References
- 1. The Big Blue(R) transgenic mouse mutation detection assay: the mutation pattern of sectored mutant plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized, deaminated cytosines are a source of C --> T transitions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Past, Present and Future Directions of gpt delta Rodent Gene Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. agilent.com [agilent.com]
- 7. New homozygous gpt delta transgenic rat strain improves an efficiency of the in vivo mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation study of the combined repeated-dose toxicity and genotoxicity assay using gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of lacZ Mutations in Muta™Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Cellular Pathways Affected by 5-Hydroxyuracil Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine, posing a constant threat to genomic integrity. Its accumulation can lead to mutagenic G:C to A:T transition mutations and trigger various cellular stress responses. This technical guide provides a comprehensive overview of the cellular pathways affected by the accumulation of 5-OHU. We delve into the primary repair mechanism, Base Excision Repair (BER), detailing the key enzymes involved and their kinetic properties. Furthermore, we explore the downstream consequences of 5-OHU accumulation, including the activation of cell cycle checkpoints, induction of apoptosis, and cellular senescence. This guide also includes detailed experimental protocols for the detection and quantification of 5-OHU and the assessment of its cellular effects, alongside visualizations of the key pathways and experimental workflows.
Introduction: The Genesis and Significance of this compound
Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can inflict damage upon DNA. One of the major oxidative lesions is this compound (5-OHU), which arises from the oxidative deamination of cytosine. This lesion is highly mutagenic as it can be misread by DNA polymerases, leading to the incorporation of adenine instead of guanine during DNA replication, resulting in a G:C to A:T transition mutation. To counteract this threat, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to recognize and remove 5-OHU from the genome.
The accumulation of 5-OHU beyond the capacity of the repair machinery can have profound cellular consequences, activating signaling pathways that can lead to cell cycle arrest, programmed cell death (apoptosis), or a state of irreversible growth arrest known as cellular senescence. Understanding these intricate cellular responses is paramount for researchers in the fields of DNA repair, cancer biology, and aging, as well as for professionals involved in the development of therapeutic strategies that target these pathways.
The Primary Defense: The Base Excision Repair Pathway
The BER pathway is the principal mechanism for the removal of 5-OHU from DNA. This multi-step process is initiated by a specialized class of enzymes called DNA glycosylases that recognize and excise the damaged base.
Key DNA Glycosylases for this compound Repair
Several DNA glycosylases have been identified to possess activity towards 5-OHU, with SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA glycosylase) being the major players in mammalian cells. NEIL1 (Nei-like DNA glycosylase 1) also shows activity against this lesion.
-
SMUG1: This enzyme is considered a primary glycosylase for the removal of 5-OHU and other oxidized pyrimidines. It is a monofunctional glycosylase, meaning it only possesses glycosylase activity, leaving behind an apurinic/apyrimidinic (AP) site.
-
TDG: TDG also efficiently excises 5-OHU, particularly when it is mismatched with guanine (G). It is also a monofunctional glycosylase.
-
NEIL1: This is a bifunctional glycosylase, possessing both glycosylase and AP lyase activity, allowing it to both remove the damaged base and cleave the DNA backbone at the resulting AP site.
The subsequent steps of BER involve the processing of the AP site by AP endonuclease 1 (APE1), DNA synthesis by DNA polymerase β (Pol β), and finally, ligation of the nick by DNA ligase III (LIG3) in complex with XRCC1.
Quantitative Data: Enzyme Kinetics
The efficiency of these glycosylases in excising 5-OHU can be quantified by their kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat). While specific values for 5-OHU are not always readily available in literature and can vary based on experimental conditions, the following table summarizes the known substrate specificities and available kinetic data for the key glycosylases.
| Enzyme | Substrate(s) | Km (nM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) | Notes |
| SMUG1 | This compound, Uracil, 5-Hydroxymethyluracil, 5-Formyluracil | Data not consistently available for 5-OHU | Pre-steady-state kinetics indicate a rapid catalytic step | SMUG1 activity can be inhibited by the product (AP site)[1] | Broad substrate specificity for oxidized pyrimidines[2] |
| TDG | This compound, Thymine (in G·T mismatch), 5-Formylcytosine, 5-Carboxylcytosine | ~22 (for G·T mismatch) | ~0.113 (for G·T mismatch) | ~0.0051 | Prefers lesions in a CpG context |
| NEIL1 | This compound, Thymine glycol, Dihydrothymine, Dihydrouracil | Data not consistently available for 5-OHU | Data not consistently available for 5-OHU | Recognizes a broad range of oxidized pyrimidines |
Diagram of the Base Excision Repair Pathway for this compound
Caption: The Base Excision Repair (BER) pathway for this compound.
Cellular Consequences of this compound Accumulation
When the BER pathway is overwhelmed or dysfunctional, the accumulation of 5-OHU can trigger a cascade of cellular events, including cell cycle arrest, apoptosis, and senescence.
Cell Cycle Checkpoint Activation
The presence of unrepaired DNA lesions, including 5-OHU, can activate DNA damage response (DDR) pathways, leading to the arrest of the cell cycle at G1/S or G2/M transitions. This provides the cell with time to repair the damage before proceeding with DNA replication or mitosis.
The key sensor kinases in this response are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA lesions, including those that stall replication forks, which can be a consequence of 5-OHU. Activation of these kinases leads to the phosphorylation and activation of downstream checkpoint kinases Chk1 and Chk2, which in turn target effector proteins to halt cell cycle progression. A central player in this process is the tumor suppressor protein p53, which can be stabilized and activated by ATM and ATR, leading to the transcriptional upregulation of cell cycle inhibitors like p21.
Diagram of 5-OHU-Induced Cell Cycle Arrest
References
Methodological & Application
Application Notes: Detection of 5-Hydroxyuracil in Urine
Introduction
5-Hydroxyuracil (5-hmUra) is a product of oxidative damage to cytosine and thymine residues in DNA.[1][2] Its subsequent repair and excretion into the urine make it a valuable non-invasive biomarker for assessing systemic oxidative stress and DNA damage.[3][4] Monitoring urinary levels of 5-hmUra is crucial for researchers in toxicology, oncology, and drug development to understand the mechanisms of disease, evaluate the genotoxic potential of new compounds, and monitor the efficacy of therapeutic interventions. This document provides detailed protocols and quantitative data for the primary analytical methods used to detect 5-hmUra in urine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for this compound Analysis
The overall process for analyzing 5-hmUra in urine involves several key stages, from initial sample collection to final data interpretation. Proper handling and preparation are critical to ensure the accuracy and reproducibility of results.
Caption: General workflow for urinary this compound analysis.
Method Comparison and Quantitative Data
The choice of analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is often preferred for its high sensitivity and specificity, while GC-MS is a robust and reliable alternative.
| Parameter | LC-MS/MS | GC-MS | Reference(s) |
| Principle | Separation by liquid chromatography, ionization, and mass-to-charge ratio detection. | Separation of volatile derivatives by gas chromatography and mass detection. | [5],[6] |
| Sample Preparation | Solid Phase Extraction (SPE) is common. Derivatization is not typically required. | Requires derivatization (e.g., silylation) to increase volatility. | [5],[6] |
| Limit of Detection (LOD) | Sub-nanomolar concentrations. | As low as 1.87 nM. | [6] |
| Precision (CV%) | Inter-day precision typically <10%.[7][8] | Between-run precision of ~7.8%. | [6] |
| Recovery (%) | 56.1–104.5% (method dependent).[7][8] | 46% to 99% (method dependent). | [9] |
| Typical Urinary Levels | 7.2–12.2 nmoles/mmole creatinine (in healthy individuals). | 3.2 to 18.7 nmoles/mmole creatinine (in healthy individuals). | [3],[1] |
Protocol 1: LC-MS/MS Method
This protocol is adapted from established methods for analyzing modified nucleosides in urine.[5] It offers high sensitivity and does not require a derivatization step.
Experimental Workflow Diagram
Caption: LC-MS/MS sample preparation workflow.
Materials and Reagents
-
This compound (5-hmUra) analytical standard
-
Isotopically labeled internal standard (IS), e.g., [¹³C,¹⁵N₂]-5-hmUra
-
LC-MS grade water and acetonitrile
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples
-
Creatinine assay kit
Sample Preparation
-
Initial Processing : Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes to remove particulate matter.[5]
-
Internal Standard : Add the internal standard to 1 mL of the urine supernatant to a known final concentration (e.g., 50 ng/mL).[5]
-
SPE Cartridge Conditioning : Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[5]
-
Sample Loading : Load the urine sample onto the conditioned SPE cartridge.[5]
-
Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.[5]
-
Elution : Elute the 5-hmUra and IS with 1 mL of 5% formic acid in acetonitrile.[5]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[5]
LC-MS/MS Analysis
-
LC System : HPLC or UHPLC system.
-
Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A : 0.1% formic acid in water.[5]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[5]
-
Flow Rate : 0.3 mL/min.[5]
-
Injection Volume : 5 µL.[5]
-
Gradient : A suitable gradient to ensure separation from other urinary components (e.g., 0-5% B over 5 minutes, followed by a wash and re-equilibration step).[5]
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Detection : Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 5-hmUra and its internal standard must be optimized on the specific instrument used.
Quantification and Normalization
-
Calibration Curve : Prepare a series of calibration standards of known 5-hmUra concentrations containing a fixed amount of the internal standard. Process these standards using the same sample preparation procedure.
-
Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Determine the concentration of 5-hmUra in the urine samples from this curve.
-
Normalization : Measure the creatinine concentration in the urine samples using a commercial assay kit. Normalize the 5-hmUra concentration to the creatinine concentration to account for variations in urine dilution (e.g., express as pmol 5-hmUra / µmol creatinine).[5]
Protocol 2: GC-MS Method
This protocol involves chemical derivatization to make 5-hmUra volatile for gas chromatography. It is a highly reliable method that often employs stable isotope dilution for quantification.[6]
Experimental Workflow Diagram
Caption: GC-MS sample preparation and derivatization workflow.
Materials and Reagents
-
This compound (5-hmUra) analytical standard
-
Isotopically labeled internal standard (e.g., [1,3-15N2,5-2H2]hydroxymethyluracil)
-
GC-MS grade solvents (e.g., acetonitrile, ethyl acetate)
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a tert-butyldimethylsilyl derivative reagent.[5][6]
-
Reversed-phase chromatography columns for initial purification[6]
Sample Preparation and Derivatization
-
Initial Purification : Urine samples are often first purified by reversed-phase chromatography (e.g., HPLC) to isolate the fraction containing 5-hmUra.[3][6]
-
Internal Standard : Add the isotopically labeled internal standard to the purified fraction.
-
Drying : Lyophilize or evaporate the sample to complete dryness.
-
Derivatization : To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.[5] Tightly cap the vial and heat at 100°C for 15 minutes to form the volatile silyl derivative.[5]
GC-MS Analysis
-
GC System : Gas chromatograph equipped with a capillary column.
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Temperature Program : An appropriate temperature gradient is required to separate the derivatized analyte from other components. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer : A mass spectrometer operating in electron ionization (EI) mode.
-
Detection : Use Selected Ion Monitoring (SIM) to monitor the characteristic ions of derivatized 5-hmUra and its internal standard for sensitive and specific quantification.[3]
Quantification and Normalization
-
Calibration and Quantification : Similar to the LC-MS/MS method, generate a calibration curve using standards processed through the entire purification and derivatization procedure. Quantify the sample based on the ratio of the native analyte to the stable isotope-labeled internal standard.
-
Normalization : Normalize the final concentration to urinary creatinine levels.[3]
Disclaimer: These protocols provide a general framework. Researchers must perform in-house validation and optimization for their specific equipment, reagents, and sample matrix to ensure accurate and reliable results.
References
- 1. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine 8-oxo-7,8-dihydro-2-deoxyguanosine vs. 5-(hydroxymethyl) uracil as DNA oxidation marker in adriamycin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic-mass spectrometric determination of 5-hydroxymethyluracil in human urine by stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Hydroxyuracil in DNA by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OH-Ura) is a significant biomarker of oxidative DNA damage, arising from the oxidation of cytosine or the deamination of 5-hydroxycytosine. Its presence in DNA can lead to mutations and genomic instability, implicating it in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Accurate quantification of 5-OH-Ura is therefore crucial for understanding the mechanisms of DNA damage and repair, assessing the efficacy of therapeutic interventions, and in drug development. This document provides detailed protocols for the quantification of 5-OH-Ura in DNA using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.
Overview of the Method
The quantification of 5-OH-Ura in DNA by GC-MS involves a multi-step process that begins with the isolation of high-purity DNA from biological samples. The DNA is then hydrolyzed to release the individual nucleobases. To make the non-volatile 5-OH-Ura amenable to gas chromatography, it is chemically modified through a process called derivatization. The derivatized sample is then injected into the GC-MS system for separation and detection. The use of an isotopically labeled internal standard is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.
Experimental Protocols
DNA Isolation
High-quality, pure DNA is essential for accurate quantification. It is recommended to use a commercial DNA isolation kit that employs chaotropic salt-based binding to a silica matrix, followed by washing and elution. This method effectively removes proteins, RNA, and other cellular components that can interfere with the analysis. Ensure the final DNA is dissolved in a suitable buffer (e.g., Tris-EDTA) and its concentration and purity are determined spectrophotometrically (A260/A280 ratio of ~1.8).
DNA Hydrolysis
The choice of hydrolysis method is critical for the accurate measurement of 5-OH-Ura. While acid hydrolysis is a common technique, it can lead to the degradation of certain modified bases, including 5-hydroxymethyluracil, a related oxidized pyrimidine.[1][2] Therefore, enzymatic hydrolysis is the recommended method to preserve the integrity of 5-OH-Ura.
a) Enzymatic Hydrolysis (Recommended)
This method uses a cocktail of enzymes to gently digest the DNA into individual nucleosides.
-
Reagents:
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
Reaction buffer (e.g., 30 mM sodium acetate, 1 mM zinc sulfate, pH 5.3)
-
Isotopically labeled internal standard (e.g., [¹⁵N₂,¹³C]-5-Hydroxyuracil)
-
-
Protocol:
-
To 10-20 µg of purified DNA, add the isotopically labeled internal standard.
-
Add the enzymatic cocktail in the appropriate reaction buffer.
-
Incubate the mixture at 37°C for 24 hours to ensure complete digestion.[3]
-
After incubation, the sample is typically dried down under a vacuum before derivatization.
-
b) Acid Hydrolysis (Alternative)
If enzymatic hydrolysis is not feasible, acid hydrolysis can be used, but it's important to be aware of the potential for analyte degradation.[2] The use of an isotopically labeled internal standard added before hydrolysis is crucial to correct for any losses.[1]
-
Reagents:
-
Formic acid (88%)
-
Isotopically labeled internal standard
-
-
Protocol:
-
Dry the DNA sample (10-20 µg) completely in a vacuum centrifuge.
-
Add the isotopically labeled internal standard.
-
Add 100 µL of 88% formic acid.[3]
-
Seal the reaction vial and incubate at 140°C for 90 minutes.[3]
-
After incubation, cool the sample and evaporate the formic acid under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of 5-OH-Ura for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is the most common method.[4]
-
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
-
Protocol:
-
Ensure the hydrolyzed sample is completely dry.
-
Reconstitute the dried sample in 20-50 µL of anhydrous pyridine or acetonitrile.
-
Add 20-50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70-90°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Analysis
The derivatized sample is analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized 5-OH-Ura and the internal standard.
-
Typical GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. The specific ions to be monitored will depend on the TMS derivative of 5-OH-Ura and the internal standard.
-
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or experimental conditions.
Table 1: Quantification of this compound in DNA from various cell lines
| Cell Line | Treatment | This compound (lesions / 10⁶ DNA bases) | Standard Deviation |
| Cell Line A | Control | 1.5 | 0.2 |
| Cell Line A | Oxidative Stressor X | 12.8 | 1.1 |
| Cell Line B | Control | 2.1 | 0.3 |
| Cell Line B | Oxidative Stressor X | 18.5 | 1.9 |
(Note: The data presented in this table is illustrative and will vary depending on the experimental context.)
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in DNA by GC-MS.
Caption: Experimental workflow for this compound quantification.
Base Excision Repair Pathway for this compound
This compound in DNA is primarily repaired through the Base Excision Repair (BER) pathway. This process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.
Caption: Base Excision Repair (BER) pathway for this compound.
References
- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for LC-MS/MS Analysis of 5-Hydroxyuracil in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU) is a significant biomarker of oxidative stress, arising from the oxidative deamination of cytosine in DNA. Elevated levels of 5-OHU in biological fluids, such as serum, are indicative of increased reactive oxygen species (ROS) production and associated cellular damage. The accurate and sensitive quantification of this compound is therefore crucial for research into a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders, as well as for monitoring the efficacy of therapeutic interventions targeting oxidative stress.
This document provides a detailed protocol for the analysis of this compound in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method offers high selectivity and sensitivity for the reliable quantification of this important biomarker.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 13C,15N2-5-Hydroxyuracil)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from a complex matrix such as serum.[1][2]
-
Thaw Serum: Allow frozen serum samples to thaw completely on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each serum sample.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimize for separation from matrix interferences. A starting point could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B). |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Ionization Voltage | ~4500 V |
| Source Temperature | ~500°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
Note: The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of similar molecules. These must be empirically determined and optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| This compound | 129.0 | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Common fragmentation pathways for uracil derivatives involve the loss of isocyanic acid (HNCO, 43 Da). A potential product ion for this compound could therefore be m/z 86.0.
Data Presentation
Quantitative data should be summarized to demonstrate the performance of the assay. The following tables provide a template for presenting validation data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² Value | Weighting |
| This compound | e.g., 1 - 1000 | >0.99 | e.g., 1/x |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC (e.g., 3) | <15% | <15% | 85-115% |
| MQC (e.g., 50) | <15% | <15% | 85-115% | |
| HQC (e.g., 800) | <15% | <15% | 85-115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | e.g., 0.5 | e.g., 1.0 |
Table 4: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| This compound | Low | e.g., >85% |
| Medium | e.g., >85% | |
| High | e.g., >85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in serum.
Oxidative Stress and this compound Formation Pathway
Caption: Formation of this compound via oxidative DNA damage.[3]
References
Application Notes and Protocols for Enzymatic Hydrolysis of DNA for 5-Hydroxyuracil Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU) is a significant product of oxidative damage to DNA, arising from the oxidation of cytosine or the deamination of 5-hydroxycytosine. Its presence in DNA can lead to G:C to A:T transition mutations if not repaired. Accurate measurement of 5-OHU is crucial for understanding the mechanisms of oxidative stress, DNA repair, and their roles in various pathological conditions, including cancer and neurodegenerative diseases. Furthermore, monitoring the levels of this lesion is vital in drug development for assessing the genotoxicity of new chemical entities and the efficacy of antioxidant therapies.
Enzymatic hydrolysis is the recommended method for preparing DNA samples for 5-OHU analysis, particularly for sensitive downstream applications like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Unlike acid hydrolysis, which can lead to the degradation of modified nucleosides, enzymatic digestion preserves the integrity of 5-OHU, ensuring more accurate quantification.[1] This application note provides a detailed protocol for the robust and efficient enzymatic hydrolysis of DNA to single nucleosides for the precise measurement of this compound.
Data Presentation
The choice of hydrolysis method significantly impacts the yield and accuracy of this compound measurement. Enzymatic methods are demonstrably superior to acid hydrolysis for the analysis of oxidative DNA damage products.
| Hydrolysis Method | Key Features | Relative Yield of 5-Hydroxymethyluracil* | Reference |
| Two-Step Enzymatic Hydrolysis | Sequential digestion with Nuclease P1 and Alkaline Phosphatase. Ensures complete digestion to nucleosides. | Recommended Gold Standard | This Protocol |
| One-Step Enzymatic Hydrolysis | Simultaneous digestion with a cocktail of enzymes (e.g., Benzonase, Phosphodiesterase I, Alkaline Phosphatase). Faster workflow. | Similar recoveries for major deoxyribonucleosides compared to the two-step method. | [3] |
| Acid Hydrolysis (Formic Acid) | Harsh chemical method. | 1.6-fold lower yield compared to enzymatic hydrolysis.[1] | [1][2] |
*5-Hydroxymethyluracil is a structurally similar oxidized pyrimidine, and data on its recovery is often used to infer the stability of other hydroxylated uracil derivatives like this compound during hydrolysis.
Experimental Protocols
This section details the recommended two-step enzymatic hydrolysis protocol for the preparation of DNA samples for this compound analysis. An alternative one-step protocol is also provided.
Protocol 1: Two-Step Enzymatic Hydrolysis of DNA
This protocol is the gold standard for complete and gentle digestion of DNA into individual nucleosides, preserving modified bases like this compound for accurate quantification by LC-MS/MS.
Materials:
-
Purified genomic DNA (10-20 µg)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal or Shrimp Alkaline Phosphatase)
-
3 M Sodium Acetate, pH 5.2
-
1 M Zinc Chloride (ZnCl₂)
-
1 M Tris-HCl, pH 7.5-8.0
-
Nuclease-free water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
Step 1: Nuclease P1 Digestion
-
In a sterile microcentrifuge tube, dissolve 10-20 µg of purified genomic DNA in nuclease-free water to a final volume of 50 µL.
-
Denature the DNA by heating at 100°C for 5 minutes, then immediately place on ice for 5 minutes to prevent re-annealing.
-
Add the following reagents in the order listed:
-
10 µL of 3 M Sodium Acetate, pH 5.2 (final concentration 300 mM)
-
1 µL of 1 M Zinc Chloride (final concentration 10 mM)
-
5-10 units of Nuclease P1
-
-
Adjust the final volume to 100 µL with nuclease-free water.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
Step 2: Alkaline Phosphatase Digestion
-
To the same reaction tube, add 10 µL of 1 M Tris-HCl, pH 7.5-8.0 to adjust the pH for optimal alkaline phosphatase activity.
-
Add 5-10 units of Alkaline Phosphatase.
-
Incubate at 37°C for 1-2 hours.
-
To inactivate the enzymes, heat the reaction mixture at 95°C for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any denatured protein.
-
Carefully transfer the supernatant containing the digested nucleosides to a new tube. The sample is now ready for analysis by LC-MS/MS or for storage at -20°C.
Protocol 2: Alternative One-Step Enzymatic Hydrolysis of DNA
This protocol offers a faster alternative to the two-step method by using a single reaction buffer and enzyme cocktail. It is suitable for high-throughput applications.[3]
Materials:
-
Purified genomic DNA (1 µg)
-
Benzonase Nuclease
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
10x Digestion Buffer (200 mM Tris-HCl, 1 M NaCl, 200 mM MgCl₂, pH 7.9)
-
Nuclease-free water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1x digestion buffer by diluting the 10x stock with nuclease-free water.
-
Prepare a master mix of the enzyme cocktail in 1x digestion buffer. For each 1 µg of DNA, the cocktail should contain:
-
2.5 Units of Benzonase Nuclease
-
0.003 Units of Phosphodiesterase I
-
2 Units of Alkaline Phosphatase
-
-
In a sterile microcentrifuge tube, add 1 µg of purified genomic DNA.
-
Add 50 µL of the enzyme master mix to the DNA.
-
Incubate the reaction mixture at 37°C for 6-8 hours.
-
To inactivate the enzymes, heat the reaction mixture at 95°C for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a new tube. The sample is now ready for analysis or storage.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological context of this compound, the following diagrams have been generated.
References
Application Notes & Protocols: Synthesis and Use of Stable Isotope-Labeled 5-Hydroxyuracil for Mass Spectrometry
Introduction
5-Hydroxyuracil is a significant product of oxidative DNA damage, arising from the oxidative deamination of cytosine residues within the genome.[1][2][3] Its presence in biological fluids and tissues serves as a critical biomarker for assessing oxidative stress, which is implicated in numerous pathological conditions including cancer, neurodegenerative diseases, and aging. Accurate quantification of such biomarkers is paramount for both basic research and clinical diagnostics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices. The most robust quantitative LC-MS/MS methods employ stable isotope dilution, which involves the use of an isotopically labeled version of the analyte as an internal standard (IS).[4] A stable isotope-labeled IS is chemically identical to the analyte but has a greater mass, allowing it to be distinguished by the mass spectrometer.[5] It co-elutes chromatographically with the analyte and experiences similar effects of sample preparation variability and matrix-induced ionization suppression or enhancement, enabling highly accurate and precise quantification.[4][6]
These application notes provide detailed protocols for the chemical synthesis of a stable isotope-labeled this compound standard and its subsequent use in a validated LC-MS/MS method for quantification in biological samples.
Biological Formation of this compound
The primary pathway for the endogenous formation of this compound is through the oxidation of cytosine in DNA, which is a key event in oxidative stress-induced mutagenesis.
Caption: Oxidative deamination pathway of cytosine to this compound.
Protocol 1: Synthesis of [¹³C₄,¹⁵N₂]-5-Hydroxyuracil
This protocol describes a method for synthesizing a fully labeled this compound internal standard, starting from commercially available labeled uracil. The procedure is adapted from established methods for the oxidation of uracil derivatives.[7]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of labeled this compound.
Materials and Reagents
-
[¹³C₄,¹⁵N₂]-Uracil (isotopic enrichment >98%)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Preparative C18 HPLC column
-
Rotary evaporator
-
Lyophilizer
Experimental Procedure
-
Step 1: Oxidation of Labeled Uracil [7] a. In a round-bottom flask, dissolve 100 mg of [¹³C₄,¹⁵N₂]-Uracil in a 1 M KOH solution. b. In a separate beaker, prepare a saturated solution of ammonium persulfate in water at 40°C. c. Slowly add the ammonium persulfate solution to the uracil solution while stirring. Maintain the reaction temperature between 40-70°C. d. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. e. Upon completion, cool the reaction mixture in an ice bath to precipitate the intermediate, the labeled uracil-5-ammonium sulfate salt. f. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Hydrolysis to this compound [7] a. Suspend the dried intermediate from Step 1 in a 10% (v/v) sulfuric acid solution. b. Heat the mixture to 85-95°C with stirring for 1-2 hours. Monitor the conversion to this compound by LC-MS. c. After the reaction is complete, cool the solution and neutralize it carefully with a saturated KOH solution to a pH of ~5-6.
-
Step 3: Purification a. Concentrate the neutralized solution under reduced pressure using a rotary evaporator. b. Resuspend the residue in the initial mobile phase for HPLC (e.g., 5% acetonitrile in water with 10 mM ammonium acetate). c. Purify the crude product using a preparative reverse-phase C18 HPLC system. d. Collect the fractions containing the pure [¹³C₄,¹⁵N₂]-5-Hydroxyuracil. e. Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize to obtain a stable, dry powder.
-
Step 4: Characterization and Purity Assessment a. Identity and Isotopic Enrichment: Confirm the mass of the final product and its isotopic enrichment using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).[4] b. Structural Confirmation: Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.[8] c. Chemical Purity: Assess the chemical purity of the final product using analytical HPLC with UV detection. Purity should ideally be >98%.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a stable isotope dilution LC-MS/MS method for the quantification of this compound in human plasma using the synthesized [¹³C₄,¹⁵N₂]-5-Hydroxyuracil as an internal standard.
Analytical Workflow
Caption: Analytical workflow for this compound quantification.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound (analyte) and [¹³C₄,¹⁵N₂]-5-Hydroxyuracil (IS) in LC-MS grade water. Store at -80°C.[9]
-
Working Solutions:
-
Calibration Standards: Serially dilute the analyte stock solution with water:acetonitrile (50:50) to prepare working solutions for calibration curve points (e.g., ranging from 10 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in water:acetonitrile (50:50). This concentration should be chosen to yield a consistent and strong signal in the MS.[10]
-
Sample Preparation
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of the appropriate matrix (e.g., human plasma) into each tube.
-
For calibration curve samples, spike 10 µL of the respective calibrator working solution into the plasma. For blanks, add 10 µL of diluent.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
(Optional but recommended for cleaner samples) Perform Solid-Phase Extraction (SPE) on the supernatant using a mixed-mode cation exchange cartridge.
-
Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions[1]
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 2% B
-
1.0 - 5.0 min: 2% to 60% B
-
5.0 - 5.5 min: 60% to 95% B
-
5.5 - 6.5 min: 95% B
-
6.5 - 7.0 min: 95% to 2% B
-
7.0 - 9.0 min: 2% B (Re-equilibration)
-
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation and Analysis
Table 1: Optimized MRM Transitions
Mass transitions must be optimized by infusing the pure analyte and IS into the mass spectrometer. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1) and fragmented, with a specific product ion monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 127.0 | 84.0 | 100 | -15 |
| [¹³C₄,¹⁵N₂]-5-Hydroxyuracil | 133.0 | 88.0 | 100 | -15 |
Note: These values are illustrative and require empirical optimization on the specific instrument used.
Table 2: Example Calibration Curve Data
A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 4,550 | 485,100 | 0.0094 |
| 2.5 | 11,200 | 491,300 | 0.0228 |
| 5.0 | 23,150 | 488,500 | 0.0474 |
| 25.0 | 118,900 | 495,200 | 0.2401 |
| 100.0 | 475,500 | 490,800 | 0.9688 |
| 250.0 | 1,198,000 | 489,900 | 2.4454 |
| 500.0 | 2,415,000 | 493,100 | 4.8976 |
| Linearity (r²) | > 0.995 |
Table 3: Method Validation Summary (Precision & Accuracy)
The method's performance should be validated using QC samples at different concentrations. Precision (%CV) and accuracy (%Bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
| QC Level | Conc. (ng/mL) | n | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6 | 8.5% | +4.2% | 11.2% | +6.8% |
| LQC | 3.0 | 6 | 6.1% | -2.5% | 7.9% | -1.1% |
| MQC | 75.0 | 6 | 4.3% | +1.8% | 5.5% | +2.4% |
| HQC | 400.0 | 6 | 3.8% | +0.5% | 4.9% | +1.3% |
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of labeled 5-hydroxy-6-methyl(4,6-14C)uracil [inis.iaea.org]
- 6. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Application of 5-Hydroxyuracil Measurement in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU) is a product of oxidative damage to the thymine base in DNA. In the context of cancer research, the measurement of 5-OHU serves as a valuable biomarker for quantifying the extent of oxidative stress and resultant DNA damage. Elevated levels of reactive oxygen species (ROS) are a hallmark of many cancers and can be induced by various cancer therapies, including radiation and chemotherapy. Therefore, the accurate quantification of 5-OHU in biological samples such as urine, blood, and tumor tissue can provide critical insights into cancer pathogenesis, prognosis, and treatment response. These application notes provide an overview of the utility of 5-OHU measurement and detailed protocols for its quantification.
Applications in Cancer Research
The measurement of 5-OHU has several key applications in the field of oncology:
-
Biomarker of Oxidative Stress and DNA Damage: Cancer cells often exhibit increased metabolic activity and mitochondrial dysfunction, leading to elevated ROS production. This results in damage to cellular macromolecules, including DNA. 5-OHU is a stable product of thymine oxidation and its levels can reflect the overall burden of oxidative stress within the body or specific tissues.
-
Prognostic and Diagnostic Potential: While research is ongoing, studies suggest that urinary levels of oxidative DNA damage markers may have prognostic and diagnostic value in various cancers. For instance, in colorectal cancer, the measurement of urinary 5-hydroxymethyluracil (a related oxidized pyrimidine) has been investigated as a potential non-invasive biomarker.[1][2] Although its standalone diagnostic performance for early detection may be moderate, its combination with other markers shows promise.[2] Further research is needed to fully establish the prognostic and diagnostic utility of 5-OHU across different cancer types.
-
Monitoring Therapeutic Response and Toxicity: Many cancer treatments, such as radiotherapy and certain chemotherapeutic agents, induce oxidative stress as part of their mechanism of action.[3][4] Measuring 5-OHU levels before, during, and after treatment can help assess the therapeutic efficacy of these agents. Additionally, it may aid in monitoring treatment-related toxicity by providing an indication of systemic oxidative damage.
Quantitative Data Summary
The following tables summarize representative quantitative data for urinary this compound and related oxidative stress markers. It is important to note that direct comparisons of 5-OHU levels in large cohorts of cancer patients versus healthy controls are still emerging in the literature.
Table 1: Urinary this compound (5-HMUra) in Healthy Volunteers
| Parameter | Value | Reference |
| Mean Excretion (nmoles/kg/8 hr) | 0.44 (Range: 0.08 - 0.84) | Bianchini et al., 1998[5] |
| Mean Excretion (nmoles/mmoles creatinine) | 8.5 (Range: 3.2 - 18.7) | Bianchini et al., 1998[5] |
| Note: | Levels were found to be significantly higher in women and smokers (when expressed as ratio to creatinine). | Bianchini et al., 1998[5] |
Table 2: Urinary Oxidative DNA Damage Markers in Colorectal Cancer
| Marker | Diagnostic Performance (AUC in ROC analysis) | Reference |
| 5-hydroxymethyluracil (5-hmUra) | < 0.7 | Skrzydlewska et al., 2015[2] |
| 8-oxo-7,8-dihydroguanine (8-oxoGua) | < 0.7 | Skrzydlewska et al., 2015[2] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) | < 0.7 | Skrzydlewska et al., 2015[2] |
| Combination of markers (8-oxoGua + 8-oxodGuo)/5-hmUra | 0.778 | Skrzydlewska et al., 2015[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxidative Stress-Induced DNA Damage
Increased production of reactive oxygen species (ROS) in cancer cells leads to oxidative damage of cellular components, including DNA. The formation of this compound is a direct consequence of the oxidation of thymine residues. This DNA damage triggers a complex DNA damage response (DDR) pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis.
Experimental Workflow for 5-OHU Measurement
The general workflow for the quantification of 5-OHU in biological samples involves sample collection, preparation (which may include extraction and derivatization), followed by analysis using a sensitive analytical technique such as HPLC-MS/MS or GC-MS.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by HPLC-MS/MS
This protocol is a representative method adapted from procedures for similar analytes.[6][7][8]
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-5-Hydroxyuracil)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge tubes
-
Nitrogen evaporator
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add the internal standard to a final concentration of 100 ng/mL.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with HPLC-grade water.
-
Elute the 5-OHU and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-OHU from other urine components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-OHU and its internal standard.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 5-OHU to the internal standard against the concentration of the 5-OHU standards.
-
Quantify the concentration of 5-OHU in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Quantification of this compound in DNA by GC-MS
This protocol is a representative method adapted from published procedures.[9][10]
1. Materials and Reagents
-
DNA extraction kit
-
Formic acid
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-5-Hydroxyuracil)
-
GC-MS system
2. Sample Preparation
-
Extract DNA from tissue or cell samples using a commercial kit or standard phenol-chloroform extraction.
-
Hydrolyze the DNA to its constituent bases by heating in formic acid. Note: Acid hydrolysis can lead to degradation of 5-OHU; enzymatic hydrolysis is an alternative that may improve recovery.[9]
-
Add the internal standard to the hydrolyzed sample.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the sample by adding pyridine and BSTFA with 1% TMCS and heating at 70°C for 30 minutes. This step creates volatile trimethylsilyl derivatives suitable for GC analysis.
3. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a capillary column suitable for separating derivatized nucleic acid bases.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized 5-OHU.
-
Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 5-OHU and its internal standard.
4. Data Analysis
-
Generate a standard curve by analyzing known amounts of derivatized 5-OHU standard.
-
Calculate the amount of 5-OHU in the DNA sample based on the peak area ratio to the internal standard and the standard curve.
-
Express the results as the number of 5-OHU lesions per 10⁶ DNA bases.
Protocol 3: Generic ELISA for Oxidative DNA Damage Markers
1. Principle This is a competitive immunoassay where 5-OHU in the sample competes with 5-OHU coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The color intensity is inversely proportional to the amount of 5-OHU in the sample.
2. Materials
-
Microplate pre-coated with a 5-OHU conjugate
-
5-OHU standard solutions
-
Primary antibody specific for 5-OHU
-
HRP-conjugated secondary antibody
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader
3. Assay Procedure
-
Add standards and prepared samples (e.g., diluted urine) to the wells of the microplate.
-
Add the primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibody and sample components.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the TMB substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5-OHU in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The measurement of this compound offers a promising avenue for investigating the role of oxidative stress in cancer. As a stable marker of DNA damage, its quantification in biological fluids and tissues can provide valuable information for diagnostic, prognostic, and therapeutic monitoring purposes. While further research is needed to fully establish its clinical utility, the analytical methods outlined in these application notes provide a solid foundation for researchers to incorporate 5-OHU measurement into their cancer research programs. The continued development of sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the significance of 5-OHU in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary 5-hydroxymethyluracil and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil induces apoptosis in rat cardiocytes through intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. agrisera.com [agrisera.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. ELISA Kit [ABIN2344960] - Cell Samples, Plasma, Urine [antibodies-online.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Clinical Utility of Urinary 5-Hydroxyuracil (5-OHU) Excretion Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU), a major oxidation product of thymine in DNA, is emerging as a significant non-invasive biomarker for assessing oxidative stress and DNA damage.[1] Its presence in urine reflects the body's response to both endogenous and exogenous sources of reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. This document provides a comprehensive overview of the clinical utility of urinary 5-OHU analysis, detailed protocols for its quantification, and insights into the underlying biological pathways.
Clinical Utility of Urinary this compound
The measurement of urinary 5-OHU offers a window into the systemic burden of oxidative DNA damage and the subsequent repair processes. Its clinical utility spans several key areas of research and drug development:
-
Assessment of Oxidative Stress: Urinary 5-OHU levels serve as a sensitive indicator of systemic oxidative stress, providing a valuable tool for preclinical and clinical studies investigating the efficacy of antioxidant therapies.
-
Biomarker of Disease: Elevated levels of urinary 5-OHU have been associated with various pathological conditions. In oncology, it is being explored as a potential biomarker for cancers such as colorectal and lung cancer, reflecting increased DNA damage in tumor cells.[2][3] While direct quantitative data for neurodegenerative and metabolic diseases are still emerging, the known role of oxidative stress in these conditions suggests that urinary 5-OHU is a promising area of investigation.[4][5]
-
Pharmacodynamic Biomarker: In drug development, urinary 5-OHU can be employed as a pharmacodynamic biomarker to assess the in vivo activity of drugs that modulate oxidative stress or DNA repair pathways.
-
Monitoring Environmental and Lifestyle Factors: Excretion of 5-OHU can be influenced by exposure to environmental toxins and lifestyle factors such as smoking, making it a useful tool in epidemiological studies.[1]
Signaling Pathways Involving this compound
The formation and repair of this compound in DNA are governed by specific cellular pathways, primarily oxidative damage and the Base Excision Repair (BER) pathway. Additionally, the Ten-Eleven Translocation (TET) family of enzymes can also contribute to its formation.
Formation of this compound
5-OHU can be formed in DNA through two primary mechanisms:
-
Oxidative Attack on Thymine: Reactive oxygen species (ROS), generated as byproducts of normal metabolism or from external sources like ionizing radiation, can directly oxidize the methyl group of thymine residues in DNA to form 5-hydroxymethyluracil.
-
Enzymatic Oxidation by TET Enzymes: The Ten-Eleven Translocation (TET) enzymes, which are alpha-ketoglutarate-dependent dioxygenases, can oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). While their primary role is in DNA demethylation, TET enzymes have also been shown to oxidize thymine to 5-hydroxymethyluracil.
References
- 1. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Urinary Metabolite Risk Biomarkers of Lung Cancer: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased urinary level of oxidized nucleosides in patients with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary signatures are associated with calorie restriction-mediated weight loss in obese Diversity Outbred mice | PLOS One [journals.plos.org]
Application Notes and Protocols for 5-Hydroxyuracil DNA Glycosylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-hoU) is a significant DNA lesion arising from the oxidative damage of cytosine and subsequent deamination. If left unrepaired, this lesion can lead to G:C to A:T transition mutations, threatening genomic integrity. The primary enzyme responsible for the removal of 5-hoU in human cells is the Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), a key player in the Base Excision Repair (BER) pathway.[1][2] Accurate and robust methods for measuring the activity of this compound DNA glycosylase are crucial for understanding its biological role, characterizing its enzymatic properties, and for the discovery and development of inhibitors with therapeutic potential.[3][4]
These application notes provide detailed protocols for various assays to measure this compound DNA glycosylase activity, present quantitative data for comparative analysis, and offer visualizations of the relevant biological pathway and experimental workflows.
Data Presentation
Table 1: Kinetic Parameters of Human SMUG1 (hSMUG1)
This table summarizes the kinetic parameters of hSMUG1 for uracil and its derivatives, providing a baseline for assay development and comparison of enzyme efficiency on different substrates.
| Substrate | K_M (µM) | k_cat (s⁻¹) | Source(s) |
| dU:dA | 4.0–11.3 | 0.05–0.07 | [5] |
| dU:dG | 0.5–1.3 | 0.03–0.05 | [5] |
| Single-stranded U | 1.7–3.0 | 0.21–0.29 | [5] |
| This compound (5-hoU) | Data not available in a comparable format | Data not available in a comparable format | |
| 5-hydroxymethyluracil (5-hmU) | Data not available in a comparable format | Data not available in a comparable format | |
| 5-formyluracil (5-fU) | Data not available in a comparable format | Data not available in a comparable format |
Table 2: Inhibitors of Uracil DNA Glycosylases
This table provides examples of inhibitors for uracil DNA glycosylases. It is important to note that many of these inhibitors are not specific to hSMUG1 and may also inhibit other DNA glycosylases. The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9]
| Inhibitor | Target Enzyme(s) | IC50 | Source(s) |
| Uracil-DNA Glycosylase Inhibitor (UGI) | Uracil-DNA Glycosylase (UDG) | 7.6 pM (for UDG) | [10] |
| 6-(phenylhydrazino)uracil | Plasmodium falciparum UNG | 12.8 µM | [11] |
| 6-(p-n-heptylanilino)uracil | Plasmodium falciparum UNG | 5.0 µM | [11] |
Note: The development of specific inhibitors for this compound DNA glycosylase (hSMUG1) is an active area of research.
Experimental Protocols
Protocol 1: Fluorescence-Based Assay using Molecular Beacons
This protocol describes a real-time, fluorescence-based assay for detecting this compound DNA glycosylase activity using a molecular beacon substrate. The molecular beacon is a hairpin-shaped oligonucleotide with a fluorophore and a quencher at opposite ends. Upon enzymatic cleavage of the 5-hoU base and subsequent strand scission, the fluorophore and quencher are separated, leading to an increase in fluorescence.[5][12]
Materials:
-
Recombinant human SMUG1 (hSMUG1)
-
Molecular beacon oligonucleotide substrate containing a single this compound residue within the loop, a 5'-fluorophore (e.g., 6-FAM), and a 3'-quencher (e.g., Dabcyl). The stem sequence should be designed to be stable at the reaction temperature.[12]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 37.6 nM BSA.[5]
-
96-well black plates, clear bottom
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well.
-
Add the assay buffer to each well.
-
Add the molecular beacon substrate to a final concentration of 30 nM.[5]
-
Include a negative control with no enzyme and a positive control with a known concentration of active enzyme.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time before adding the substrate.
-
-
Enzyme Addition:
-
Add varying concentrations of hSMUG1 (e.g., 0.1 - 10 nM) to the wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 523 nm emission for 6-FAM).[13]
-
Monitor the increase in fluorescence in real-time at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence increase over time.
-
Plot the reaction rates against the enzyme concentrations to determine the enzyme's specific activity.
-
For inhibitor studies, calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Protocol 2: Oligonucleotide Cleavage Assay with Denaturing PAGE
This protocol provides a method to directly visualize the cleavage of a this compound-containing DNA substrate by hSMUG1. The substrate is a short oligonucleotide, typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye, containing a single 5-hoU residue. The cleavage product is then separated from the intact substrate by denaturing polyacrylamide gel electrophoresis (PAGE).[11][14]
Materials:
-
Recombinant human SMUG1 (hSMUG1)
-
Custom-synthesized oligonucleotide substrate (e.g., 20-40 nucleotides) containing a single this compound. The oligonucleotide should be 5'-end labeled with ³²P or a fluorescent dye.
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 0.2 mM EDTA, 2 mM DTT, 0.1 mg/ml BSA, and 50 mM NaCl.[2]
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
-
1 M NaOH
-
Denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M urea.
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager or fluorescence gel scanner.
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[14]
-
-
Reaction Termination and AP Site Cleavage:
-
Terminate the reaction by adding 10 µL of stop solution.
-
To cleave the abasic (AP) site created by the glycosylase, add NaOH to a final concentration of 0.1 M and heat at 90°C for 10 minutes.[15]
-
-
Denaturing PAGE:
-
Denature the samples by heating at 95°C for 5 minutes and then quickly chill on ice.
-
Load the samples onto a pre-run denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
For radioactive labels, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For fluorescent labels, visualize the gel using a fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the intact substrate and the cleavage product using appropriate software.
-
Calculate the percentage of substrate cleavage for each reaction.
-
Mandatory Visualizations
Signaling Pathway
Caption: Base Excision Repair (BER) pathway for this compound.
Experimental Workflow
Caption: Workflow for developing a this compound DNA glycosylase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Base excision repair - Wikipedia [en.wikipedia.org]
- 4. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ic50 values calculated: Topics by Science.gov [science.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Repair Molecular Beacon assay: a platform for real-time functional analysis of cellular DNA repair capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]
- 15. neb.com [neb.com]
Application Notes and Protocols for In Vitro Studies of 5-Hydroxyuracil Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the in vitro incorporation of 5-Hydroxyuracil (5-OH-U) into DNA. 5-OH-U is a significant product of oxidative damage to cytosine and its presence in DNA can lead to mutations if not properly repaired. Understanding how DNA polymerases interact with this lesion is crucial for research in carcinogenesis, aging, and the development of targeted cancer therapies.
Introduction to this compound and its Significance
This compound (5-OH-U) is formed in DNA through the oxidative deamination of cytosine.[1] This lesion is of significant biological interest because it can be misread by DNA polymerases during replication, leading to G:C to A:T transition mutations. In vitro studies have shown that 5-OH-U can form stable base pairs with all four canonical DNA bases (A, G, C, and T), providing a basis for its incorporation and the subsequent potential for mutagenesis.[2] The efficiency and fidelity of nucleotide incorporation opposite 5-OH-U are dependent on the specific DNA polymerase and the surrounding DNA sequence context.[3][4]
Data Presentation: Quantitative Analysis of Nucleotide Incorporation Opposite this compound
The following tables summarize the quantitative data on the specificity of nucleotide incorporation opposite this compound (5-OH-dU) by the Klenow fragment of E. coli DNA polymerase I (exo-). The data is presented for two different sequence contexts to highlight the influence of neighboring bases on incorporation fidelity.[3][4]
Table 1: Nucleotide Incorporation Opposite 5-OH-dU in Sequence Context 1
| Template Sequence (Primer 1 annealed to Template 1) | Incoming Nucleotide (dNTP) | Percentage of Incorporation (%) |
| 5'-...GCA AX C GCA G...-3' (X = 5-OH-dU) | dATP | 75 |
| dGTP | 15 | |
| dCTP | 5 | |
| dTTP | 5 |
Data adapted from Purmal et al., Nucleic Acids Research, 1994.[3][4]
Table 2: Nucleotide Incorporation Opposite 5-OH-dU in Sequence Context 2
| Template Sequence (Primer 2 annealed to Template 2) | Incoming Nucleotide (dNTP) | Percentage of Incorporation (%) |
| 5'-...TGC CX G GCT A...-3' (X = 5-OH-dU) | dATP | 10 |
| dGTP | 20 | |
| dCTP | 60 | |
| dTTP | 10 |
Data adapted from Purmal et al., Nucleic Acids Research, 1994.[3][4]
Experimental Protocols
Protocol 1: Primer Extension Assay for Determining Nucleotide Incorporation Specificity Opposite this compound
This protocol is designed to determine which nucleotide a DNA polymerase preferentially incorporates opposite a 5-OH-U lesion in a DNA template.
Materials:
-
Oligonucleotides:
-
Template oligonucleotide containing a site-specific 5-OH-U lesion (e.g., 45-mer).
-
Complementary primer oligonucleotide (e.g., 18-mer) with its 5' end labeled with 32P.
-
-
Enzymes:
-
DNA Polymerase (e.g., E. coli DNA polymerase I Klenow fragment, exonuclease-free).
-
T4 Polynucleotide Kinase.
-
-
Reagents:
-
[γ-32P]ATP.
-
Unlabeled dNTPs (dATP, dGTP, dCTP, dTTP) at a concentration of 50 µM each for bypass assays, and 5 µM for single nucleotide extension reactions.
-
10x DNA Polymerase Reaction Buffer.
-
Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Tris-Borate-EDTA (TBE) buffer.
-
-
Equipment:
-
Thermal cycler or water bath.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels.
-
Phosphorimager and cassettes.
-
Methodology:
-
Primer Labeling:
-
In a microcentrifuge tube, combine the primer oligonucleotide, T4 Polynucleotide Kinase buffer, [γ-32P]ATP, and T4 Polynucleotide Kinase.
-
Incubate at 37°C for 30-60 minutes.
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
Purify the labeled primer to remove unincorporated [γ-32P]ATP using a suitable method (e.g., spin column chromatography).
-
-
Primer-Template Annealing:
-
Mix the 32P-labeled primer and the 5-OH-U-containing template oligonucleotide in a 1.5:1 molar ratio in the DNA polymerase reaction buffer.
-
Heat the mixture to 90°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare four separate reaction tubes, each containing the annealed primer-template complex.
-
To each tube, add the DNA polymerase and one of the four dNTPs (dATP, dGTP, dCTP, or dTTP) to a final concentration of 5 µM. For a control reaction to assess bypass, a fifth tube can be prepared with all four dNTPs at 50 µM each.[5]
-
Incubate the reactions at a temperature optimal for the chosen DNA polymerase (e.g., 15°C for 15 minutes for the Klenow fragment).[5]
-
-
Analysis of Extension Products:
-
Stop the reactions by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide sequencing gel.
-
Visualize the radiolabeled DNA fragments by phosphorimaging. The position of the extended primer will indicate which nucleotide was incorporated opposite the 5-OH-U lesion.
-
Visualizations
Caption: Workflow for the primer extension assay to study 5-OH-U incorporation.
Protocol 2: Steady-State Kinetic Analysis of Nucleotide Incorporation Opposite this compound
This protocol allows for the determination of the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide opposite a 5-OH-U lesion.
Materials:
-
Same as Protocol 1, with the addition of a range of concentrations for each dNTP.
Methodology:
-
Primer Labeling and Annealing:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Determining Optimal Enzyme Concentration and Time Point:
-
Perform a series of pilot reactions with a fixed, saturating concentration of the dNTP of interest and varying concentrations of the DNA polymerase and reaction times.
-
The goal is to find conditions where less than 20% of the primer is extended to ensure single-turnover conditions.
-
-
Steady-State Kinetic Assay:
-
Set up a series of reactions, each with the optimal concentration of DNA polymerase and the annealed primer-template complex.
-
Vary the concentration of the single dNTP of interest across a range that brackets the expected Km value.
-
Incubate all reactions for the predetermined optimal time.
-
-
Analysis and Data Fitting:
-
Stop the reactions and analyze the products by denaturing PAGE as described in Protocol 1.
-
Quantify the amount of extended product in each lane.
-
Plot the initial velocity (rate of product formation) against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. The kcat can be calculated from Vmax and the enzyme concentration.
-
Caption: Cellular fate of this compound in DNA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Correct and incorrect nucleotide incorporation pathways in DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
challenges in 5-Hydroxyuracil quantification from biological samples
Welcome to the technical support center for 5-Hydroxyuracil (5-OHU) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the analysis of this important oxidative stress biomarker.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 5-OHU from biological samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal (General) | Analyte Degradation: 5-OHU can be unstable, especially under harsh conditions like acid hydrolysis.[1][2] | - Use Enzymatic Hydrolysis: This method is milder and preserves the integrity of 5-OHU, potentially increasing recovery.[1][2] - Optimize Storage: Store stock solutions at -80°C for long-term (up to six months) or -20°C for short-term (up to one month) storage. Prepare fresh working solutions daily.[2] |
| Inefficient Ionization (LC-MS/MS): The composition of the mobile phase or the presence of co-eluting matrix components can suppress ionization.[3][4] | - Optimize Mobile Phase: Use an acidic mobile phase to promote protonation and enhance signal in positive ion mode.[4] - Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE), particularly methods designed for phospholipid removal, to get cleaner extracts than Protein Precipitation (PPT).[3] | |
| Poor Derivatization (GC-MS): Incomplete reaction due to contaminants or inappropriate reaction conditions.[2][5] | - Ensure Sample is Dry: Protic solvents like methanol and residual water can interfere with silylation agents. Evaporate the sample to dryness before adding derivatization reagents. - Optimize Reaction Conditions: Test different derivatization agents, reaction times, and temperatures to ensure complete derivatization.[5] | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column Contamination: Buildup of matrix components on the column or frit.[6][7] | - Use a Guard Column: This protects the analytical column from strongly retained matrix components. - Implement Sample Cleanup: Use SPE or Liquid-Liquid Extraction (LLE) to remove interfering substances before injection.[7] - Flush the Column: Regularly flush the column according to the manufacturer's instructions. |
| Secondary Interactions: Active sites on the column interacting with the analyte. | - Choose an Appropriate Column: For GC-MS, use columns with proper deactivation. For LC-MS, select a column chemistry (e.g., C18, HILIC) that provides good peak shape for polar analytes.[8] | |
| Injection Issues: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[7] | - Match Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. | |
| High Background Noise or Baseline Instability | Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents.[6][9] | - Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents and reagents. - Filter Mobile Phases: Filter all aqueous mobile phases to remove particulates.[6] |
| Dirty Ion Source (MS): Accumulation of non-volatile salts and sample components in the mass spectrometer's ion source.[6] | - Regularly Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. | |
| Leaking System (GC-MS): Air leaking into the mass spectrometer can cause a high background. | - Perform Leak Checks: Regularly check for leaks, especially after column or septum changes.[10] | |
| Inconsistent Results / Poor Reproducibility | Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[3][11][12] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[3] - Improve Chromatographic Separation: Optimize the LC gradient to separate 5-OHU from the regions of ion suppression.[3] - Standardize Sample Preparation: Ensure consistent sample handling and preparation to minimize variability.[3] |
| Variable Analyte Recovery: Inconsistent extraction efficiency during sample preparation. | - Validate Sample Preparation Method: Thoroughly validate the chosen extraction method (PPT, LLE, or SPE) for recovery and consistency across different sample lots.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (5-OHU) is a product of oxidative damage to DNA, specifically arising from the oxidation of the thymine methyl group or deamination of 5-hydroxycytosine.[13] Its measurement in biological samples like urine or tissue DNA is used as a biomarker to assess levels of oxidative stress, which is implicated in various diseases and aging processes.
Q2: What are the primary analytical methods for quantifying 5-OHU?
A2: The most common methods are hyphenated mass spectrometry techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, but it requires derivatization to make the polar 5-OHU volatile.[1][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also highly sensitive and specific and often does not require derivatization, allowing for simpler sample preparation.
Q3: What are "matrix effects" and how do they impact 5-OHU analysis?
A3: The "matrix" refers to all components in a biological sample apart from the analyte of interest (5-OHU).[3] Matrix effects occur when these other components interfere with the ionization of 5-OHU in the mass spectrometer's ion source.[3][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[3][12] Phospholipids are major contributors to matrix effects in plasma and serum samples.[3]
Q4: Why is the choice of DNA hydrolysis method so critical for accurate quantification?
A4: The choice of hydrolysis method is critical because 5-OHU is susceptible to degradation under harsh conditions.
-
Acid Hydrolysis: Traditionally used for GC-MS sample preparation, strong acidic conditions can cause condensation reactions and degradation of 5-OHU, leading to a significant underestimation of its true concentration, sometimes by an order of magnitude.[1][2][13]
-
Enzymatic Hydrolysis: This method uses a cocktail of enzymes to digest DNA into individual nucleosides under mild conditions. It is the recommended approach as it avoids the degradation of 5-OHU and provides a more accurate measurement.[1][2] Studies have shown that detected levels of 5-OHU can be 1.6-fold higher with enzymatic hydrolysis compared to acid hydrolysis.[1]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A5: A SIL-IS is a version of the analyte (5-OHU) where some atoms are replaced with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N). A SIL-IS is chemically and physically almost identical to the analyte. When added to a sample at the beginning of the workflow, it experiences the same sample preparation losses and matrix effects.[1][3] By comparing the signal of the analyte to the known concentration of the SIL-IS, one can accurately correct for these variations, leading to highly precise and accurate quantification.[3]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for LC-MS/MS Analysis
This protocol is designed to preserve the integrity of 5-OHU.
-
Sample Preparation: To 1 µg of purified DNA, add 50 µL of a freshly prepared Digestion Mix.
-
Digestion Mix Composition:
-
Benzonase: 250 Units
-
Phosphodiesterase I: 300 mUnits
-
Alkaline Phosphatase: 200 Units
-
Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.
-
-
Incubation: Incubate the mixture at 37°C for 6 hours.[2]
-
Analysis: The sample is typically ready for direct injection onto the LC-MS/MS system. If further cleanup is needed, proceed with Solid-Phase Extraction.
Protocol 2: Sample Cleanup using Protein Precipitation (PPT) for Plasma/Serum
This is a rapid but less clean method compared to SPE.
-
Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Formation pathways of this compound (5-OHU) via oxidative DNA damage.
Caption: General analytical workflow for 5-OHU quantification from biological samples.
References
- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. eijppr.com [eijppr.com]
- 13. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Hydroxyuracil in DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyuracil (5-hmU) and encountering issues related to its degradation during the acid hydrolysis of DNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-hmU) and why is its quantification important?
A1: this compound is an oxidized form of cytosine, produced through the oxidative deamination of cytosines by reactive oxygen species.[1][2] It can also be formed from the oxidation of the methyl group of thymine.[3] As a product of oxidative DNA damage, its accurate quantification is crucial for studies related to aging, cancer, and various other pathological conditions.[4]
Q2: What are the common methods for releasing 5-hmU from DNA for analysis?
A2: The two primary methods for hydrolyzing the N-glycosidic bond to release 5-hmU from the DNA backbone are acid hydrolysis and enzymatic hydrolysis.[4] Acid hydrolysis, often using formic acid or hydrochloric acid, is a common technique but presents significant challenges regarding the stability of 5-hmU.[4] Enzymatic hydrolysis employs a cocktail of enzymes to digest DNA into individual nucleosides under milder conditions.[4]
Q3: Why is 5-hmU susceptible to degradation during acid hydrolysis?
A3: The hydroxymethyl group at the 5th position of the uracil ring is highly reactive in acidic environments.[4] This reactivity can lead to condensation reactions and other chemical modifications, resulting in the degradation of 5-hmU and the formation of various byproducts.[4] This degradation can lead to a significant underestimation of the actual amount of 5-hmU present in a DNA sample.[3][4]
Q4: Can other DNA damage products interfere with 5-hmU measurement after acid hydrolysis?
A4: Yes. For instance, uracil glycols, which are also products of cytosine oxidation, can be quantitatively converted to this compound during acid hydrolysis.[5][6] This can lead to an overestimation of the authentic 5-hmU levels in the DNA sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable levels of 5-hmU | Degradation during acid hydrolysis: The harsh acidic conditions and high temperatures can destroy the 5-hmU molecule.[7][8] | 1. Switch to enzymatic hydrolysis: This is the recommended method to avoid degradation and preserve the integrity of 5-hmU.[8] 2. Use an isotopically labeled internal standard: This can help to account for degradation, but it may not fully compensate for non-linear degradation kinetics.[4][7] 3. Optimize acid hydrolysis conditions: If enzymatic hydrolysis is not possible, use the mildest conditions (lower temperature, shorter time) that still achieve complete DNA hydrolysis. However, significant degradation is still likely. |
| High variability between replicate samples | Inconsistent hydrolysis conditions: Minor variations in temperature, time, or acid concentration can lead to differing degrees of 5-hmU degradation.[4] | 1. Ensure uniform heating: Use a calibrated heating block or water bath.[4] 2. Precise timing: Use a timer to ensure consistent reaction times for all samples.[4] 3. Accurate pipetting: Use calibrated pipettes for all reagent additions.[4] |
| Inaccurate quantification despite using an internal standard | Non-linear degradation kinetics: The degradation of the native and the isotopically labeled 5-hmU may not be perfectly parallel under all conditions.[4] | 1. Minimize degradation: Even with an internal standard, it is best to use the mildest possible hydrolysis conditions to minimize the extent of degradation.[4] 2. Matrix-matched calibration curves: Prepare calibration standards in a matrix that is similar to the samples to account for any matrix effects.[4] |
| Poor chromatographic peak shape or resolution | Interference from degradation products or other matrix components. | 1. Sample cleanup: Use solid-phase extraction (SPE) to purify the sample after hydrolysis.[4] 2. Optimize LC-MS/MS parameters: Adjust the mobile phase composition, gradient, and column chemistry to improve separation from interfering compounds.[4] |
Data Presentation: Comparison of Hydrolysis Methods
| Hydrolysis Method | Relative Recovery of 5-hmU | Reference(s) |
| Acid Hydrolysis | Baseline (Potentially up to 10 times lower than actual levels) | [3][8] |
| Enzymatic Hydrolysis | 1.6-fold higher than acid hydrolysis | [7][8] |
Experimental Protocols
Enzymatic Hydrolysis of DNA for 5-hmU Analysis (Recommended)
This protocol is adapted from established methods for the analysis of modified nucleosides and is recommended for preserving the integrity of 5-hmU.[8]
-
Prepare Digestion Mix: For one hundred 1µg DNA samples, prepare a 5 mL digestion mix containing:
-
250 Units Benzonase
-
300 mUnits phosphodiesterase I
-
200 Units alkaline phosphatase
-
Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.
-
-
Sample Digestion: To 1 µg of DNA sample, add 50 µL of the Digestion Mix.
-
Incubation: Incubate the mixture at 37°C for 6 hours.
-
Analysis: The sample is now ready for direct analysis by LC-MS/MS. No further purification is typically required.
Acid Hydrolysis of DNA (Use with Caution)
Note: The harsh acidic conditions and high temperatures in this protocol lead to the significant degradation of 5-hmU.[7][8] This method should only be used if enzymatic hydrolysis is not feasible and must be accompanied by an appropriate isotopically labeled internal standard for quantification.
-
Sample Preparation: To a DNA sample (e.g., 50 µg), add an appropriate amount of an isotopically labeled 5-hmU internal standard.
-
Hydrolysis: Add formic acid (e.g., 88%) to the sample.
-
Incubation: Heat the sample at a high temperature (e.g., 140°C) for a specified time (e.g., 90 minutes). This step should be optimized for your specific application to balance DNA hydrolysis with 5-hmU degradation.
-
Evaporation: After hydrolysis, evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC/MS): The dried residue is then derivatized (e.g., silylation) to make the analytes volatile for GC/MS analysis.
-
Analysis: The derivatized sample is analyzed by GC/MS or the reconstituted sample by LC-MS/MS.
Visualizations
Caption: Degradation pathway of this compound during acid hydrolysis.
Caption: Troubleshooting workflow for 5-hmU analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DNA Extraction to Preserve 5-Hydroxyuracil Lesions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize DNA extraction protocols for the preservation of 5-Hydroxyuracil (5-OH-U) lesions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of DNA containing 5-OH-U lesions.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of 5-OH-U | Enzymatic Removal: DNA glycosylases, such as SMUG1 and UNG, can excise 5-OH-U during the lysis and extraction process.[1][2][3] | - Work quickly and at low temperatures: Keep samples and buffers on ice at all times to minimize enzymatic activity.- Use of inhibitors: While specific commercial inhibitors for use in extraction buffers are not readily available, minimizing incubation times and maintaining low temperatures are the primary methods of reducing enzymatic activity. |
| Chemical Degradation: Harsh chemicals, such as phenol, can lead to the degradation of sensitive DNA lesions. | - Avoid phenol-chloroform extraction: Opt for alternative methods like column-based kits or precipitation-based protocols that do not use harsh organic solvents. | |
| Oxidative Damage during Extraction: The lysis process can expose DNA to atmospheric oxygen and metal ions that can catalyze further oxidative damage. | - Incorporate antioxidants: Add reducing agents like dithiothreitol (DTT) or β-mercaptoethanol to the lysis buffer to create a reducing environment.[4][5] - Use chelating agents: Include EDTA in the lysis buffer to chelate metal ions that can participate in Fenton-like reactions, which generate damaging hydroxyl radicals.[4][6][7] | |
| Degraded total DNA | Mechanical Shearing: Vigorous vortexing or sonication can fragment DNA, which is especially problematic for downstream applications. | - Gentle Lysis: Use gentle mixing techniques like slow inversion or rocking of tubes instead of vigorous vortexing. Avoid sonication. |
| Nuclease Activity: Endogenous nucleases released during cell lysis can degrade DNA. | - Include EDTA: EDTA in the lysis buffer will chelate Mg2+, a necessary cofactor for most DNases.[4][7] - Proteinase K Treatment: Ensure complete digestion of proteins, including nucleases, by following the recommended proteinase K incubation times and temperatures. | |
| Low DNA Yield | Incomplete Cell Lysis: The cell and nuclear membranes may not be fully disrupted, trapping the DNA. | - Optimize Lysis Buffer: Ensure the lysis buffer is appropriate for the sample type. Consider using a mild non-ionic detergent like Triton X-100. - Enzymatic Digestion: For tissues, ensure adequate digestion with appropriate enzymes (e.g., collagenase, dispase) prior to cell lysis. |
| Inefficient DNA Precipitation | - Optimize Alcohol Concentration: Use the correct volume and concentration of isopropanol or ethanol for precipitation. - Use a Carrier: For low DNA concentrations, consider adding a carrier like glycogen or linear polyacrylamide to aid in the visualization and precipitation of the DNA pellet. |
Frequently Asked Questions (FAQs)
Q1: Why is preserving this compound (5-OH-U) during DNA extraction important?
A1: this compound is a significant lesion that can arise from the oxidative deamination of cytosine.[8] Its presence and quantity in DNA are important biomarkers for oxidative stress and can provide insights into mutagenesis, aging, and various disease pathologies. Accurate quantification of 5-OH-U requires its preservation during the DNA extraction process.
Q2: What is the most critical step to control for preserving 5-OH-U?
A2: The initial cell lysis step is the most critical. During lysis, the protective cellular environment is disrupted, exposing the DNA to endogenous enzymes and potential oxidative agents.[5] Therefore, using a carefully formulated lysis buffer and maintaining low temperatures are paramount.
Q3: Can I use a standard DNA extraction kit?
A3: Many standard column-based DNA extraction kits can be adapted for this purpose. Look for kits that do not involve phenol-chloroform extraction. You can modify their lysis buffers by adding fresh antioxidants and ensuring the presence of EDTA.
Q4: What are the ideal storage conditions for the extracted DNA to preserve 5-OH-U?
A4: For long-term storage, it is recommended to store the purified DNA at -80°C in a TE buffer (Tris-HCl with EDTA). The Tris buffer maintains a stable pH, while EDTA continues to chelate any residual metal ions, preventing further oxidative damage. Avoid repeated freeze-thaw cycles.
Q5: Are there any specific inhibitors I can add to my lysis buffer to prevent 5-OH-U removal?
A5: The primary enzymes that remove 5-OH-U are the DNA glycosylases SMUG1 and UNG.[1][2][3] While specific, commercially available inhibitors designed for direct addition to DNA extraction lysis buffers are not common, the most effective practical approach is to minimize enzymatic activity by working quickly at low temperatures (on ice) and ensuring the lysis buffer contains EDTA to inhibit a broad range of enzymatic activities.
Experimental Protocols
Protocol 1: Mild Lysis and Salting-Out DNA Extraction
This protocol avoids harsh organic solvents and minimizes mechanical stress.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA (pH 8.0), 0.5% SDS (Sodium Dodecyl Sulfate).
-
Antioxidant Solution (Prepare Fresh): 1 M Dithiothreitol (DTT).
-
Proteinase K: 20 mg/mL.
-
Saturated NaCl Solution (approx. 6M).
-
Isopropanol (100%), ice-cold.
-
Ethanol (70%), ice-cold.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0).
Procedure:
-
Sample Preparation: Start with your cell pellet or tissue sample.
-
Lysis:
-
Add 500 µL of Lysis Buffer to the sample.
-
Immediately before use, add DTT to the Lysis Buffer to a final concentration of 1 mM.
-
Add 2.5 µL of Proteinase K (final concentration 100 µg/mL).
-
Incubate at 50°C for 1-3 hours with gentle rocking. Do not vortex.
-
-
Protein Precipitation:
-
Add 200 µL of saturated NaCl solution.
-
Mix by inverting the tube 25-30 times.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume (approximately 700 µL) of ice-cold 100% isopropanol.
-
Mix gently by inversion until a white DNA precipitate is visible.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully discard the supernatant.
-
Air dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Visualizations
Caption: Workflow for mild DNA extraction to preserve 5-OH-U.
Caption: Logical diagram of threats and mitigation for 5-OH-U preservation.
References
- 1. SMUG1 BUT NOT UNG DNA GLYCOSYLASE CONTRIBUTES TO THE CELLULAR RESPONSE TO RECOVERY FROM 5-FLUOROURACIL INDUCED REPLICATION STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]
- 8. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
improving sensitivity of 5-Hydroxyuracil detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 5-Hydroxyuracil detection by LC-MS/MS.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak or absent signal for this compound is a common challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize ESI source parameters. Start with typical values for similar polar molecules and fine-tune. A good starting point for positive ESI mode would be a capillary voltage of 3-5 kV. Ensure the nebulizer gas pressure is appropriate for your flow rate. Adjust drying gas temperature and flow to ensure efficient desolvation without causing thermal degradation.[1] |
| Matrix Effects | Significant ion suppression from co-eluting matrix components, particularly phospholipids, can drastically reduce signal intensity.[2] Improve sample cleanup by switching from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE), especially one designed for phospholipid removal.[2] Alternatively, optimize the chromatographic separation to move the this compound peak away from regions of high ion suppression. |
| Suboptimal MRM Transitions | Incorrect or poorly optimized Multiple Reaction Monitoring (MRM) transitions will lead to low sensitivity. It is crucial to use the correct precursor and product ions for this compound. The protonated molecule [M+H]+ for this compound (C4H4N2O3) is expected at m/z 129.03. Based on the fragmentation of similar uracil analogs, likely product ions would result from the loss of HNCO (m/z 86.0) or other characteristic fragments. It is highly recommended to optimize the collision energy for each transition by infusing a pure standard of this compound. |
| Sample Degradation | This compound may be susceptible to degradation during sample preparation and storage. Ensure samples are processed promptly and stored at appropriate low temperatures. Avoid harsh acidic conditions during sample preparation, as this can lead to degradation. |
| Instrumental Issues | Check for leaks in the LC or MS system. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor chromatographic peak shape can compromise both sensitivity and the accuracy of quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. High sample loads can lead to peak broadening and tailing. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion. Injecting a sample in a much stronger solvent can cause peak splitting and broadening. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent to remove contaminants. Consider using a guard column to protect the analytical column. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause peak tailing. For polar analytes like this compound, using a column with appropriate chemistry, such as a HILIC column or a reversed-phase column with a polar endcapping, can improve peak shape. The addition of a small amount of a weak acid like formic acid to the mobile phase can also help to reduce tailing by suppressing the ionization of silanol groups on the silica support. |
| Extra-column Volume | Excessive tubing length or dead volume in fittings can contribute to peak broadening. Use tubing with the smallest practical internal diameter and ensure all fittings are properly made. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for this compound in biological matrices like plasma or urine?
For polar analytes like this compound, Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering matrix components and improving sensitivity.[2] While simpler methods like protein precipitation (PPT) are faster, they are less efficient at removing phospholipids, a major source of ion suppression.[2] Liquid-Liquid Extraction (LLE) can also be effective, but recovery of highly polar analytes may be lower. For optimal cleanup, consider using a mixed-mode or a specialized phospholipid removal SPE cartridge.
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components.[2] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 15 - 30 (Suppression) | Good removal of salts and some phospholipids. | Can have lower recovery for very polar analytes, more labor-intensive. |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 (Minimal Effect) | Highly selective, provides the cleanest extracts.[2] | More expensive and requires method development. |
| Phospholipid Removal SPE | 95 - 105 | < 10 (Minimal Effect) | Specifically targets and removes phospholipids. | Higher cost compared to general SPE.[2] |
Q2: What type of HPLC/UHPLC column is best suited for this compound analysis?
Due to its polar nature, this compound can be challenging to retain on traditional C18 reversed-phase columns. Here are some recommended column types:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation for this compound.
-
Reversed-Phase with Polar Endcapping/Embedded Polar Groups: These columns offer a good balance of hydrophobic and hydrophilic interactions and can provide better retention and peak shape for polar analytes compared to standard C18 columns.
-
Porous Graphitic Carbon (PGC) Columns: PGC columns provide a unique selectivity for polar compounds and can be a good alternative.
Q3: What are the recommended mobile phase compositions for LC-MS/MS analysis of this compound?
A common mobile phase for the analysis of polar compounds like this compound consists of a weak acid, such as 0.1% formic acid, in water (Mobile Phase A) and an organic modifier like acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The addition of a small amount of a salt like ammonium formate or ammonium acetate can sometimes improve peak shape and ionization efficiency.
Q4: Which ionization mode and MS/MS scan type should I use for optimal sensitivity?
For modified nucleosides like this compound, positive electrospray ionization (ESI+) is generally the preferred mode. To achieve the highest sensitivity and selectivity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves selecting the protonated precursor ion ([M+H]+) of this compound (m/z 129.03) and monitoring for one or more of its specific product ions.
Q5: How can I determine the optimal MRM transitions for this compound?
The optimal MRM transitions should be determined empirically by infusing a pure standard of this compound into the mass spectrometer.
-
Determine the Precursor Ion: Infuse a solution of this compound and acquire a full scan mass spectrum in positive ESI mode to confirm the m/z of the protonated molecule, [M+H]+, which is expected to be 129.03.
-
Determine Product Ions: Perform a product ion scan on the precursor ion (m/z 129.03) to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy: For each selected precursor-product ion pair (transition), optimize the collision energy to maximize the product ion signal.
Based on the structure of this compound and known fragmentation patterns of similar molecules, a potential fragmentation pathway involves the loss of isocyanic acid (HNCO), which has a mass of 43.02 Da. Therefore, a likely product ion would be at m/z 86.0.
Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 129.03 | 86.0 | 15-25 (to be optimized) |
| This compound | 129.03 | Other fragments | To be determined |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled this compound) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or phospholipid removal plate) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elute: Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development. The column, mobile phase, and gradient should be optimized for your specific instrument and application.
-
LC System: UHPLC system
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-endcapped C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting with a high percentage of organic solvent for HILIC or a high percentage of aqueous for reversed-phase, followed by a ramp to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As determined in the optimization step (e.g., precursor m/z 129.03).
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.
References
Technical Support Center: Troubleshooting Poor Recovery of 5-Hydroxyuracil in Solid-Phase Extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Solid-Phase Extraction (SPE) of 5-Hydroxyuracil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of this compound and offers systematic approaches to identify and resolve issues leading to poor recovery.
Q1: My recovery of this compound is consistently low. Where do I start troubleshooting?
A1: Low recovery is a common issue in SPE, especially for polar analytes like this compound. A systematic approach is crucial to pinpoint the source of analyte loss. The first step is to perform a mass balance study by analyzing each fraction of the SPE process (load, wash, and elution) to determine where the analyte is being lost.
Here is a logical workflow to diagnose the problem:
Q2: My mass balance analysis shows that this compound is in the loading or wash fraction. What should I do?
A2: This indicates that the analyte is not being effectively retained on the SPE sorbent. This compound is a polar compound, so the choice of sorbent and the sample loading conditions are critical.
Potential Causes and Solutions:
-
Inappropriate Sorbent Selection: For a polar analyte like this compound, a standard reversed-phase (e.g., C18) sorbent may not provide sufficient retention, especially if the sample is loaded in a high-organic solvent.
-
Solution: Consider using a more polar-retentive sorbent. Polymeric sorbents or those specifically designed for polar analytes are good options. Mixed-mode sorbents, which combine reversed-phase and ion-exchange mechanisms, can also be very effective for retaining and cleaning up polar compounds.
-
-
Incorrect Sample pH: The retention of ionizable compounds is highly dependent on the pH of the sample.
-
Solution: Adjust the pH of your sample to ensure this compound is in a neutral form to enhance retention on a reversed-phase sorbent.
-
-
Loading Solvent is Too Strong: If the organic content of your sample is too high, it will compete with the analyte for binding sites on the sorbent, leading to breakthrough.
-
Solution: Dilute your sample with a weaker (more aqueous) solvent before loading.
-
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent.
-
Solution: Decrease the flow rate during the sample loading step to allow for better retention.[1]
-
-
Wash Solvent is Too Strong: The wash solvent may be eluting the this compound along with the interferences.
-
Solution: Use a weaker wash solvent (lower percentage of organic solvent). You can optimize the wash step by testing a series of solvents with increasing elution strength to find the strongest possible wash that does not elute the analyte.
-
Q3: this compound is not present in the load or wash fractions, but the recovery from the elution step is still low. What is the problem?
A3: This suggests that the analyte is retained on the sorbent but is not being efficiently eluted.
Potential Causes and Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase sorbents, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For polar analytes, polar solvents like methanol are often effective eluents.[2] Modifying the pH of the elution solvent can also be beneficial.
-
-
Insufficient Elution Solvent Volume: The volume of the elution solvent may not be sufficient to completely elute the analyte from the sorbent bed.
-
Solution: Increase the volume of the elution solvent. You can try eluting with multiple smaller volumes and collecting them as separate fractions to determine the optimal volume.
-
-
Secondary Interactions: this compound may be interacting with the sorbent through secondary mechanisms, such as hydrogen bonding, which are not disrupted by the primary elution solvent.
-
Solution: Modify the elution solvent to disrupt these secondary interactions. For example, adding a small amount of acid or base can help to disrupt ionic interactions, while using a more polar solvent can disrupt hydrogen bonding.
-
Q4: My analyte seems to be lost completely, as it's not detected in any of the fractions. What could be the issue?
A4: The complete loss of the analyte could be due to degradation or irreversible binding to the sorbent.
Potential Causes and Solutions:
-
Analyte Instability: this compound may be degrading during the sample preparation or SPE process, especially if harsh pH or high temperatures are used.
-
Solution: Assess the stability of this compound under your experimental conditions. Avoid extreme pH and high temperatures.
-
-
Irreversible Binding: In some cases, the analyte may bind so strongly to the sorbent that it cannot be eluted under normal conditions.
-
Solution: This is less common but can occur. Trying a different sorbent with a different retention mechanism is the best approach in this situation.
-
Data Presentation: Illustrative Recovery of this compound under Different SPE Conditions
Disclaimer: The following table presents illustrative data based on typical recovery trends for polar analytes. Optimal conditions for this compound should be determined empirically through method development and validation.
| Sorbent Type | Loading Condition | Wash Solvent | Elution Solvent | Hypothetical Recovery (%) |
| C18 | 100% Aqueous | 5% Methanol in Water | 90% Methanol in Water | 65-75 |
| Polymeric | 100% Aqueous | 10% Methanol in Water | 95% Methanol in Water | 85-95 |
| Mixed-Mode (Reversed-Phase/Cation Exchange) | Sample pH < pKa | 5% Methanol in Water | 5% NH4OH in Methanol | > 90 |
Experimental Protocols
The following is a general experimental protocol for the extraction of this compound from a biological matrix (e.g., urine) that can be adapted and optimized for specific research needs.
1. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 10 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add an appropriate internal standard.
-
Adjust the pH of the sample if using an ion-exchange or mixed-mode SPE sorbent.
2. Solid-Phase Extraction (SPE):
The following steps outline a general procedure using a mixed-mode polymeric cation exchange sorbent, which is often suitable for polar, ionizable compounds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at the same pH as the pre-treated sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
3. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).
Mandatory Visualization
References
Technical Support Center: Analysis of Oxidative DNA Damage Markers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the analysis of oxidative DNA damage markers.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: High Background Levels of 8-oxo-dG in Control Samples
| Problem | Possible Cause | Solution |
| Elevated 8-oxo-dG levels in untreated or control samples when using chromatographic methods (HPLC-ECD, LC-MS/MS, GC-MS). | Artifactual Oxidation during Sample Preparation: Guanine is susceptible to oxidation during DNA isolation, enzymatic hydrolysis, or derivatization steps.[1][2][3][4] This is a major contributor to overestimated baseline levels of 8-oxo-dG. | Minimize Oxidation: • Use antioxidants (e.g., deferoxamine, butylated hydroxytoluene) during DNA isolation and hydrolysis. • Perform all steps on ice and in an oxygen-deprived environment where possible. • For GC-MS, consider low-temperature derivatization.[2] • Employ validated protocols, such as those recommended by the European Standards Committee on Oxidative DNA Damage (ESCODD), to reduce inter-laboratory variation.[1] |
| Contaminated Reagents: Reagents, especially water, can contain oxidizing agents. | Use High-Purity Reagents: • Use freshly prepared, high-purity water and buffers. • Consider treating buffers with chelating agents to remove metal ions that can catalyze oxidation. |
Issue 2: Inconsistent or Non-Reproducible Comet Assay Results
| Problem | Possible Cause | Solution |
| High variability in comet tail length or intensity between replicate slides or experiments. | Inconsistent Lysis or Electrophoresis Conditions: Minor variations in lysis time, buffer pH, electrophoresis voltage, or duration can significantly impact comet formation.[5][6] | Standardize Protocol: • Strictly adhere to a validated and consistent protocol for lysis and electrophoresis. • Ensure uniform temperature and buffer conditions across all slides and experiments. • Calibrate the assay using a reference standard, such as cells treated with a known dose of ionizing radiation (e.g., X-rays or gamma rays), to establish a dose-response curve.[6][7] |
| Cell Viability Issues: Low cell viability can lead to DNA degradation that is not related to oxidative damage, resulting in artificially long comet tails. | Assess Cell Viability: • Always assess cell viability (e.g., using trypan blue exclusion) before starting the assay. • Ensure cell viability is high (>90%) for reliable results. Poor results from cytotoxicity tests may indicate issues with the cell preparation procedure itself.[7] | |
| Enzyme (FPG/hOGG1) Inefficiency or Non-Specificity: In the enzyme-modified comet assay for detecting oxidized bases, incomplete digestion can lead to an underestimation of damage, while non-specific enzyme activity can cause an overestimation.[8][9] | Optimize Enzyme Digestion: • Titrate the enzyme concentration to determine the optimal amount for complete digestion without introducing non-specific breaks. • Include appropriate controls: cells without enzyme treatment to measure strand breaks, and a positive control with known oxidative damage. | |
| Image Analysis Subjectivity: Manual scoring of comets can be subjective. Different software packages may also use different algorithms for calculating comet parameters. | Standardize Image Analysis: • Use a consistent and validated image analysis software. • Define clear and objective criteria for comet scoring. • Analyze a sufficient number of cells (typically 50-100) per sample to obtain statistically robust data.[5] |
Issue 3: Discrepancies Between Different Oxidative DNA Damage Assays
| Problem | Possible Cause | Solution |
| Different trends or absolute values of oxidative DNA damage are observed when comparing results from ELISA, HPLC, and the comet assay for the same samples. | Methodological Differences and Limitations: Each assay measures a different aspect of DNA damage and has unique limitations. ELISAs can have high inter-laboratory variability and may overestimate 8-oxodG levels.[10] Chromatographic methods are prone to artifactual oxidation.[3] The enzyme-modified comet assay measures enzyme-sensitive sites, which may not perfectly correlate with the absolute number of specific lesions.[8][11] | Integrated Data Interpretation: • Understand the principles and limitations of each assay. • Use multiple, complementary methods to obtain a more comprehensive picture of oxidative DNA damage. • Be cautious when directly comparing absolute values between different techniques. Focus on relative changes and trends within the same assay. |
| Different Sample Types or Preparation: The methods may require different sample types (e.g., purified DNA vs. whole cells) or preparation protocols, which can introduce variability. | Harmonize Sample Handling: • To the extent possible, use the same starting material and harmonize the initial sample handling steps for all assays. |
Frequently Asked Questions (FAQs)
Q1: What is the "true" background level of 8-oxo-dG in healthy human cells?
A: Establishing a definitive "true" background level of 8-oxo-dG has been challenging due to methodological artifacts, particularly the artificial oxidation of guanine during sample preparation for chromatographic methods.[3][4] Early studies often reported much higher levels than are now considered accurate. The European Standards Committee on Oxidative DNA Damage (ESCODD) conducted inter-laboratory comparisons and suggested that the actual background amount of 8-oxo-dG in human lymphocytes is in the range of 0.3 to 4.2 adducts per 10^6 guanines.[11] Methods that are less prone to artifactual oxidation, such as the enzyme-modified comet assay, tend to yield lower baseline values compared to some chromatographic techniques.[6][11]
Q2: How can I prevent artifactual oxidation of my DNA samples during preparation for HPLC or GC-MS analysis?
A: To minimize artifactual oxidation, a multi-pronged approach is recommended:
-
Use of Antioxidants: Incorporate antioxidants like deferoxamine (an iron chelator) and butylated hydroxytoluene (a radical scavenger) into your buffers during DNA isolation and enzymatic digestion.
-
Control of Environmental Conditions: Perform all steps on ice to reduce the rate of chemical reactions. If possible, work in a low-oxygen environment (e.g., using a glove box).
-
High-Purity Reagents: Use high-purity water and reagents to avoid introducing metal ions or other contaminants that can catalyze oxidation.
-
Validated Protocols: Follow protocols that have been specifically optimized to reduce oxidative artifacts, such as those developed and validated through collaborative efforts like the ESCODD project.[1]
Q3: When should I use the comet assay versus a chromatographic method to measure oxidative DNA damage?
A: The choice of assay depends on your specific research question and available resources.
-
Comet Assay:
-
Advantages: Highly sensitive for detecting DNA strand breaks and can be adapted with enzymes like FPG or hOGG1 to measure oxidized bases at the single-cell level.[8][12] It requires a small number of cells.[12] It is also useful for studying DNA repair kinetics.[13][14]
-
Disadvantages: Can be prone to variability if not strictly standardized.[13] The enzyme-based detection of oxidized bases may have issues with specificity and complete digestion.[8][9]
-
Best for: Assessing general DNA damage, studying DNA repair, and when working with limited cell numbers.
-
-
Chromatographic Methods (HPLC-ECD, LC-MS/MS):
-
Advantages: Provide quantitative and specific measurements of particular DNA lesions, such as 8-oxo-dG.[2] LC-MS/MS, in particular, offers high specificity and sensitivity.
-
Disadvantages: Susceptible to artifactual oxidation during sample preparation, which can lead to an overestimation of damage.[1][3] These methods require larger amounts of DNA and are more technically demanding and expensive.
-
Best for: Precise quantification of specific, known oxidative DNA damage markers when rigorous protocols to prevent artifacts are in place.
-
Q4: How important is cell viability for the comet assay?
A: Cell viability is critical for the comet assay. Apoptotic or necrotic cells will have highly fragmented DNA, which will appear as extensive comet tails, leading to a false positive result for DNA damage. It is essential to ensure high cell viability (typically >90%) before embedding the cells in agarose. A poor result in a cytotoxicity test may also point to problems with the cell preparation technique, such as excessive centrifugation forces.[7]
Q5: What are the key parameters to report when publishing comet assay data?
A: To ensure reproducibility and allow for comparison between studies, it is important to report the following:
-
Cell type and viability.
-
Detailed protocol parameters: Lysis buffer composition and duration, electrophoresis buffer pH, voltage gradient, and duration.[6]
-
Enzyme details (if applicable): Enzyme used (e.g., FPG, hOGG1), concentration, and incubation time and temperature.
-
Method of comet scoring: Visual scoring category definitions or the name and version of the image analysis software used.
-
Comet parameter(s) reported: Percent DNA in the tail is often recommended, but tail moment is also frequently used.[13]
-
Number of cells scored per sample.
-
Inclusion of positive and negative controls.
Experimental Protocols
1. Enzyme-Modified Alkaline Comet Assay for Oxidized Purines
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Harvest cells and determine cell viability using trypan blue exclusion. Ensure viability is >90%.
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify on a cold plate for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate at 4°C for at least 1 hour.
-
-
Enzyme Treatment:
-
Wash the slides three times for 5 minutes each with ice-cold enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).
-
Drain excess buffer and add 50 µL of either enzyme buffer alone (for control slides measuring strand breaks) or enzyme buffer containing formamidopyrimidine DNA glycosylase (FPG) to each slide.
-
Incubate in a humid chamber at 37°C for 30 minutes.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank and fill with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using a validated image analysis software. The net enzyme-sensitive sites are calculated by subtracting the score of the buffer-treated slides from the score of the FPG-treated slides.
-
2. HPLC-ECD for 8-oxo-dG Measurement
This protocol provides a general workflow. Specific parameters such as column type, mobile phase composition, and electrochemical detector settings must be optimized.
-
DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a method that minimizes oxidation (e.g., phenol-chloroform extraction with the inclusion of antioxidants like deferoxamine).
-
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to nucleosides. A common method is a two-step digestion:
-
Incubate DNA with nuclease P1 at 37°C for 1-2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours.
-
-
-
Sample Preparation:
-
After digestion, filter the sample through a 0.22 µm filter to remove any precipitated protein.
-
-
HPLC Separation:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase that provides good separation of 8-oxo-dG from other nucleosides (e.g., a phosphate buffer with a methanol or acetonitrile gradient).
-
-
Electrochemical Detection (ECD):
-
Set the electrochemical detector to a potential that selectively oxidizes 8-oxo-dG (typically around +600 mV).
-
-
Quantification:
-
Quantify the 8-oxo-dG peak by comparing its area to a standard curve generated from known concentrations of 8-oxo-dG.
-
Also, quantify the amount of deoxyguanosine (dG) in the same run (often by UV detection) to express the results as a ratio of 8-oxo-dG per 10^6 dG.
-
Visualizations
Caption: Workflow for the enzyme-modified alkaline comet assay.
Caption: Key pitfalls and their consequences in oxidative DNA damage analysis.
Caption: Simplified pathway of Base Excision Repair for 8-oxoguanine.
References
- 1. mdpi.com [mdpi.com]
- 2. Facts and artifacts in the measurement of oxidative base damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring oxidative damage to DNA and its repair with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of nucleic acid oxidation – A summary state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Artificial 5-Hydroxyuracil Formation
Welcome to the technical support center for the prevention of artificial 5-Hydroxyuracil (5-hmU) formation during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of 5-hmU in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (5-hmU) is an oxidized pyrimidine base that can form in DNA through the oxidative deamination of cytosine or the oxidation of the methyl group of thymine. It is a significant biomarker for oxidative stress and has been implicated in mutagenesis and various disease processes. Accurate measurement of 5-hmU is crucial for understanding its biological roles and for the development of therapeutics targeting pathways involving oxidative DNA damage.
Q2: What is the primary cause of artificial this compound formation during sample preparation?
The most significant source of artificial 5-hmU formation and degradation is the use of acid hydrolysis, particularly with strong acids like formic acid or hydrochloric acid at high temperatures, to digest DNA into individual bases or nucleosides.[1] The hydroxymethyl group of 5-hmU is highly reactive in acidic conditions, leading to its degradation and resulting in a significant underestimation of its true levels, potentially by as much as an order of magnitude.[1]
Q3: How can I prevent the artificial formation and degradation of this compound?
The most effective way to prevent artificial 5-hmU formation and degradation is to avoid harsh chemical treatments. The recommended best practice is to use enzymatic hydrolysis to digest DNA into nucleosides for analysis.[1][2] Additionally, proper sample handling and storage are critical to minimize oxidative damage from other sources.
Q4: What are the best practices for sample handling and storage to minimize background oxidation?
To minimize oxidative DNA damage during sample handling and storage, it is recommended to:
-
Work on ice: Perform all sample preparation steps at low temperatures to reduce the rate of chemical reactions that can lead to oxidation.
-
Minimize freeze-thaw cycles: Repeated freezing and thawing of samples can cause cellular damage and release of reactive oxygen species.
-
Use chelating agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) into your lysis and storage buffers. EDTA sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of hydroxyl radicals, a major source of oxidative DNA damage.
-
Consider antioxidants: The use of antioxidants in lysis and extraction buffers can help to scavenge free radicals that cause oxidative damage.
-
Proper storage: Store DNA samples at -80°C for long-term storage to minimize degradation.
Q5: Can the analytical method itself introduce artifacts?
Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, a derivatization step is required to make 5-hmU volatile. This step can be a source of artifacts, as the efficiency of derivatizing agents can be compromised by contaminants from the sample preparation, leading to incomplete derivatization and inaccurate quantification.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) is generally preferred for the analysis of 5-hmU as it typically does not require derivatization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent this compound levels | Acid hydrolysis-induced degradation: The use of strong acids is degrading the 5-hmU in your samples. | Switch to enzymatic hydrolysis: This is the most critical step to preserve the integrity of 5-hmU. A detailed protocol is provided below. |
| Oxidative damage during sample lysis and extraction: Reactive oxygen species (ROS) are being generated during your sample preparation, leading to artificial 5-hmU formation or degradation of other DNA bases. | Incorporate chelating agents and/or antioxidants: Add EDTA to your lysis buffer to a final concentration of 1-10 mM to chelate metal ions. Consider adding antioxidants like deferoxamine or using commercial DNA extraction kits designed to minimize oxidative damage. | |
| Improper sample storage: Samples have undergone multiple freeze-thaw cycles or were not stored at a sufficiently low temperature. | Aliquot samples and store at -80°C: Avoid repeated freezing and thawing. Process samples as quickly as possible after collection. | |
| High background or "ghost peaks" in LC-MS/MS | Matrix effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) are suppressing or enhancing the ionization of 5-hmU.[3] | Improve sample cleanup: Utilize solid-phase extraction (SPE) or other purification methods to remove interfering matrix components. |
| Optimize chromatography: Adjust the LC gradient to better separate 5-hmU from interfering compounds. | ||
| Use a stable isotope-labeled internal standard: This will co-elute with the analyte and help to correct for matrix effects.[2] | ||
| Poor peak shape in LC-MS/MS | Contamination of the LC column or system: Buildup of matrix components on the column can lead to peak tailing or splitting. | Implement a column wash routine: Regularly wash the column with a strong solvent to remove contaminants. |
| Use a guard column: This will protect the analytical column from strongly retained matrix components. |
Quantitative Data Summary
The choice of DNA hydrolysis method has a significant impact on the measured levels of this compound. Enzymatic hydrolysis consistently yields higher recovery compared to acid hydrolysis.
| Hydrolysis Method | Relative Recovery of this compound | Reference |
| Acid Hydrolysis | Baseline (can be up to 10 times lower than the actual amount) | [1] |
| Enzymatic Hydrolysis | 1.6-fold higher than acid hydrolysis | [2] |
Experimental Protocols
Recommended Method: One-Step Enzymatic Digestion for LC-MS/MS Analysis
This protocol is a simplified and efficient method for the complete digestion of DNA into deoxynucleosides, suitable for the accurate quantification of this compound.
Materials:
-
Purified DNA sample
-
Benzonase nuclease
-
Phosphodiesterase I
-
Alkaline phosphatase
-
Tris-HCl buffer (20 mM, pH 7.9)
-
NaCl (100 mM)
-
MgCl₂ (20 mM)
-
Nuclease-free water
-
Heating block or water bath at 37°C
Procedure:
-
Prepare the Digestion Master Mix: For every 1 µg of DNA to be digested, prepare 50 µL of the master mix. For example, for 10 samples, prepare 500 µL of the master mix.
-
To a sterile microcentrifuge tube, add the appropriate volumes of Tris-HCl, NaCl, and MgCl₂ to achieve the final concentrations listed above.
-
Add the enzymes to the buffer mix. The recommended amounts per 1 µg of DNA are:
-
Benzonase: ~2.5 Units
-
Phosphodiesterase I: ~0.3 mUnits
-
Alkaline phosphatase: ~0.2 Units
-
-
Mix gently by pipetting up and down. Do not vortex.
-
-
Sample Digestion:
-
To 1 µg of your purified DNA sample in a microcentrifuge tube, add 50 µL of the freshly prepared Digestion Master Mix.
-
Gently mix the solution by flicking the tube.
-
Centrifuge briefly to collect the contents at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 6 hours.
-
-
Sample Analysis:
-
Following incubation, the sample is ready for direct analysis by LC-MS/MS. No further purification is typically required.
-
Visualizations
Logical Workflow for Preventing Artificial this compound Formation
Caption: A flowchart illustrating the recommended workflow to prevent the artificial formation of this compound.
Signaling Pathway: Formation of this compound from Cytosine and 5-Methylcytosine
Caption: The oxidative pathways leading to the formation of this compound from cytosine and 5-methylcytosine.
References
- 1. Mechanism and Function of Oxidative Reversal of DNA and RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxyuracil (5-OHU) Measurement and Method Validation
Here is a technical support center for validating a new method for 5-Hydroxyuracil measurement.
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new method for the quantification of this compound (5-OHU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-OHU) and why is its accurate measurement important? A1: this compound is an oxidized form of cytosine, produced by oxidative deamination, often resulting from reactive oxygen species attacking DNA.[1] It is a marker of oxidative DNA damage and is potentially mutagenic.[1] Accurate measurement of 5-OHU is crucial in toxicology, cancer research, and drug development to understand the genotoxic effects of compounds and disease processes.
Q2: What are the common analytical methods for 5-OHU quantification? A2: Common methods for 5-OHU quantification include Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze samples without the need for chemical derivatization, which can be a source of artifacts.[4]
Q3: Why is enzymatic hydrolysis strongly recommended over acid hydrolysis for DNA samples when measuring 5-OHU? A3: Acid hydrolysis is not recommended because the hydroxymethyl group of 5-OHU is highly reactive in acidic conditions.[4] This leads to condensation reactions and significant degradation of the analyte, which can result in an underestimation of 5-OHU levels by as much as an order of magnitude.[2][4] Enzymatic hydrolysis, using a cocktail of nucleases, gently digests DNA into individual nucleosides, preserving the integrity of 5-OHU for accurate analysis.[4][5]
Q4: What are the essential parameters for validating a new analytical method according to ICH Q2(R2) guidelines? A4: The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[6] Key performance characteristics to be evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
Method Validation Parameters and Acceptance Criteria
The validation of an analytical method must demonstrate its suitability for the intended application.[6] The following table summarizes the key validation parameters based on ICH Q2(R2) guidelines.[7][8]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To assess the ability to measure the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[8] | No interference at the retention time of the analyte; peak purity analysis. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the analytical signal over a defined range.[8] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9] | Defined by linearity, accuracy, and precision results. |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery.[8] | Typically 80-120% recovery for complex matrices; 98-102% for drug substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Relative Standard Deviation (RSD) ≤ 15% for immunoassays and bioanalytical assays; ≤ 2% is common for HPLC assays of final products.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise ratio (S/N) of 10:1; analyte response should be reproducible with RSD ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] | No significant change in results when parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the measurement of 5-OHU.
Sample Preparation Issues
Q: My measured 5-OHU levels are unexpectedly low or undetectable, especially with GC/MS. A: This is a classic sign of analyte degradation during sample preparation.[2]
-
Primary Cause: Use of acid hydrolysis for DNA digestion. The acidic conditions destroy the 5-OHU molecule.[2][4]
-
Solution: Immediately switch to an enzymatic hydrolysis protocol. This is the recommended method to ensure the integrity of 5-OHU is maintained.[4][5]
Q: I am observing high variability and poor reproducibility in my results. A: This often points to inconsistencies in sample handling or matrix effects.
-
Possible Causes:
-
Incomplete Enzymatic Digestion: Ensure your enzyme cocktail is optimized and reaction conditions (pH, temperature, time) are consistently applied.[4]
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 5-OHU.[4]
-
Inconsistent Sample Handling: Variations in sample collection, storage, or processing can introduce variability.[4]
-
-
Solutions:
-
Optimize Digestion: Validate your enzymatic digestion protocol to ensure complete DNA hydrolysis.
-
Improve Sample Cleanup: Incorporate a Solid Phase Extraction (SPE) step after protein precipitation to remove interfering substances.[5]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with 5-OHU is critical to compensate for matrix effects and variations in sample processing.[4]
-
LC-MS/MS Analysis Issues
Q: The signal intensity for 5-OHU is weak, and the signal-to-noise ratio is low. A: This can be caused by issues with the sample, the LC separation, or the mass spectrometer.
-
Possible Causes:
-
Ion Suppression: High salt concentrations or other matrix components in the final extract can severely reduce signal intensity in the ESI source.[5]
-
Suboptimal MS Parameters: The ion source parameters (e.g., capillary voltage, gas flow, temperature) or MS/MS transition may not be optimized.
-
Contamination: Contamination in the mobile phase, LC system, or MS source can lead to high background noise.[10]
-
-
Solutions:
-
Enhance Sample Cleanup: If you suspect high salt, add a desalting step or optimize your SPE protocol. Ensure the sample is fully dried and reconstituted in a compatible solvent.[5]
-
Optimize MS: Infuse a standard solution of 5-OHU directly into the mass spectrometer to optimize all relevant parameters for maximum signal.
-
System Maintenance: Flush the LC system and clean the MS ion source. Use fresh, LC-MS grade solvents and additives.[11]
-
Q: I am seeing chromatographic peak problems like tailing, splitting, or broadening. A: These issues typically point to problems with the analytical column or interactions between the sample and the mobile phase.
-
Possible Causes:
-
Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.[11][12]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12]
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., free silanols) on the column packing material.[11]
-
-
Solutions:
-
Column Care: Flush the column according to the manufacturer's instructions. If problems persist, replace the guard column or the analytical column.[11]
-
Solvent Matching: Reconstitute the final sample extract in the initial mobile phase composition.[11]
-
Mobile Phase Adjustment: Add a buffer (e.g., ammonium formate with formic acid) to the mobile phase to minimize secondary interactions.[11]
-
Q: The retention time of my 5-OHU peak is shifting between injections. A: Retention time instability compromises peak identification and integration.
-
Possible Causes:
-
Solutions:
-
Increase Equilibration Time: Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[11]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep bottles capped.[11]
-
Check System Performance: Monitor the LC pressure trace for signs of leaks or pump malfunction.[13]
-
Experimental Protocols
Protocol 1: DNA Extraction and Enzymatic Hydrolysis
This protocol is designed to preserve the integrity of 5-OHU during sample preparation.
-
DNA Isolation: Isolate high-quality DNA from cells or tissues using a commercial kit or a standard phenol-chloroform extraction method. Ensure complete removal of RNA.
-
Prepare Digestion Master Mix: For each 1 µg of DNA, prepare a 50 µL digestion mix containing:
-
Benzonase (2.5 Units)
-
Phosphodiesterase I (3 mUnits)
-
Alkaline Phosphatase (2 Units)
-
Tris-HCl buffer (20 mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.[4]
-
-
Sample Digestion: Add 50 µL of the master mix to 1 µg of DNA. If using an internal standard, spike it into the sample at this stage.
-
Incubation: Incubate the mixture at 37°C for a minimum of 6 hours (overnight is also acceptable).[4]
-
Protein Removal (Optional but Recommended):
-
Solid Phase Extraction (SPE): For cleaner samples, use a mixed-mode or polar-analyte-specific SPE cartridge to remove salts and interferences. Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.[5]
-
Final Preparation: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: Representative LC-MS/MS Method
This is a starting point for method development. Parameters must be optimized for your specific instrument and column.
-
LC System: UHPLC/HPLC system.
-
Column: Kinetex PS C18 or equivalent reversed-phase column suitable for polar analytes.[5][14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 98%) to retain 5-OHU, then ramp up Mobile Phase B to elute the analyte. A typical run time is 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode (must be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: To be determined by infusing a pure standard of 5-OHU and its stable isotope-labeled internal standard.
Visualized Workflows and Logic Diagrams
Caption: Recommended workflow for this compound measurement.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS.
Caption: Overview of the analytical method validation process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. zefsci.com [zefsci.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
- 13. myadlm.org [myadlm.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
inter-laboratory variation in 5-Hydroxyuracil analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Hydroxyuracil (5-OHU) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound.
| Question | Answer |
| Sample Preparation Issues | |
| My 5-OHU levels are significantly lower than expected when using GC/MS analysis. What could be the cause? | Acid hydrolysis, a common step in sample preparation for GC/MS, can lead to the degradation of 5-OHU. The hydroxymethyl group of 5-OHU can undergo condensation reactions with carboxylic acids, alcohols, and amines in acidic solutions, potentially leading to an underestimation of 5-OHU levels by up to an order of magnitude. Consider using enzymatic hydrolysis as an alternative, as it avoids this degradation.[1] |
| I am observing high variability in my replicate samples. What are some potential sources of this variability during sample preparation? | Several factors during sample preparation can introduce variability. Inconsistent pipetting, especially of small volumes, can be a significant source of error. Ensure that pipettes are properly calibrated. For urinary analysis, the stability of 5-OHU is crucial; samples should be stored at -80°C to maintain stability for at least four months.[2] Incomplete protein precipitation or variations in extraction efficiency can also contribute to variability. |
| Chromatography & Mass Spectrometry Issues | |
| I am seeing poor peak shapes (tailing or fronting) for 5-OHU in my LC-MS/MS chromatogram. How can I improve this? | Poor peak shape can result from several factors. Secondary interactions between the analyte and the stationary phase, often due to residual silanols, can cause peak tailing. Using an end-capped column or a base-deactivated stationary phase can mitigate this. Peak fronting may be a sign of column overload; try reducing the injection volume or sample concentration. Also, ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid solvent mismatch effects. |
| My 5-OHU signal is being suppressed in my LC-MS/MS analysis. What are the likely causes and solutions? | Ion suppression is a common matrix effect in LC-MS/MS. Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal. To address this, improve the chromatographic separation to resolve 5-OHU from interfering matrix components. Enhancing the sample cleanup procedure, for instance, by using solid-phase extraction (SPE), can also remove many interfering substances. Using a stable isotope-labeled internal standard can help to compensate for matrix effects. |
| I am having difficulty achieving reproducible quantification. What are some key factors to check in my LC-MS/MS method? | Reproducibility issues can stem from various sources. Ensure the stability of your instrument and that it is properly calibrated. Adduct formation (e.g., sodium or potassium adducts) can be a source of variability as the formation process may not be consistent. Optimizing the mobile phase, for instance, by adding a small amount of ammonium formate, can promote the formation of a single, desired adduct. Consistent sample preparation and precise injection volumes are also critical for reproducibility. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common methods for analyzing this compound? | The most common and robust methods for the quantification of 5-OHU are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS).[1][3] LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically requires less sample derivatization compared to GC/MS. |
| Why is there a concern about inter-laboratory variation in oxidative DNA damage marker analysis? | The measurement of oxidative DNA damage markers, including 5-OHU, can be influenced by various factors in the analytical process, from sample collection and storage to the specific analytical technique and data analysis methods used. This can lead to significant variability in results between different laboratories, making it challenging to compare data across studies. Organizations like the European Standards Committee on Oxidative DNA Damage (ESCODD) have been established to address these issues for markers like 8-oxo-7,8-dihydroguanine (8-oxoGua).[4] While specific inter-laboratory comparison data for 5-OHU is not as widely published, the principles of ensuring standardized methods to reduce variability still apply. |
| What is the biological significance of measuring this compound? | This compound is a product of oxidative damage to the pyrimidine bases in DNA, primarily arising from the interaction of reactive oxygen species (ROS) with thymine.[1] It can also be formed through the deamination of 5-hydroxymethylcytosine. Its presence in biological samples like urine or tissue DNA can serve as a biomarker for oxidative stress and DNA damage. |
| How is this compound repaired in cells? | This compound is primarily removed from DNA via the Base Excision Repair (BER) pathway. The process is initiated by DNA glycosylases, such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA glycosylase), which recognize and excise the damaged base.[1] |
Data Presentation
While specific multi-laboratory proficiency testing data for this compound was not identified in the searched literature, this section presents available quantitative data on other forms of variability and precision from single-laboratory studies. This information can serve as a benchmark for individual laboratory performance.
Table 1: Inter- and Intra-Individual Variation of Urinary this compound
This table summarizes the observed variation in urinary 5-OHU excretion in a study of healthy individuals. This data is useful for designing studies that use urinary 5-OHU as a biomarker.
| Parameter | Value Range | Unit | Notes |
| Inter-individual Variation | 1.2 - 2.4 | nmoles/kg/day | Reflects the differences in baseline 5-OHU excretion between different people.[2] |
| Inter-individual Variation (Creatinine Corrected) | 7.2 - 12.2 | nmoles/mmole creatinine | Normalizing to creatinine can help account for variations in urine dilution.[2] |
| Intra-individual Variation | Low | - | The study noted that variability within the same individual over different collection times was low.[2] |
Table 2: Intra- and Inter-Assay Precision for LC-MS/MS Analysis of Uracil and Related Compounds
The following table presents data from validation studies of LC-MS/MS methods for uracil and its derivatives. While not specific to this compound, these values provide an indication of the level of precision that can be expected from a well-validated method for similar analytes. Precision is often reported as the coefficient of variation (%CV).
| Analyte | Concentration Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Uracil | 1 - 100 | ≤ 12.4% | ≤ 12.4% |
| Dihydrouracil | 10 - 1000 | ≤ 7.2% | ≤ 7.2% |
Data adapted from a UPLC-MS/MS method validation for uracil and dihydrouracil.
Discussion on Inter-Laboratory Variation
-
Sample Handling and Storage: Differences in collection protocols, storage temperatures, and freeze-thaw cycles can impact analyte stability.
-
DNA Hydrolysis Method: As noted, the choice between acid and enzymatic hydrolysis can significantly affect results.[1]
-
Analytical Technique: Different analytical platforms (e.g., various models of mass spectrometers) and methodologies (e.g., LC vs. GC) can yield different results.
-
Calibration and Standardization: The use of non-standardized calibrants is a major source of inter-laboratory disagreement.
-
Data Analysis: Variations in how data is processed and normalized (e.g., creatinine correction in urine) can also contribute to discrepancies.
To minimize inter-laboratory variation, the use of standardized protocols, certified reference materials, and participation in proficiency testing programs are highly recommended.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in DNA
This protocol provides a general workflow for the quantification of 5-OHU in DNA samples using liquid chromatography-tandem mass spectrometry.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit to ensure high purity.
-
Enzymatic Hydrolysis (Recommended):
-
To 10-20 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 24 hours to ensure complete digestion to individual nucleosides.
-
-
Acid Hydrolysis (Alternative):
-
Dry the DNA sample and add 100 µL of 88% formic acid.
-
Incubate at 140°C for 90 minutes. Note the potential for 5-OHU degradation with this method.[1]
-
2. Sample Preparation:
-
Add a known amount of a stable isotope-labeled internal standard of this compound to the hydrolyzed sample.
-
Centrifuge the sample at high speed to pellet any debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 5-OHU from other nucleosides.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 5-OHU and its internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for 5-OHU and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of 5-OHU in the samples from the calibration curve.
Protocol 2: GC/MS Analysis of this compound in DNA
This protocol outlines a general procedure for 5-OHU analysis by GC/MS, which requires derivatization to make the analyte volatile.
1. DNA Isolation and Hydrolysis:
-
Isolate and hydrolyze the DNA as described in the LC-MS/MS protocol. Be aware of the potential for analyte loss with acid hydrolysis.[1]
2. Derivatization:
-
Lyophilize the hydrolyzed samples to remove the acid.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and acetonitrile.
-
Heat the mixture (e.g., at 100°C for 15 minutes) to form trimethylsilyl (TMS) derivatives of the nucleobases.
3. GC/MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column for separating TMS derivatives (e.g., a non-polar phase like DB-5).
-
Injector Temperature: Optimized for the transfer of TMS derivatives without degradation.
-
Temperature Program: A temperature ramp to effectively separate the derivatized bases.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 5-OHU and its internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the selected ions of derivatized 5-OHU and the internal standard.
-
Generate a calibration curve and calculate the amount of 5-OHU in the samples as described for the LC-MS/MS method.
Mandatory Visualization
The following diagram illustrates the Base Excision Repair (BER) pathway, which is the primary mechanism for the removal of this compound from DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
best practices for storing samples for 5-Hydroxyuracil analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing samples for 5-Hydroxyuracil (5-HU) analysis. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing samples intended for this compound analysis?
A1: For short-term storage (up to 48 hours), refrigeration at 2-8°C is acceptable for urine samples. However, for long-term storage, samples should be frozen at -80°C to minimize degradation of this compound. Studies on other urinary markers of oxidative stress have shown good stability at -20°C and -80°C for up to nine months. It is crucial to avoid repeated freeze-thaw cycles as this can lead to sample degradation.
Q2: How can I prevent the oxidation of this compound in my samples during storage?
A2: The addition of an antioxidant, such as Butylated Hydroxytoluene (BHT), is a recommended best practice to prevent the oxidation of analytes susceptible to oxidative damage, including this compound. BHT should be added to the samples as soon as possible after collection and before freezing. For plasma or serum, a final concentration of 100µM BHT is often used. For tissue homogenates, a concentration of 50µM BHT in the homogenization buffer is recommended.[1] After adding the antioxidant, it is also beneficial to overlay the sample with an inert gas like argon or nitrogen before capping and freezing to displace oxygen.[1]
Q3: What are the most common pitfalls to avoid during sample collection and handling for this compound analysis?
A3: Common pitfalls include:
-
Delayed Freezing: Samples left at room temperature for extended periods can lead to degradation of this compound.
-
Repeated Freeze-Thaw Cycles: This is a major cause of analyte degradation and should be avoided by aliquoting samples into single-use vials before initial freezing.
-
Improper Labeling: Ensure all samples are clearly and accurately labeled with unique identifiers, collection date, and any additives.
-
Using Incorrect Collection Tubes: For blood samples, ensure the collection tubes are appropriate for the intended analysis and do not contain interfering substances.
-
Not Using Antioxidants: For long-term storage, failing to add an antioxidant can lead to oxidative degradation of this compound.
Q4: For how long can I store my samples before this compound analysis?
A4: The acceptable storage duration depends on the temperature. Based on stability studies of similar oxidative stress biomarkers, the following are general guidelines:
-
2-8°C (Refrigerated): Up to 48 hours for urine samples.
-
-20°C: Suitable for several months.
-
-80°C: Recommended for long-term storage, potentially for years, with minimal degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Sample degradation due to improper storage. | Review sample collection and storage procedures. Ensure samples were promptly frozen and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Inefficient extraction of this compound from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used. | |
| Ion suppression from the sample matrix. | Dilute the sample extract before injection. Improve sample cleanup to remove interfering matrix components. Consider using a stable isotope-labeled internal standard to correct for matrix effects. | |
| Incorrect LC-MS/MS instrument settings. | Verify the mass transitions, collision energy, and other MS parameters are optimized for this compound. Ensure the LC gradient is appropriate for retaining and eluting the analyte. | |
| Poor Peak Shape (Tailing or Broadening) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| Incompatible injection solvent. | Reconstitute the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Secondary interactions with the column. | Ensure the mobile phase pH is appropriate for this compound. Consider a different column chemistry if tailing persists. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent or Irreproducible Results | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Use an automated liquid handler if available. |
| Variable injection volume. | Check the autosampler for proper function and ensure there are no air bubbles in the sample vials. | |
| Instability of this compound in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte during the analytical run. |
Data Presentation
Recommended Sample Storage Conditions
| Storage Temperature | Matrix | Recommended Duration | Key Considerations |
| 2-8°C | Urine, Plasma/Serum | Up to 48 hours | For short-term storage only. |
| -20°C | Urine, Plasma/Serum, Tissue | Up to 9 months | Suitable for intermediate-term storage. |
| -80°C | Urine, Plasma/Serum, Tissue | Long-term (Years) | Recommended for all long-term storage. Minimizes degradation. |
| -196°C (Liquid Nitrogen) | Tissue, Cells | Indefinite | Optimal for irreplaceable samples. |
Note: The stability of this compound can be sample-dependent. It is always recommended to perform in-house stability studies for the specific matrix and storage conditions used in your laboratory.
Experimental Protocols
Protocol 1: Addition of Butylated Hydroxytoluene (BHT) to Samples
Objective: To prevent oxidative degradation of this compound in biological samples during storage.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Ethanol (EtOH), HPLC grade
-
Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Microcentrifuge tubes
-
Argon or Nitrogen gas
Procedure for Plasma/Serum Samples:
-
Prepare a 100mM BHT stock solution (1000x): Dissolve 22.04 mg of BHT in 1 mL of ethanol. Aliquot and store at -20°C.
-
Prepare a 10mM BHT working solution (100x): Dilute the 1000x BHT stock solution 1:10 in PBS (e.g., 5 µL of 1000x stock in 45 µL of PBS).
-
Add BHT to samples: Add 1 µL of the 100x BHT working solution for every 100 µL of plasma or serum to achieve a final concentration of 100µM.[1]
-
Mix and Overlay: Gently vortex the sample. Overlay the headspace of the tube with argon or nitrogen gas.
-
Store: Immediately cap the tube tightly and store at -80°C.
Procedure for Tissue Samples:
-
Prepare a 50µM BHT homogenization buffer: Add 0.5 µL of the 100mM BHT stock solution (1000x) per 1 mL of homogenization buffer (e.g., PBS).
-
Homogenize tissue: Homogenize the tissue in the BHT-containing buffer according to your standard protocol.
-
Aliquot and Overlay: Aliquot the homogenate into cryovials. Overlay the headspace with argon or nitrogen gas.
-
Store: Immediately cap the tubes tightly and store at -80°C.
Protocol 2: General Workflow for this compound Analysis by LC-MS/MS
Objective: To quantify the concentration of this compound in biological samples.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., this compound-¹³C,¹⁵N₂)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Add the internal standard to each sample, calibrator, and quality control sample.
-
For urine samples, dilute with mobile phase A and centrifuge to remove particulates.
-
For plasma/serum, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.
-
For more complex matrices or to achieve lower detection limits, perform Solid Phase Extraction (SPE) to clean up and concentrate the sample.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate this compound from other components using a suitable gradient elution on the C18 column.
-
Detect and quantify this compound and its internal standard using Multiple Reaction Monitoring (MRM) in positive or negative electrospray ionization mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal in this compound analysis.
References
Validation & Comparative
5-Hydroxyuracil vs. 8-Oxoguanine: A Comparative Guide to Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of oxidative stress research, the accurate measurement of DNA damage is paramount. Reactive oxygen species (ROS) constantly assault the genome, giving rise to a variety of lesions. Among the most scrutinized of these are 5-hydroxyuracil (5-OHU) and 8-oxoguanine (8-oxoG), oxidative products of the DNA bases thymine and guanine, respectively. This guide provides an objective, data-driven comparison of these two key biomarkers, offering insights into their performance, analytical methodologies, and relative merits to aid in the selection of the most appropriate indicator for your research needs.
At a Glance: this compound vs. 8-Oxoguanine
| Feature | This compound (5-OHU) | 8-Oxoguanine (8-oxoG) |
| Precursor Base | Thymine | Guanine |
| Formation | Oxidation of the methyl group of thymine. | Direct oxidation of guanine, the most easily oxidized DNA base. |
| Significance | A stable product of oxidative DNA damage with a potential dual role as an epigenetic marker.[1] | The most abundant and well-characterized oxidative DNA lesion, considered the "gold standard" biomarker for oxidative stress.[1] |
| Repair Pathway | Primarily Base Excision Repair (BER), initiated by DNA glycosylases such as UNG, SMUG1, and TDG. | Primarily Base Excision Repair (BER), initiated by 8-oxoguanine DNA glycosylase (OGG1).[1] |
| Primary Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), LC-MS/MS, ELISA. |
Performance Under Oxidative Stress: Quantitative Data
The utility of a biomarker is ultimately determined by its dynamic range—its basal levels versus its response to an oxidative challenge. The following tables summarize quantitative data from various studies.
Table 1: Levels of 8-Oxoguanine in Tissues
| Tissue Type | Condition | 8-oxoG Levels (lesions per 106 dG) | Reference |
| Breast Tissue | Cancerous | 2.07 ± 0.95 | [2] |
| Breast Tissue | Control | 1.34 ± 0.46 | [2] |
| Colorectal Tissue | Cancerous | 2.53 ± 0.15 | [2] |
| Colorectal Tissue | Control | 1.62 ± 0.13 | [2] |
| Pig Thymus | Euchromatin (Transcriptionally Active) | 4.37 | [3] |
| Pig Thymus | Heterochromatin (Transcriptionally Silent) | 0.91 | [3] |
Table 2: Levels of 8-oxodG in Human Leukocytes (Smokers vs. Non-Smokers)
| Population | 8-oxodG/105 dG | Reference |
| Smokers | 33.1 ± 10.6 | [2] |
| Non-Smokers | 15.3 ± 1.8 | [2] |
| Former Smokers | 17.8 ± 1.5 | [2] |
Table 3: Urinary Levels of this compound and 8-Oxoguanine
| Biomarker | Condition | Urinary Levels | Reference |
| 5-hmUra | Non-Smokers | Not significantly different from smokers | [1] |
| 5-hmUra | Smokers | Not significantly different from non-smokers | [1] |
| 8-oxoGua, 8-oxoGuo, 8-oxodG | Non-Smokers with Chronic Kidney Disease | Significantly lower than smokers with CKD | [4] |
| 8-oxoGua, 8-oxoGuo, 8-oxodG | Smokers with Chronic Kidney Disease | Significantly higher than non-smokers with CKD | [4] |
Formation and Repair Pathways
Both 5-OHU and 8-oxoG are generated by the interaction of ROS with DNA and are subsequently recognized and removed by the Base Excision Repair (BER) pathway. However, the specific enzymes involved in their recognition differ.
Experimental Protocols
Accurate quantification of these biomarkers is highly dependent on the chosen analytical method. Below are overviews of commonly employed protocols.
Quantification of 8-Oxoguanine in Urine by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of 8-oxoG and its deoxynucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG), in biological fluids.
1. Sample Preparation:
-
Thaw frozen urine samples and dilute 1:1 with a buffer containing isotopically labeled internal standards.[5]
-
To dissolve any precipitate containing the analytes, heat the sample at 37°C for 10 minutes, followed by vortexing and centrifugation at 5000 x g for 10 minutes.[5]
-
For samples with high concentrations of uric acid, a major interfering substance, a one-step solid-phase extraction (SPE) is employed for cleanup.[6][7]
2. HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Prodigy ODS, 100 x 2 mm, 3 µm) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of two eluents:
-
Gradient Elution: A gradient is employed to separate the analytes of interest from other urinary components. An example gradient starts with 100% Eluent A, followed by a gradient to increase the percentage of Eluent B.[5]
-
Flow Rate: A typical flow rate is 200 µL/min.[5]
3. Electrochemical Detection (ECD):
-
An electrochemical detector is used to quantify the analytes based on their oxidation potential.
-
An optimal applied potential of approximately +0.25 V is used to reduce overlapping peaks and avoid overestimation of 8-oxodG.[7]
Quantification of this compound in DNA by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of 5-OHU in DNA.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using standard protocols.
-
Enzymatic hydrolysis is preferred over acid hydrolysis to avoid degradation of 5-OHU.[8] Use a cocktail of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual deoxynucleosides.
2. LC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
3. MS/MS Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for 5-OHU and an isotopically labeled internal standard are monitored for quantification.
Comparative Workflow for Biomarker Analysis
The general workflow for the analysis of 5-OHU and 8-oxoG shares several steps, but the specific analytical techniques and sample preparation methods differ.
Advantages and Disadvantages: A Head-to-Head Comparison
| Aspect | This compound (5-OHU) | 8-Oxoguanine (8-oxoG) |
| Specificity | Potential for confounding: Its role as a potential epigenetic mark could complicate its interpretation solely as a marker of oxidative damage.[1] | High specificity: Widely accepted as a direct and reliable indicator of oxidative DNA damage.[1] |
| Abundance | Generally found at lower levels than 8-oxoG, which may present analytical challenges. | The most abundant oxidative DNA lesion, making it easier to detect.[1] |
| Analytical Methods | GC-MS: Prone to underestimation due to degradation during acid hydrolysis.[8] LC-MS/MS: Highly specific but may require more specialized equipment and expertise. | HPLC-ECD: Highly sensitive and selective, considered a gold standard method. ELISA: Commercially available kits offer higher throughput but may have cross-reactivity issues. |
| Stability | A stable product of thymine oxidation.[1] | Stable in urine, making it a good biomarker for non-invasive studies.[7] |
| Commercial Availability | Standards and antibodies are commercially available, but may be less common than for 8-oxoG. | A wide range of standards, antibodies, and assay kits are commercially available. |
| Cost & Complexity | LC-MS/MS analysis can be more expensive and complex to set up and maintain. | HPLC-ECD is a well-established and relatively cost-effective technique. ELISA kits offer a simpler and more affordable option for large-scale screening. |
Conclusion
Both this compound and 8-Oxoguanine are valuable biomarkers for the assessment of oxidative stress. The choice between them will largely depend on the specific research question, the biological matrix being analyzed, and the available analytical instrumentation and expertise.
-
8-Oxoguanine remains the preeminent and most robust biomarker for general oxidative DNA damage due to its high abundance, well-characterized formation and repair pathways, and the availability of highly sensitive and validated analytical methods like HPLC-ECD.
-
This compound presents an interesting alternative, particularly for studies investigating thymine-specific damage. However, its potential dual role in epigenetics necessitates careful interpretation of results. Its analysis, primarily by LC-MS/MS, offers high specificity but may require more specialized resources.
For researchers embarking on studies of oxidative stress, a thorough consideration of the advantages and disadvantages of each biomarker, as outlined in this guide, is crucial for obtaining accurate and meaningful data. In many cases, the simultaneous measurement of multiple biomarkers can provide a more comprehensive picture of the complex landscape of oxidative DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxyuracil as a Biomarker of Oxidative Stress: A Comparative Analysis in Various Disease States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Hydroxyuracil (5-OHU) levels in different disease states, highlighting its role as a potential biomarker for oxidative stress-related pathologies. This compound is a product of oxidative damage to cytosine in DNA, and its quantification in biological fluids can offer insights into the extent of this damage. This document summarizes available quantitative data, details the experimental methodologies for its measurement, and illustrates the key pathway of its formation and repair.
Quantitative Data Summary
The following table summarizes the reported levels or activity related to this compound and its derivatives in cancer, a disease state with the most available quantitative data. While oxidative stress is implicated in neurodegenerative diseases, diabetes, and cardiovascular diseases, specific quantitative data for this compound in these conditions are less prevalent in the current literature. Instead, studies on these diseases often focus on other markers of oxidative stress.
| Disease State | Analyte | Sample Type | Patient Population | Key Findings | Reference |
| Colorectal Cancer | 5-Hydroxymethyluracil (5-hmUra) | Urine | 56 colorectal cancer patients, 15 patients with adenomas, 72 healthy controls | The combination of 8-oxoGua, 8-oxodGuo, and 5-hmUra showed moderate diagnostic power (AUC = 0.778 for a ratio of the first two to 5-hmUra). | [1] |
| Cancer (Adriamycin-treated) | 5-Hydroxymethyluracil (HMUra) | Urine | 20 cancer patients treated with Adriamycin | Urinary HMUra levels were significantly increased 24 hours after drug administration (Before: 80.8 ± 8.44 nmol/24h; After: 98.7 ± 6.87 nmol/24h; p < 0.01). | [2] |
| Non-muscle-invasive Bladder Cancer | This compound Incision Activity | Tissue extracts | 17 NMIBC patients | 5-OHU incision activity was significantly higher in all high-grade NMIBC tissue extracts compared with corresponding normal tissues (p=0.001). | [3] |
Note on Other Diseases:
-
Neurodegenerative Diseases: Studies have shown increased levels of other urinary oxidized nucleosides, such as 8-hydroxy-2'-deoxyguanosine, in patients with Alzheimer's disease, suggesting a role for oxidative DNA damage. However, specific comparative data for this compound are limited.
-
Diabetes Mellitus: Oxidative stress is a well-established factor in the pathogenesis of diabetes and its complications. While various markers of oxidative stress are elevated in diabetic patients, direct quantitative comparisons of this compound levels are not widely reported.
-
Cardiovascular Disease: The link between oxidative stress and cardiovascular disease is also well-documented. Research has focused on markers like malondialdehyde and oxidized LDL, with less specific focus on this compound as a primary biomarker in large cohort comparisons.
Experimental Protocols
The quantification of this compound and its derivatives in biological samples typically relies on highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of 5-Hydroxymethyluracil in Urine by GC-MS
This method involves the derivatization of the analyte to make it volatile for gas chromatography.
-
Sample Preparation:
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., isotopically labeled 5-Hydroxymethyluracil) is added to the urine sample for accurate quantification.
-
The sample is purified using high-performance liquid chromatography (HPLC) to isolate the fraction containing 5-Hydroxymethyluracil.
-
-
Derivatization:
-
The purified fraction is dried under a stream of nitrogen.
-
A two-step derivatization is performed. First, methoximation is carried out using methoxyamine hydrochloride in pyridine.
-
This is followed by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Separation is achieved on a capillary column (e.g., a DB-5ms column).
-
The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity and selectivity.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Quantification of Uracil and its Derivatives in Plasma by LC-MS/MS
This method is highly specific and sensitive and does not typically require derivatization.
-
Sample Preparation:
-
Plasma samples are thawed and an internal standard (e.g., isotopically labeled uracil) is added.
-
Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further cleaned up using solid-phase extraction (SPE) if necessary.
-
The final extract is typically evaporated to dryness and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system.
-
Chromatographic separation is achieved on a C18 or a HILIC column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for highly selective and sensitive quantification.
-
Oxidative DNA Damage and Repair Pathway
The following diagram illustrates the formation of this compound from cytosine as a result of oxidative stress and its subsequent recognition and removal by the Base Excision Repair (BER) pathway.
Caption: Formation of this compound from cytosine via oxidative damage and its repair by the BER pathway.
References
- 1. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The association between urinary Alzheimer-associated neuronal thread protein and cognitive impairment in late-life depression: a controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxyuracil in Bladder Cancer Prognosis: A Comparative Analysis of an Emerging Biomarker
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable, non-invasive biomarkers to predict patient outcomes in bladder cancer is a critical area of oncological research. Among the candidates, 5-Hydroxyuracil (5-OHU), a product of oxidative DNA damage, has garnered interest. This guide provides a comprehensive comparison of 5-OHU with other urinary biomarkers for bladder cancer prognosis, supported by available experimental data and detailed methodologies.
The Landscape of Bladder Cancer Biomarkers
Bladder cancer prognosis is currently guided by clinical and pathological features such as tumor stage and grade. However, these parameters do not always accurately predict tumor recurrence and progression.[1] This has led to the investigation of various molecular markers. While direct evidence validating this compound as a standalone prognostic marker in bladder cancer remains limited, its role as an indicator of oxidative stress suggests its potential significance. Oxidative stress is recognized as a key factor in the development and progression of several cancers, including bladder cancer.[2][3][4]
Quantitative Comparison of Urinary Biomarkers
Here, we present a summary of the performance of various urinary biomarkers, including those established in clinical practice and others under investigation. It is important to note the absence of specific prognostic data for this compound in bladder cancer in the current literature. The data for other markers provides a benchmark for the performance characteristics expected of a novel prognostic biomarker.
| Biomarker/Test | Sample Type | Parameter | Value | Reference |
| Urine Cytology | Urine | Sensitivity (High-Grade) | 84% | [5] |
| Specificity | 95-96% | [5] | ||
| Sensitivity (Low-Grade) | 16% | [6] | ||
| NMP22 BladderChek | Urine | Sensitivity | 56% | [5] |
| Specificity | 88% | [5] | ||
| AUC | 0.83 | [5] | ||
| UroVysion FISH | Urine | Sensitivity | 77% | [5] |
| Specificity | 98% | [5] | ||
| Survivin | Urine | Hazard Ratio (Progression-Free Survival) | 3.24 | [6] |
| Hazard Ratio (Cancer-Specific Survival) | 4.15 | [6] | ||
| 5-Hydroxymethylcytosine (5hmC) | Tissue | Correlation with Prognosis | No significant correlation | [7] |
AUC: Area Under the Curve; a measure of diagnostic accuracy.
Signaling Pathways and Experimental Workflows
To understand the potential role of this compound and the process of validating a new biomarker, the following diagrams illustrate key concepts.
Caption: Oxidative stress pathway leading to this compound formation.
Caption: Generalized workflow for biomarker validation.
Caption: Hypothetical prognostic value of this compound.
Experimental Protocols
While specific protocols for 5-OHU in bladder cancer prognosis studies are not available, a general methodology for the quantification of uracil and its derivatives in biological fluids using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is described below. This method can be adapted for this compound.
Objective: To quantify the concentration of this compound in urine samples.
Materials:
-
Urine samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C, 15N-labeled this compound)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples to remove particulate matter.
-
Add the internal standard to a known volume of urine supernatant.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Future Directions and Conclusion
The role of oxidative stress in bladder cancer pathogenesis is an active area of research. While this compound is a plausible candidate as a prognostic biomarker due to its direct link to DNA damage, its clinical validation in bladder cancer is yet to be established. Further studies are required to:
-
Quantify urinary 5-OHU levels in large, well-characterized cohorts of bladder cancer patients.
-
Correlate 5-OHU levels with clinical outcomes such as recurrence-free survival, progression-free survival, and overall survival.
-
Compare the prognostic performance of 5-OHU with existing biomarkers in multivariate models.
References
- 1. The therapeutic and prognostic implications of molecular biomarkers in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Markers in Urine and Serum of Patients with Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Integrating oxidative-stress biomarkers into a precision oncology risk-stratification model for bladder cancer prognosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diagnostic and prognostic role of BTA, NMP22, survivin and cytology in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Expression and clinical significance of 5hmC in bladder urothelial carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Hydroxyuracil and 5-Hydroxymethyluracil: From DNA Damage Markers to Epigenetic Imprints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two closely related, yet functionally distinct, pyrimidine derivatives: 5-Hydroxyuracil (5-OHU) and 5-Hydroxymethyluracil (5-hmU). Both molecules emerge from the intricate interplay of DNA damage, repair, and epigenetic regulation. Understanding their distinct origins, biological consequences, and cellular processing is critical for researchers in molecular biology, oncology, and drug development. This document outlines their key physicochemical properties, biological roles, and the experimental methodologies used for their study, presenting a clear, data-driven comparison.
Physicochemical and Biological Properties
This compound and 5-hydroxymethyluracil, while structurally similar, exhibit differences in their formation, stability, and recognition by cellular machinery. The following table summarizes their key properties based on available experimental data.
| Property | This compound (5-OHU) | 5-Hydroxymethyluracil (5-hmU) |
| Molecular Formula | C₄H₄N₂O₃ | C₅H₆N₂O₃ |
| Molecular Weight | 128.09 g/mol [1] | 142.11 g/mol [2] |
| Melting Point | >300 °C (decomposes)[3] | >300 °C[4][5][6][7] |
| Water Solubility | Slightly soluble[8] | 44-50 g/L[4][9][10][11] |
| pKa | 7.68 (hydroxyl group)[12], 8.55 (predicted)[3] | 8.68 (strongest acidic)[9] |
| Primary Precursor(s) | Cytosine[12][13] | Thymine, 5-Methylcytosine (via 5-hydroxymethylcytosine)[10][14] |
| Major Inducing Agent(s) | Reactive Oxygen Species (ROS)[13] | ROS, TET enzymes, AID/APOBEC deaminases[9][14] |
| Primary Repair Pathway | Base Excision Repair (BER) | Base Excision Repair (BER)[9] |
| Key Repair Glycosylases | SMUG1, TDG, NEIL1[5][12] | SMUG1, TDG[4][9][14] |
Biological Formation and Significance
The origins of 5-OHU and 5-hmU in DNA are a key point of differentiation, influencing their biological roles as either purely damaging lesions or potential epigenetic marks.
This compound (5-OHU) is primarily formed through the oxidative deamination of cytosine by reactive oxygen species (ROS)[6][13]. This process generates a 5-OHU:G mispair in the DNA duplex. Due to its potential to mispair with adenine during DNA replication, 5-OHU is considered a premutagenic lesion that can lead to G:C to A:T transition mutations if not repaired[15].
5-Hydroxymethyluracil (5-hmU) has a more complex etiology. It can arise from:
-
Oxidation of thymine: The methyl group of thymine can be oxidized by ROS or enzymatically by Ten-Eleven Translocation (TET) proteins, forming a 5-hmU:A base pair[9][14].
-
Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an important epigenetic modification, can be deaminated by enzymes of the AID/APOBEC family to form a 5-hmU:G mismatch[3][9].
The dual origin of 5-hmU has led to speculation about its role as not only a DNA lesion but also a potential epigenetic marker, particularly when generated enzymatically[4][10].
Below is a DOT script visualizing the distinct formation pathways of this compound and 5-hydroxymethyluracil.
DNA Repair and Cellular Response
Both 5-OHU and 5-hmU are primarily removed from the genome via the Base Excision Repair (BER) pathway, which is initiated by DNA glycosylases that recognize and excise the modified base.
The key DNA glycosylases responsible for the removal of these lesions are Single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG)[4][9][14]. NEIL1 has also been shown to have activity towards 5-OHU[5]. TDG exhibits a strong preference for excising these lesions when they are mismatched with guanine[9]. The subsequent steps of the BER pathway involve an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the original DNA sequence.
The accumulation of these lesions, if not efficiently repaired, can lead to the activation of DNA damage response (DDR) pathways. This can result in cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis (programmed cell death). The presence of excessive single-strand breaks generated during the repair of these lesions can lead to the formation of double-strand breaks, which are potent activators of the p53 tumor suppressor pathway, a central regulator of cell cycle arrest and apoptosis.
The following DOT script illustrates the generalized Base Excision Repair pathway for both 5-OHU and 5-hmU.
Experimental Protocols
Accurate detection and quantification of 5-OHU and 5-hmU in biological samples are crucial for understanding their roles in health and disease. Below are representative experimental protocols.
Protocol 1: Quantification of 5-OHU and 5-hmU in DNA by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for the simultaneous quantification of 5-OHU and 5-hmU in DNA.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. Ensure high purity of the DNA.
- To 10-20 µg of DNA, add isotopically labeled internal standards for 5-OHU and 5-hmU.
- Hydrolyze the DNA to nucleosides using an enzymatic cocktail of DNase I, nuclease P1, and alkaline phosphatase. This is crucial to prevent the degradation of the modified bases that can occur with acid hydrolysis.
2. Sample Preparation:
- Following enzymatic hydrolysis, precipitate proteins by adding cold acetone and centrifuge to pellet the protein.
- Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.
- Resuspend the dried nucleosides in the initial mobile phase for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
- Chromatography: Employ a reverse-phase C18 column with a gradient elution.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 5-OHU, 5-hmU, and their respective internal standards.
4. Quantification:
- Generate a standard curve using known concentrations of authentic 5-OHU and 5-hmU standards.
- Calculate the amount of each lesion in the DNA sample by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
Protocol 2: DNA Glycosylase Activity Assay
This assay measures the ability of a DNA glycosylase to excise 5-OHU or 5-hmU from a DNA substrate.
1. Substrate Preparation:
- Synthesize a short single-stranded oligonucleotide (e.g., 30-mer) containing a single 5-OHU or 5-hmU at a defined position.
- Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., 6-FAM) or a radioactive isotope (e.g., ³²P).
- Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.
2. Glycosylase Reaction:
- In a reaction tube, combine the purified DNA glycosylase (e.g., SMUG1 or TDG) with the labeled DNA substrate in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl).
- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
3. Product Analysis:
- Stop the reaction by adding a stop solution (e.g., formamide loading dye).
- If the glycosylase is monofunctional (lacks AP lyase activity), the resulting abasic site must be cleaved by either chemical treatment (e.g., NaOH or piperidine) or by adding an AP endonuclease (e.g., APE1) to the reaction.
- Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the cleavage product (the shorter, labeled oligonucleotide) using a fluorescence imager or autoradiography.
4. Quantification:
- Quantify the intensity of the bands corresponding to the full-length substrate and the cleavage product.
- The percentage of substrate cleaved is a measure of the DNA glycosylase activity.
The following DOT script provides a workflow for the DNA glycosylase activity assay.
Conclusion
This compound and 5-hydroxymethyluracil are two important modified pyrimidines that provide a window into the complex cellular processes of DNA damage, repair, and epigenetic regulation. While 5-OHU is primarily viewed as a mutagenic lesion arising from oxidative damage, 5-hmU occupies a more ambiguous position, functioning as both a damage product and a potential player in epigenetic signaling. The distinct formation pathways, repair mechanisms, and biological consequences of these two molecules underscore the intricate strategies cells have evolved to maintain genomic integrity and regulate gene expression. Further research into the specific signaling pathways activated by these lesions and their roles in various disease states will be crucial for the development of novel diagnostic and therapeutic strategies.
References
- 1. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 2. A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? [pubmed.ncbi.nlm.nih.gov]
- 10. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Urinary 5-Hydroxyuracil and Other Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary 5-hydroxyuracil (5-OHU) with other established markers of oxidative stress, including 8-hydroxy-2'-deoxyguanosine (8-OHdG), malondialdehyde (MDA), and F2-isoprostanes. The following sections present quantitative correlational data, detailed experimental protocols, and visual representations of the underlying biological pathways and analytical workflows.
Introduction to Urinary Oxidative Stress Biomarkers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The measurement of stable, excreted end-products of oxidative damage in urine provides a non-invasive approach to assess systemic oxidative stress. Urinary this compound, a product of oxidative damage to DNA pyrimidine bases, is emerging as a valuable biomarker. This guide compares its performance and utility against more established markers.
Quantitative Correlation Data
The correlation between different oxidative stress markers can provide insights into the specific pathways being affected by oxidative insults. The following table summarizes the reported correlations between urinary 5-OHU and other key markers.
| Marker 1 | Marker 2 | Correlation Coefficient (r) | p-value | Context of Study | Citation |
| Urinary this compound (5-HMU) | Urinary Thiobarbituric Acid-Reactive Substances (TBARS) | 0.71 | 0.0003 | Healthy volunteers | [1] |
| Urinary this compound (5-HMU) | Urinary 1,N6-ethenoadenine | 0.54 | 0.01 | Healthy volunteers | [1] |
| Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urinary Malondialdehyde (MDA) | 1.000 | <0.001 | Women with overactive bladder | [2] |
Note: Thiobarbituric Acid-Reactive Substances (TBARS) are widely used as an indicator of malondialdehyde (MDA) levels.
While a direct correlation coefficient between urinary 5-OHU and 8-OHdG was not explicitly found in the reviewed literature, a study on colorectal cancer assessed the diagnostic utility of the urinary excretion of both 5-hydroxymethyluracil (a derivative of this compound) and 8-oxo-7,8-dihydroguanine (8-oxoGua), the base of 8-OHdG. The combination of these markers in a ratio improved diagnostic power, suggesting a clinically relevant relationship between these two markers of oxidative DNA damage[3].
Signaling Pathways and Biomarker Formation
Oxidative stress leads to the damage of various macromolecules, including DNA and lipids. The following diagram illustrates the formation of 5-OHU, 8-OHdG, MDA, and F2-isoprostanes from their parent molecules under conditions of oxidative stress.
Caption: Formation of urinary oxidative stress biomarkers.
Experimental Workflows
Accurate quantification of these biomarkers is critical for their use in research and clinical settings. The following diagrams outline the typical experimental workflows for the analysis of each marker.
Urinary this compound (GC-MS)
Caption: Workflow for urinary 5-OHU analysis by GC-MS.
Urinary 8-Hydroxy-2'-deoxyguanosine (HPLC-ECD)
Caption: Workflow for urinary 8-OHdG analysis by HPLC-ECD.
Urinary Malondialdehyde (TBARS Assay)
Caption: Workflow for urinary MDA analysis by TBARS assay.
Urinary F2-Isoprostanes (LC-MS/MS)
Caption: Workflow for urinary F2-isoprostanes analysis by LC-MS/MS.
Detailed Experimental Protocols
The following are summaries of typical experimental protocols for the quantification of each urinary oxidative stress biomarker.
Urinary this compound (5-OHU) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on stable isotope dilution for accurate quantification.
-
Sample Preparation:
-
Aliquots of urine (e.g., 10 µL) are spiked with a known amount of a stable isotope-labeled internal standard (e.g., [1,3-15N2,5-2H2]hydroxymethyluracil)[4].
-
The sample is purified using reversed-phase solid-phase extraction (SPE) cartridges.
-
The eluate is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to a volatile form suitable for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Separation is achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity[1].
-
Selected ion monitoring (SIM) is used to detect the characteristic ions of the derivatized 5-OHU and its internal standard.
-
-
Quantification:
-
The concentration of 5-OHU in the urine sample is calculated from the ratio of the peak areas of the native and isotope-labeled compounds.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Urinary 8-Hydroxy-2'-deoxyguanosine (8-OHdG) by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a widely used and sensitive method for 8-OHdG analysis.
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is subjected to solid-phase extraction (SPE) for purification and concentration of 8-OHdG.
-
-
HPLC-ECD Analysis:
-
The purified sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
An isocratic mobile phase, typically a phosphate buffer with a small percentage of an organic modifier like methanol or acetonitrile, is used for separation.
-
Detection is performed using an electrochemical detector set at an appropriate oxidation potential (e.g., +600 mV).
-
-
Quantification:
-
The concentration of 8-OHdG is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 8-OHdG.
-
Urinary creatinine levels are measured, and the 8-OHdG concentration is expressed as a ratio to creatinine.
-
Urinary Malondialdehyde (MDA) by Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay is a common method for estimating MDA levels.
-
Sample Preparation and Reaction:
-
Aliquots of urine are mixed with an acidic solution and a solution of 2-thiobarbituric acid (TBA).
-
The mixture is heated at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
-
Measurement:
-
After cooling, the absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 532 nm. Alternatively, fluorescence can be measured (excitation ~530 nm, emission ~550 nm).
-
-
Quantification:
-
The concentration of MDA in the sample is determined by comparing its absorbance or fluorescence to a standard curve prepared with known concentrations of an MDA standard.
-
Results are normalized to urinary creatinine concentration.
-
Urinary F2-Isoprostanes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is considered the gold standard method for F2-isoprostane analysis due to its high specificity and sensitivity.
-
Sample Preparation:
-
Urine samples are spiked with a deuterated internal standard (e.g., 8-iso-PGF2α-d4).
-
The samples are subjected to solid-phase extraction (SPE) for purification and concentration.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separation of different F2-isoprostane isomers is achieved using a C18 reversed-phase column with a gradient elution.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each F2-isoprostane and the internal standard, ensuring high selectivity.
-
-
Quantification:
-
The concentration of each F2-isoprostane is calculated based on the peak area ratio of the analyte to the internal standard, relative to a standard curve.
-
Concentrations are normalized to urinary creatinine.
-
Conclusion
Urinary this compound is a promising biomarker of oxidative DNA damage. Its strong correlation with the lipid peroxidation marker MDA suggests it reflects a broad range of oxidative stress-related events. While more direct correlational studies with 8-OHdG and F2-isoprostanes are needed to fully elucidate its position within the panel of oxidative stress biomarkers, the available data and robust analytical methods support its utility in research and clinical investigations. The choice of biomarker will ultimately depend on the specific research question, the biological pathways of interest, and the available analytical resources.
References
- 1. Measurement of urinary excretion of 5-hydroxymethyluracil in human by GC/NICI/MS: correlation with cigarette smoking, urinary TBARS and etheno DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 5-hydroxymethyluracil and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric determination of 5-hydroxymethyluracil in human urine by stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for the Quantification of 5-Hydroxyuracil
For researchers, scientists, and drug development professionals engaged in oxidative stress and DNA damage studies, the accurate quantification of biomarkers like 5-Hydroxyuracil is paramount. This pyrimidine analogue is a significant product of oxidative DNA damage and its precise measurement is crucial for understanding disease mechanisms and therapeutic interventions. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. We will delve into the experimental protocols, present comparative performance data, and offer insights to help you select the optimal method for your research needs.
Principles of Analysis: GC-MS and LC-MS/MS
Both GC-MS and LC-MS/MS are hyphenated techniques that combine a chromatographic separation step with mass spectrometric detection, providing high selectivity and sensitivity. However, the fundamental principles of separation differ significantly, influencing their applicability to specific analytes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated column.[1][2] For non-volatile molecules like this compound, a chemical derivatization step is mandatory to increase their volatility.[3][4] Following separation, the compounds are ionized, typically through electron ionization (EI), and the resulting fragments are detected by the mass spectrometer.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , on the other hand, separates compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase in a column.[1][4] This technique is well-suited for polar, non-volatile, and thermally labile compounds like this compound, generally without the need for derivatization.[3][4] The separated analyte is then ionized, commonly by electrospray ionization (ESI), and subjected to tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
Comparative Analysis of GC-MS and LC-MS/MS for this compound
The choice between GC-MS and LC-MS/MS for this compound analysis hinges on several factors, including sample matrix, required sensitivity, sample throughput, and potential for analytical artifacts.
Sample Preparation
GC-MS: The sample preparation for GC-MS analysis of this compound is a multi-step process that typically involves:
-
DNA Hydrolysis: Acid hydrolysis is a common method to release the nucleobases from the DNA backbone. However, this can lead to the degradation of this compound.[5][6] Enzymatic hydrolysis is a milder alternative that can mitigate this degradation.[5]
-
Purification: Solid-phase extraction (SPE) or other clean-up steps may be necessary to remove interfering substances from the sample matrix.
-
Derivatization: This is a critical step to make the polar and non-volatile this compound amenable to GC analysis. Silylation is a common derivatization technique for this purpose.
LC-MS/MS: Sample preparation for LC-MS/MS is generally simpler and less prone to analyte degradation. A typical workflow includes:
-
DNA Hydrolysis: Similar to GC-MS, enzymatic hydrolysis is the preferred method to preserve the integrity of this compound.
-
Protein Precipitation/Filtration: For biological fluids like plasma or urine, a straightforward protein precipitation step followed by centrifugation and filtration is often sufficient to prepare the sample for analysis.[7]
Performance Characteristics
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and related compounds. Data has been compiled from various studies to provide a comparative overview.
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity | Good, but can be affected by derivatization efficiency. | Excellent, typically with a wide dynamic range. For uracil, linearity has been demonstrated from 0.5 to 200 ng/mL.[7] |
| Limit of Detection (LOD) | In the range of femtomoles on-column. For 5-(hydroxymethyl)uracil, a detection limit of 3 lesions per 10^5 thymines was achieved with 2 µg of DNA.[5] | Generally lower than GC-MS for this class of compounds. |
| Limit of Quantification (LOQ) | Dependent on sample preparation and derivatization efficiency. | High sensitivity is achievable. For uracil, an LLOQ of 0.5 ng/mL in plasma/serum has been reported.[7] |
| Accuracy & Precision | Can be excellent with the use of isotopically labeled internal standards to control for variability in hydrolysis and derivatization.[5] | High accuracy and precision are hallmarks of LC-MS/MS methods, often with %CV values well within acceptable bioanalytical guidelines. |
| Throughput | Lower, due to lengthy sample preparation (especially derivatization) and longer chromatographic run times. | Higher, with simpler sample preparation and faster chromatographic methods. |
| Artifact Formation | Risk of analyte degradation during acid hydrolysis and potential for side reactions during derivatization.[6] | Minimal risk of artifact formation due to milder sample preparation and analytical conditions. |
Experimental Protocols
GC-MS Method for this compound (as 5-Hydroxymethyluracil) in DNA
This protocol is based on established methods for the analysis of oxidized DNA bases.[5]
-
DNA Hydrolysis (Enzymatic):
-
To 50 µg of DNA in a silanized tube, add 5 µL of 10x DNase I buffer, 10 units of DNase I, and water to a final volume of 50 µL.
-
Incubate at 37°C for 2 hours.
-
Add 5 µL of 10x phosphodiesterase I buffer, 0.02 units of snake venom phosphodiesterase I, and 10 units of alkaline phosphatase.
-
Incubate at 37°C for 2 hours.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of an isotopically labeled this compound internal standard.
-
-
Purification:
-
The hydrolyzed sample can be purified using a C18 solid-phase extraction cartridge.
-
-
Derivatization:
-
Lyophilize the sample to dryness.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of acetonitrile.
-
Heat at 120°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for this compound and its internal standard in selected ion monitoring (SIM) mode.
-
LC-MS/MS Method for this compound (Adapted from Uracil Analysis)
This protocol is adapted from validated methods for the analysis of uracil in biological fluids.[7]
-
Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma/serum, add an appropriate amount of an isotopically labeled this compound internal standard.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other endogenous components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are capable of quantifying this compound, but they present different advantages and challenges.
GC-MS is a robust technique that can provide accurate and precise results, particularly when using isotopically labeled internal standards. However, the mandatory and often complex derivatization step, coupled with the potential for analyte degradation during harsh sample preparation, can be significant drawbacks.
LC-MS/MS is generally the superior technique for the analysis of this compound and other polar, non-volatile biomolecules.[3][4] Its advantages include simpler and milder sample preparation, which reduces the risk of artifact formation, higher sensitivity, and greater sample throughput. For researchers in drug development and clinical studies where high sensitivity and throughput are critical, LC-MS/MS is the recommended method.
Ultimately, the choice of method will depend on the specific requirements of the study, the available instrumentation, and the laboratory's expertise. This guide provides the foundational information to make an informed decision for the reliable quantification of this compound.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Comparative Efficiency of DNA Glycosylases in the Repair of 5-Hydroxyuracil
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine, a process implicated in mutagenesis and various disease states. The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by a specialized class of enzymes known as DNA glycosylases. These enzymes recognize and excise the damaged base, creating an abasic site that is subsequently processed by downstream repair proteins. Several DNA glycosylases have been identified with the ability to remove 5-OHU from DNA, including Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1), Thymine-DNA glycosylase (TDG), Nei-like DNA glycosylase 1 (NEIL1), and Endonuclease III-like protein 1 (NTH1). Understanding the relative efficiencies of these enzymes is crucial for elucidating the intricacies of DNA repair and for the development of therapeutic strategies targeting these pathways. This guide provides a comparative analysis of the 5-OHU repair efficiency of these key DNA glycosylases, supported by available experimental data and detailed methodologies.
Comparative Analysis of this compound Excision Efficiency
| DNA Glycosylase | Substrate (5-OHU paired with) | Observed Rate Constant (k_obs, min⁻¹) | Apparent Michaelis Constant (K_m, nM) | Notes |
| NEIL1 (Unedited, K242) | G | 0.11 | Not Reported | Exhibits higher overall excision than the edited form for G and T pairs.[1] |
| T | Not Reported | Not Reported | Similar activity pattern to 5-OHU:G.[1] | |
| C | 1.8 | Not Reported | Most efficiently removed when paired with cytosine.[1] | |
| A | Low activity (<15% completion) | Not Reported | Very inefficient removal, suggesting a role in preventing pro-mutagenic repair.[1] | |
| NEIL1 (Edited, R242) | G | 0.22 | Not Reported | Lower overall excision compared to the unedited form.[1] |
| C | 0.33 | Not Reported | Six-fold lower rate constant than the unedited form.[1] | |
| UNG (human Uracil-DNA Glycosylase) | Not Specified | Not Reported | ~450 | Data from studies on cytosine-derived oxidative products. |
| SMUG1 | Not Specified | Not Reported | Not Reported | Recognized as a major glycosylase for oxidized pyrimidines, including 5-OHU.[2] NEIL1 is more efficient in excising 5-OHU near a single-strand break. |
| TDG | Not Specified | Not Reported | Not Reported | Known to excise various oxidized and halogenated pyrimidines, but specific kinetic data for 5-OHU is limited in comparative studies. |
| NTH1 | Not Specified | Not Reported | Not Reported | Demonstrated to excise 5-OHU from oxidatively damaged DNA.[3] |
Key Observations:
-
NEIL1 shows a strong preference for excising 5-OHU when it is mispaired with cytosine, and its activity is significantly influenced by RNA editing, with the unedited (K242) isoform being generally more active.[1] The low activity of NEIL1 on 5-OHU paired with adenine suggests a potential mechanism to avoid fixing a mutation during replication.[1]
-
UNG , a major uracil-DNA glycosylase, also demonstrates significant activity towards 5-OHU.
-
SMUG1 is a key player in the removal of oxidized pyrimidines, including 5-OHU.[2] In the specific context of a 5-OHU lesion near a single-strand break, NEIL1 has been shown to be more efficient than SMUG1.
-
NTH1 has been identified as being capable of excising 5-OHU, although detailed comparative kinetic data with other glycosylases are not as readily available.[3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to studying 5-OHU repair, the following diagrams are provided.
Caption: Base Excision Repair (BER) pathway for this compound.
Caption: Experimental workflow for a DNA glycosylase activity assay.
Experimental Protocols
The following is a generalized protocol for a standard in vitro DNA glycosylase assay using a radiolabeled oligonucleotide substrate. This method is widely used to determine the kinetic parameters of DNA glycosylases.
Objective: To measure the excision of this compound from a synthetic DNA duplex by a purified DNA glycosylase.
Materials:
-
Purified recombinant DNA glycosylase (e.g., SMUG1, TDG, NEIL1, or NTH1)
-
Synthetic oligonucleotide (e.g., 30-mer) containing a single this compound residue at a defined position.
-
Complementary synthetic oligonucleotide.
-
T4 Polynucleotide Kinase (PNK).
-
[γ-³²P]ATP.
-
Glycosylase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Stop solution (e.g., 90% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).
-
1 M NaOH.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Tris-Borate-EDTA (TBE) buffer.
-
Phosphorimager screen and scanner.
Procedure:
-
5' End-Labeling of the 5-OHU-containing Oligonucleotide: a. Set up a reaction containing the 5-OHU oligonucleotide, T4 PNK, [γ-³²P]ATP, and PNK buffer. b. Incubate at 37°C for 30-60 minutes. c. Inactivate the enzyme by heating at 65°C for 20 minutes. d. Purify the labeled oligonucleotide to remove unincorporated [γ-³²P]ATP using a suitable method (e.g., spin column chromatography).
-
Substrate Annealing: a. Mix the 5'-³²P-labeled 5-OHU-containing oligonucleotide with a 1.2-fold molar excess of the complementary oligonucleotide in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). b. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the DNA duplex.
-
Glycosylase Reaction: a. Prepare reaction mixtures on ice containing the glycosylase reaction buffer and the annealed ³²P-labeled DNA substrate at a final concentration typically in the low nanomolar range. b. Initiate the reaction by adding the purified DNA glycosylase to the desired final concentration. For single-turnover kinetics, the enzyme concentration should be in excess of the substrate concentration. c. Incubate the reactions at 37°C. d. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction and quench them by adding an equal volume of stop solution or by adding NaOH to a final concentration of 0.1 M to cleave the abasic site.
-
Analysis of Reaction Products: a. If NaOH was used for quenching, heat the samples at 90°C for 10 minutes to ensure complete cleavage of the abasic site. b. Add loading dye to the quenched reactions. c. Separate the substrate and product fragments by denaturing polyacrylamide gel electrophoresis (PAGE). d. Dry the gel and expose it to a phosphorimager screen.
-
Data Analysis: a. Scan the phosphorimager screen and quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product. b. Calculate the percentage of product formation at each time point. c. Plot the percentage of product versus time and fit the data to a single exponential equation to determine the observed rate constant (k_obs).
Note on Fluorescence-Based Assays: As an alternative to radioactivity, fluorescence-based assays can be employed. These often use an oligonucleotide with a fluorophore and a quencher. Upon cleavage of the substrate by the glycosylase and subsequent processing, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Conclusion
The repair of this compound is a critical process for maintaining genomic integrity, and multiple DNA glycosylases contribute to this defense mechanism. The available data suggest that NEIL1 is a particularly efficient enzyme for the removal of 5-OHU, especially when it is mispaired with cytosine, and its activity is dynamically regulated by RNA editing. While SMUG1, TDG, and NTH1 are also known to process this lesion, a comprehensive, direct comparison of their kinetic efficiencies requires further investigation under standardized conditions. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of DNA repair and for the development of novel therapeutic interventions.
References
- 1. Excision of products of oxidative DNA base damage by human NTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Excision of products of oxidative DNA base damage by human NTH1 protein. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Mutagenic Potential of 5-Hydroxyuracil and 5-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of two uracil analogs, 5-Hydroxyuracil and 5-aminouracil. Both compounds are of significant interest in the fields of toxicology, oncology, and genetic research due to their ability to induce mutations. This document summarizes their mechanisms of action, presents available quantitative data, and details the experimental protocols used to assess their mutagenicity.
Executive Summary
This compound, a product of oxidative DNA damage, and 5-aminouracil, a synthetic base analog, both exhibit mutagenic properties by inducing errors during DNA replication. This compound primarily causes mispairing, leading to specific base substitutions, and is considered a premutagenic lesion. 5-aminouracil acts as a potent mutagen by interfering with DNA replication, causing base mispairing. While direct comparative quantitative data from a single study is limited, the available evidence suggests that 5-aminouracil is a more potent mutagen. This guide will delve into the specifics of their mutagenic profiles, supported by experimental evidence.
Introduction
Uracil analogs are structurally similar to the pyrimidine base uracil and can be incorporated into DNA, leading to mutations. Understanding the mutagenic potential of these analogs is crucial for assessing the risk of environmental mutagens and for the development of targeted cancer therapies.
-
This compound (5-OH-Ura) is a common DNA lesion formed by the oxidation of cytosine. Its presence in DNA can lead to mispairing during replication, resulting in a mutagenic outcome.
-
5-Aminouracil (5-NH2-Ura) is a synthetic base analog that can be incorporated into DNA in place of thymine. Its chemical structure promotes mispairing with guanine, leading to mutations.
Mechanisms of Mutagenicity
This compound
This compound is primarily formed in DNA through the oxidative deamination of cytosine. Once present in the DNA template, it can be misread by DNA polymerases during replication. While it can form stable base pairs with all four canonical bases, it preferentially pairs with adenine, leading to a C-to-T transition mutation. However, it can also mispair with guanine, resulting in a C-to-G transversion. The mutagenic outcome is dependent on the sequence context of the lesion.[1]
Caption: Mutagenic pathway of this compound.
5-Aminouracil
5-Aminouracil is a base analog that can be incorporated into DNA during replication, typically in place of thymine. Once incorporated, its amino group can lead to aberrant base pairing. In its common amino tautomeric form, it pairs with adenine. However, it can undergo tautomerization to a rare imino form, which preferentially pairs with guanine. This mispairing during subsequent rounds of replication leads to A-T to G-C transition mutations.[2]
References
In Vivo vs. In Vitro Formation Rates of 5-Hydroxyuracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of 5-hydroxyuracil (5-OHU), a significant product of oxidative DNA damage, under both biological (in vivo) and synthetic (in vitro) conditions. Understanding the distinct mechanisms, quantitative levels, and analytical methodologies for both environments is crucial for research in DNA damage and repair, toxicology, and the development of novel therapeutic agents.
At a Glance: In Vivo vs. In Vitro Formation of this compound
| Feature | In Vivo Formation | In Vitro Formation |
| Primary Mechanism | Oxidative deamination of cytosine within DNA, mediated by reactive oxygen species (ROS)[1]. | Chemical synthesis, commonly through the oxidation of cytosine or uracil derivatives using methods like the Fenton reaction or bromination followed by hydrolysis[2]. |
| Key Mediators/Reagents | Reactive Oxygen Species (e.g., hydroxyl radical), ionizing radiation, oxidizing agents[1]. | Iron (II) salts, hydrogen peroxide (Fenton's reagent), bromine, collidine, pyridine[2][3]. |
| Typical Environment | Cellular DNA in living organisms. | Controlled laboratory setting (e.g., reaction vessel). |
| Quantitative Levels | Measured as steady-state levels of DNA adducts. For example, approximately 7 adducts per 10⁷ bases have been reported in human leukocytes. | Measured as reaction yield. For example, the synthesis of 5-hydroxy-2'-deoxyuridine 5'-triphosphate (5-OHdUTP) has been reported with a yield of about 20-25%[3]. |
| Regulation | Subject to complex cellular processes including DNA repair mechanisms (e.g., Base Excision Repair) that actively remove the lesion. | Controlled by reaction conditions such as reagent concentrations, temperature, and reaction time. |
| Significance | A premutagenic lesion that can lead to G:C to A:T transition mutations and is implicated in carcinogenesis[1][4]. | Production of standards for analytical studies, investigation of mutagenic properties, and synthesis of modified oligonucleotides for research. |
In Vivo Formation of this compound
The formation of this compound in a biological context is a deleterious event resulting from the attack of reactive oxygen species (ROS) on the DNA base cytosine. This process is a key component of oxidative stress-induced DNA damage.
Signaling Pathway for In Vivo Formation
The primary pathway for the in vivo formation of this compound involves the oxidative deamination of cytosine. This is not a formal signaling pathway but a cascade of chemical reactions initiated by oxidative stress.
Caption: In vivo formation pathway of this compound from cytosine oxidation by ROS.
In Vitro Formation of this compound
The in vitro synthesis of this compound allows for the production of this modified base for research purposes. Chemical synthesis provides a controlled environment to generate 5-OHU in quantities sufficient for analytical standards and mechanistic studies.
Experimental Workflow for In Vitro Synthesis (Fenton Reaction)
One common method for the in vitro synthesis of this compound is through the Fenton reaction, which generates highly reactive hydroxyl radicals.
Caption: Workflow for the in vitro synthesis of this compound using the Fenton reaction.
Experimental Protocols
In Vivo Quantification of this compound in DNA by LC-MS/MS
This protocol outlines a general procedure for the quantification of 5-OHU in DNA isolated from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. DNA Isolation:
-
Isolate genomic DNA from tissues or cells using a method that minimizes artificial oxidation, such as a sodium iodide-based chaotropic method or a protocol including the iron chelator desferrioxamine.
2. DNA Hydrolysis:
-
Enzymatically digest the DNA to nucleosides. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase. This method is preferred over acid hydrolysis to prevent the degradation of 5-hydroxymethyluracil, a related oxidized base[5].
3. Sample Preparation for LC-MS/MS:
-
Add an isotopically labeled internal standard of 5-hydroxy-2'-deoxyuridine to the digested DNA sample to correct for variations in sample processing and instrument response.
-
Remove proteins from the sample, for example, by filtration or precipitation.
4. LC-MS/MS Analysis:
-
Separate the nucleosides using a reverse-phase HPLC column.
-
Detect and quantify 5-hydroxy-2'-deoxyuridine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and the internal standard should be optimized.
5. Data Analysis:
-
Construct a calibration curve using known concentrations of 5-hydroxy-2'-deoxyuridine.
-
Determine the concentration of 5-hydroxy-2'-deoxyuridine in the biological sample by comparing its peak area ratio to the internal standard against the calibration curve. The results are typically expressed as the number of 5-OHU adducts per 10⁶ or 10⁷ normal DNA bases.
In Vitro Synthesis of 5-Hydroxy-2'-deoxyuridine 5'-triphosphate (5-OHdUTP)
This protocol describes the synthesis of the triphosphate form of 5-hydroxy-2'-deoxyuridine, which can be used in studies of DNA polymerase incorporation. This method has a reported yield of 20-25%[3].
1. Bromination of dUTP:
-
Dissolve deoxyuridine triphosphate (dUTP) in an aqueous solution.
-
Slowly add bromine to the dUTP solution with vigorous mixing until a persistent yellow color is observed.
2. Removal of Excess Bromine:
-
Add cyclohexene to the reaction mixture to quench the excess bromine.
3. Hydrolysis:
-
Add pyridine to the mixture and incubate to facilitate the hydrolysis of the bromo-intermediate to the 5-hydroxy derivative.
4. Purification:
-
Purify the resulting 5-OHdUTP from the reaction mixture using ion-exchange chromatography, such as with a DEAE Sephadex A-25 column, followed by further purification on a Mono Q column.
5. Desalting:
-
Desalt the purified 5-OHdUTP fraction using ion-exchange chromatography.
6. Quantification:
-
Determine the concentration of the final 5-OHdUTP product using its molar absorptivity at its maximum absorbance wavelength.
Experimental Workflow for DNA Damage Analysis
The general workflow for analyzing oxidative DNA damage products like this compound from biological samples is a multi-step process that requires careful handling to avoid artifactual oxidation.
Caption: A generalized workflow for the analysis of this compound in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Major oxidative products of cytosine, 5-hydroxycytosine and this compound, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 5-Hydroxyuracil: Benchmarking New Methods Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxyuracil (5-hmU) is a modified pyrimidine base of significant interest in molecular biology and medicine. It emerges in DNA through the oxidative attack of reactive oxygen species on thymine or via the enzymatic deamination of 5-hydroxymethylcytosine (5hmC), linking it to both DNA damage and epigenetic regulation.[1] The accurate and sensitive detection of 5-hmU is crucial for understanding its roles in mutagenesis, DNA repair pathways, and its potential as a biomarker. This guide provides a comprehensive comparison of established and emerging methods for the detection and quantification of 5-hmU, complete with performance data and detailed experimental protocols.
Performance Comparison of this compound Detection Methods
The selection of an appropriate detection method depends on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or in situ localization. The following table summarizes the performance of key techniques.
| Method Category | Specific Technique | Principle | Typical Limit of Detection (LOD) / Quantification (LOQ) | Linear Range | Key Advantages | Key Limitations |
| Established Methods | High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by UV absorbance measurement.[2] | ~5 ng/mL[3][4] | 0.1 - 10 µg/mL[5] | Robust, reproducible, provides absolute quantification. | Lower sensitivity compared to MS, potential for co-eluting interferences. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass-based detection and fragmentation for high specificity.[2] | 5 fmol (absolute);[6] 0.5 - 2 ng/mL (concentration)[7][8] | 0.5 - 200 ng/mL[7] | Gold standard for sensitivity and specificity, absolute quantification.[6] | High instrument cost, complex sample preparation, potential for matrix effects.[9] | |
| Emerging Methods | Selective Chemical Labeling | Enzymatic (e.g., βGT, 5hmUDK) attachment of a reporter tag (e.g., biotin) via click chemistry for enrichment and detection.[10][11] | Not typically used for absolute quantification; enables genome-wide mapping. | N/A | Highly specific for 5-hmU in DNA, allows for pull-down and sequencing.[10] | Indirect detection, requires specific enzymes and reagents. |
| Electrochemical Biosensors | Measures changes in electrical properties (e.g., current, potential) upon binding of 5-hmU to a functionalized electrode.[12] | Can reach nM to zM range for related analytes.[13][14] | Varies widely, e.g., 0.3 - 300 nM[13] | High sensitivity, potential for rapid and low-cost detection.[12] | Susceptible to interference from complex matrices, method development is ongoing. | |
| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon specific reaction with the target analyte.[15] | Dependent on probe design; enables imaging and in situ detection. | N/A | Allows for visualization in cells and tissues.[15] | Often qualitative or semi-quantitative, potential for photobleaching and background fluorescence. |
Signaling and Experimental Workflows
Visualizing the biological context and the experimental process is key to understanding 5-hmU analysis.
DNA Demethylation Pathway Involving this compound
This compound is a key intermediate in a proposed pathway of active DNA demethylation. The process begins with the oxidation of 5-methylcytosine (5mC) and can lead to the formation of a 5hmU:G mismatch, which is then targeted by the cell's repair machinery.[16][17]
Caption: Active DNA demethylation pathway involving this compound (5-hmU).
Generalized Workflow for LC-MS/MS Detection of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides like 5-hmU from biological samples.[9]
Caption: Generalized workflow for this compound detection by LC-MS/MS.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
LC-MS/MS for Absolute Quantification of this compound
This protocol is adapted from methods for quantifying similar uracil derivatives in biological matrices.[18][19][20]
a. Sample Preparation (from DNA):
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocols to ensure high purity.[9]
-
Enzymatic Hydrolysis: Digest 5-10 µg of DNA to individual nucleosides. In a microcentrifuge tube, combine DNA with a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer. Incubate at 37°C for 2-4 hours. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent degradation of 5-hmU.[9]
-
Protein Precipitation: To the hydrolyzed sample, add chilled acetonitrile at a 3:1 ratio (v/v) to precipitate proteins and enzymes. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[19]
-
Solid Phase Extraction (SPE) (Optional Cleanup): For complex samples, an SPE step can reduce matrix interference. Condition a mixed-mode or C18 SPE cartridge, load the supernatant from the previous step, wash with a weak solvent, and elute the nucleosides with a stronger solvent like methanol.[19]
-
Evaporation and Reconstitution: Dry the purified sample under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).[18]
b. Chromatographic Separation:
-
LC System: Use a UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Atlantis dC18, Kinetex PS C18) is commonly used.[18][19]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid or 1.0 mM ammonium acetate in water) and Mobile Phase B (e.g., methanol or acetonitrile).[18]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
c. Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-hmU and a stable isotope-labeled internal standard must be determined by infusing pure standards.
Selective Chemical Labeling for Enrichment of 5-hmU Containing DNA
This protocol utilizes β-glucosyltransferase (βGT) to specifically label 5-hmU, enabling its enrichment from a complex DNA sample.[10][21]
-
Oxidation of 5mC and 5hmC (Optional): To specifically label 5-hmU that arises from deamination (5hmU:G mismatches), pre-treat the genomic DNA with a recombinant Tet enzyme (e.g., mTet1) to oxidize 5mC and 5hmC to 5-carboxylcytosine (5caC), which is not a substrate for βGT.[10]
-
Glucosylation Reaction: In a reaction tube, combine fragmented genomic DNA (1-5 µg), β-glucosyltransferase (βGT), and the modified cofactor UDP-6-N₃-glucose (UDP-azide-glucose) in the appropriate reaction buffer. Incubate at 37°C for 1-2 hours. This step attaches an azide group to the hydroxyl moiety of 5-hmU.[22]
-
DNA Purification: Purify the azide-modified DNA from the reaction mixture using a DNA cleanup kit or ethanol precipitation to remove excess enzyme and cofactor.
-
Click Chemistry Reaction: Resuspend the purified DNA in a phosphate buffer. Add an azide-reactive biotin tag, such as DBCO-PEG4-Biotin. Allow the copper-free click chemistry reaction to proceed at room temperature for 1-2 hours.[22]
-
Enrichment of Labeled DNA:
-
Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's protocol.
-
Incubate the biotinylated DNA with the prepared beads for 1 hour with gentle rotation to allow for binding.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound DNA fragments.
-
-
Elution: Elute the enriched, 5-hmU-containing DNA from the beads. The method of elution depends on the biotin linker used; for cleavable linkers, a specific reagent is used. The resulting DNA is suitable for downstream applications like qPCR or next-generation sequencing to map the genomic locations of 5-hmU.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Sensitive electrochemical biosensor for Uracil-DNA glycosylase detection based on self-linkable hollow Mn/Ni layered doubled hydroxides as oxidase-like nanozyme for cascade signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoelectrochemical biosensor for DNA hydroxymethylation detection based on the enhanced photoactivity of in-situ synthesized Bi4NbO8Cl@Bi2S3 heterojunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical genosensor based on gold nanostars for the detection of Escherichia coli O157:H7 DNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. DNA demethylation - Wikipedia [en.wikipedia.org]
- 17. DNA Demethylation Pathways: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5-Hydroxyuracil: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 5-Hydroxyuracil, an oxidized form of cytosine, requires careful handling and adherence to specific disposal protocols due to its potential hazards.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Wear chemical splash goggles to protect against splashes and aerosols.[2] |
| Skin and Body Protection | Lab coat | A fully buttoned lab coat should be worn to protect skin and personal clothing.[2] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of generating dust or if irritation occurs.[4] |
| Engineering Controls | Fume Hood | All handling of this compound waste should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Direct disposal into the environment must be prevented.[2] Currently, specific experimental protocols for the chemical neutralization of this compound at a laboratory scale are not widely documented.[2]
Step 1: Waste Collection and Segregation
-
Isolate Waste: Collect all waste materials containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.
-
Separate Waste Streams: It is imperative to segregate halogenated waste from non-halogenated waste streams to prevent complications in the disposal process.[6]
-
Use Designated Containers: Place the waste in a suitable, clearly labeled, and sealed container.[2][4] The container should be compatible with the chemical waste.
Step 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."[6]
-
Secure Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area.[2] This area should be secure and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to arrange for pickup and disposal.[2]
-
Follow Institutional Guidelines: Adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Ensure Proper PPE: Wear the personal protective equipment outlined in Table 1.[2]
-
Containment: Prevent the spread of the spilled material. For solid materials, avoid generating dust.[2] Gently moistening the powder may help prevent it from becoming airborne.[2]
-
Collection: Carefully sweep or vacuum the spilled solid material. Use a HEPA filter if vacuuming.[2]
-
Containerize: Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for disposal as hazardous waste.[2][4]
-
Decontamination: Clean the spill area with soap and water or another suitable solvent. Dispose of the cleaning materials in the same waste container.[2]
-
Ventilation: Ensure the area is well-ventilated.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
